Product packaging for Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate(Cat. No.:CAS No. 32066-29-8)

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B1362759
CAS No.: 32066-29-8
M. Wt: 194.18 g/mol
InChI Key: VZOFEVHSVUBEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (CAS 32066-29-8) is a high-purity beta-keto ester compound supplied for research and development purposes. This chemical, with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol, serves as a versatile synthetic intermediate and valuable synthon in organic chemistry . Compounds of the 3-oxopropanoate (beta-keto ester) class are widely employed in the synthesis of various heterocyclic structures, which are core motifs in many pharmaceuticals and agrochemicals . They are frequently used as building blocks in transition-metal-free protocols for synthesizing complex organic molecules, such as through C-acylation and O-arylation reactions with aroyl chlorides . Furthermore, beta-keto esters are common substrates in methodological studies, including catalytic reduction and asymmetric hydrogenation research, highlighting their utility in developing new synthetic transformations . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1362759 Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate CAS No. 32066-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOFEVHSVUBEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333499
Record name Methyl (4-Hydroxybenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32066-29-8
Record name Methyl (4-Hydroxybenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural determination of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the scientific rationale behind the analytical strategy, emphasizing a self-validating system where each piece of data corroborates the others to build an unshakeable structural assignment.

The structure , a phenolic β-keto ester, presents a noteworthy feature: keto-enol tautomerism. This equilibrium is a critical consideration and will be a central theme in our Nuclear Magnetic Resonance (NMR) analysis, as it directly influences the spectral output. Our approach is systematic, beginning with the foundational molecular formula and progressively mapping the molecule's functional groups and atomic connectivity.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Core Insight: Before assembling the structural puzzle, we must identify all the pieces. High-Resolution Mass Spectrometry (HRMS) is the definitive starting point, as it provides the exact mass of the molecule with high precision, allowing for the calculation of a unique elemental formula.

The molecular formula yields the Degree of Unsaturation (DoU), an initial and crucial clue to the number of rings and/or π-bonds present. For a formula CₐHₑNₒOₙXₑ (where X is a halogen), the DoU is calculated as:

DoU = a - (b/2) + (d/2) + 1

For our target molecule, C₁₀H₁₀O₄, the DoU is 6. This value immediately suggests an aromatic ring (DoU = 4) and two additional π-bonds, which we anticipate will be the two carbonyl groups (ketone and ester).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) is preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be run.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the monoisotopic mass of the molecular ion and use the instrument's software to generate a list of possible elemental compositions.

Data Presentation: Expected HRMS Results
Ion ModeAdductTheoretical m/z (C₁₀H₁₀O₄)Observed m/z (Example)Mass Error (ppm)
ESI+[M+H]⁺195.0652195.0650-1.0
ESI-[M-H]⁻193.0506193.0509+1.5

This high-accuracy data provides definitive confirmation of the elemental formula, C₁₀H₁₀O₄ , solidifying the foundation for further analysis.

Part 2: Functional Group Identification via Infrared Spectroscopy

Core Insight: Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and effective tool for identifying the key functional groups present.[1] It provides the "broad strokes" of the molecular structure, allowing us to confirm the presence of the hydroxyl, carbonyl, and aromatic moieties suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR stage.

  • Scan: Acquire the sample spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption frequencies and correlate them to specific functional group vibrations.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Strong, BroadO-H Stretch (Phenolic)The broadness is due to hydrogen bonding.[2]
3100-3000MediumC-H Stretch (Aromatic)Characteristic of sp² C-H bonds in the benzene ring.
~1735Strong, SharpC=O Stretch (Ester)Typical frequency for a saturated methyl ester.
~1680Strong, SharpC=O Stretch (Ketone)Frequency is lowered from ~1715 cm⁻¹ due to conjugation with the aromatic ring.
1610, 1515Medium-StrongC=C Stretch (Aromatic)Confirms the presence of the benzene ring.
~1250, ~1170StrongC-O StretchAsymmetric and symmetric stretching of the ester and phenol C-O bonds.

The FTIR spectrum provides compelling, direct evidence for the key functional components: a phenol, a conjugated ketone, an ester, and an aromatic ring.

Part 3: Mapping the Atomic Framework with NMR Spectroscopy

Core Insight: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For this compound, the analysis is particularly interesting due to the keto-enol tautomerism, which results in a mixture of two distinct species in solution, both of which are observable by NMR.

Caption: Keto-Enol equilibrium of the target molecule.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the phenolic -OH.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.

  • 2D NMR Acquisition: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton spin coupling networks and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation and Predicted Chemical Shifts

The presence of two tautomers means we will observe two sets of signals. The relative integration of these sets reflects the equilibrium ratio in the chosen solvent.

Data Presentation: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tautomer)Rationale
~10.1Broad s1HPhenolic -OHDeshielded proton, exchangeable.
~7.85d, J ≈ 8.5 Hz2HH-2', H-6' (Keto)Protons ortho to the electron-withdrawing acyl group are deshielded.
~6.90d, J ≈ 8.5 Hz2HH-3', H-5' (Keto)Protons ortho to the electron-donating hydroxyl group are shielded.
~4.15s2HH-2 (Keto)Methylene protons alpha to two carbonyls.
~3.65s3HH-4 (Keto)Methyl ester protons.
~12.5Broad s1HEnolic -OH (Enol)Intramolecular H-bonding makes this proton highly deshielded.
~7.70d, J ≈ 8.5 Hz2HH-2', H-6' (Enol)Aromatic protons in the enol form.
~6.85d, J ≈ 8.5 Hz2HH-3', H-5' (Enol)Aromatic protons in the enol form.
~6.10s1HH-2 (Enol)Vinylic proton of the enol.
~3.60s3HH-4 (Enol)Methyl ester protons in the enol form.

Signals corresponding to the minor enol tautomer are italicized.

Data Presentation: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmDEPT-135Assignment (Tautomer)Rationale
~192.0CC-3 (Keto)Ketone carbonyl carbon.
~168.0CC-1 (Keto)Ester carbonyl carbon.
~162.0CC-4' (Keto)Aromatic carbon bearing the -OH group.
~131.0CHC-2', C-6' (Keto)Aromatic carbons ortho to the acyl group.
~125.0CC-1' (Keto)Aromatic carbon attached to the acyl group.
~115.5CHC-3', C-5' (Keto)Aromatic carbons ortho to the -OH group.
~52.0CH₃C-4 (Keto)Methyl ester carbon.
~45.0CH₂C-2 (Keto)Methylene carbon.
~175.0CC-3 (Enol)Enolic carbon bonded to oxygen.
~167.5CC-1 (Enol)Ester carbonyl (conjugated).
~90.0CHC-2 (Enol)Vinylic carbon of the enol.

Signals for the enol tautomer are italicized. Aromatic signals for the enol form will be similar to the keto form and are omitted for brevity.

2D NMR: The Definitive Proof of Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. The HMBC experiment is the cornerstone of this process, providing a self-validating map of the molecular skeleton.

G A Analyte Sample B HRMS A->B C FTIR A->C D NMR (1D & 2D) A->D E EI-MS A->E F Elemental Formula (C₁₀H₁₀O₄) B->F Provides G Functional Groups (-OH, C=O x2, Ph) C->G Identifies H Atomic Connectivity (Keto-Enol Tautomers) D->H Maps I Fragmentation Pattern (m/z 121 is key) E->I Confirms J Final Confirmed Structure F->J Converge to Confirm G->J Converge to Confirm H->J Converge to Confirm I->J Converge to Confirm

Sources

An In-Depth Technical Guide to Methyl (4-Hydroxybenzoyl)acetate (CAS 32066-29-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Intermediate

Methyl (4-Hydroxybenzoyl)acetate, registered under CAS number 32066-29-8, presents itself as a chemical entity of significant interest within the realms of pharmaceutical synthesis and broader organic chemistry. Its bifunctional nature, possessing both a phenolic hydroxyl group and a β-ketoester moiety, positions it as a valuable precursor for the construction of more complex molecular architectures. This guide is intended to provide a comprehensive overview of its chemical properties, synthesis, and reactivity, drawing upon available technical data and contextualizing its role in modern chemical research. It is important to note that while this compound is commercially available and utilized in synthesis, detailed public spectroscopic and reactivity data are not abundant. Therefore, this guide will also leverage information on structurally related compounds to provide a holistic understanding for the research scientist.

Section 1: Core Chemical and Physical Properties

Methyl (4-Hydroxybenzoyl)acetate is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its handling and use in experimental settings.

PropertyValueSource(s)
CAS Number 32066-29-8[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 90 °C[1]
Appearance White to pale yellow crystalline powder[1]
Synonyms (4-Hydroxybenzoyl)acetic Acid Methyl Ester, 3-(4-Hydroxyphenyl)-3-oxopropionic Acid Methyl Ester, Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Section 2: Synthesis and Handling

Synthetic Pathway Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Deprotection A 4-Hydroxyacetophenone C Protected 4-Hydroxyacetophenone A->C Base (e.g., K₂CO₃) B Protecting Group Reagent (e.g., Benzyl bromide) B->C D Protected 4-Hydroxyacetophenone F Protected Methyl (4-Hydroxybenzoyl)acetate D->F Strong Base (e.g., NaH) E Dimethyl Carbonate E->F G Protected Methyl (4-Hydroxybenzoyl)acetate I Methyl (4-Hydroxybenzoyl)acetate (CAS 32066-29-8) G->I H Deprotection Reagent (e.g., H₂, Pd/C for Benzyl group) H->I

Caption: A plausible synthetic workflow for Methyl (4-Hydroxybenzoyl)acetate.

Safe Handling and Storage

As a laboratory chemical, Methyl (4-Hydroxybenzoyl)acetate should be handled with standard safety precautions. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Section 3: Spectroscopic Characterization (Projected)

Direct, publicly available spectroscopic data (NMR, IR, MS) for CAS 32066-29-8 is limited. However, based on its structure, the following characteristic signals can be anticipated. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Projected)
  • ¹H NMR:

    • Aromatic protons of the 4-hydroxyphenyl group would appear as two doublets in the aromatic region (approx. 6.8-7.8 ppm).

    • A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl groups (approx. 3.5-4.0 ppm).

    • A singlet for the methyl ester protons (-OCH₃) (approx. 3.7 ppm).

    • A broad singlet for the phenolic hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two carbonyl carbons (ester and ketone).

    • Signals for the aromatic carbons, including the carbon bearing the hydroxyl group.

    • A signal for the methylene carbon.

    • A signal for the methyl ester carbon.

Infrared (IR) Spectroscopy (Projected)

The IR spectrum would be expected to show characteristic absorption bands for:

  • A broad O-H stretch from the phenolic hydroxyl group (approx. 3200-3600 cm⁻¹).

  • C-H stretches from the aromatic and aliphatic portions.

  • Two C=O stretches for the ketone and ester carbonyl groups (typically in the range of 1650-1750 cm⁻¹).

  • C-O stretches.

  • Aromatic C=C bending vibrations.

Mass Spectrometry (MS) (Projected)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 194.18. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the cleavage of the bond between the carbonyl groups.

Section 4: Reactivity and Synthetic Applications

The utility of Methyl (4-Hydroxybenzoyl)acetate as a synthetic intermediate stems from the reactivity of its functional groups.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, including:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Acylation with acid chlorides or anhydrides to form esters.

  • O-alkylation: As a nucleophile in various coupling reactions.

Reactivity of the β-Ketoester Moiety

The β-ketoester functionality is highly versatile and can participate in a wide range of chemical transformations, making it a valuable tool in organic synthesis.

  • Keto-Enol Tautomerism: The methylene protons are acidic and can be deprotonated by a base to form an enolate, which is a key reactive intermediate.

  • Alkylation and Acylation: The enolate can be alkylated or acylated at the α-carbon.

  • Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated upon heating.

  • Condensation Reactions: It can serve as a substrate in various condensation reactions, such as the Knoevenagel and Claisen condensations.

Application in Heterocyclic Synthesis

One of the notable applications of β-ketoesters is in the synthesis of heterocyclic compounds. While specific protocols for CAS 32066-29-8 are not detailed in readily available literature, its structure is well-suited for reactions such as the Hantzsch pyridine synthesis or the Paal-Knorr furan and pyrrole syntheses.

Section 5: Potential Biological Activity

The biological activity of Methyl (4-Hydroxybenzoyl)acetate itself is not extensively documented. However, the 4-hydroxyphenyl moiety is a common feature in many biologically active molecules and natural products. For instance, compounds with similar structural motifs have been investigated for their antioxidant and potential anticancer properties.[3] Any biological activity would need to be determined through specific in vitro and in vivo studies.

Conclusion

Methyl (4-Hydroxybenzoyl)acetate (CAS 32066-29-8) is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. While a comprehensive public dataset of its spectroscopic and reactivity properties is not currently available, its structural features suggest a rich and predictable chemistry. This guide has aimed to provide a thorough overview based on available information and established chemical principles to assist researchers in its safe and effective utilization. It is imperative for scientists using this compound to conduct their own rigorous characterization and to explore its synthetic potential further.

References

  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.

Sources

An In-depth Technical Guide to the Biological Investigation of (4-Hydroxyphenyl)propanoates: A Case Study on Methyl 3-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial investigations into the biological role of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate revealed a significant scarcity of available scientific literature. This technical guide, therefore, pivots to its close structural analogue, Methyl 3-(4-hydroxyphenyl)propanoate , a compound with a more extensively documented biological profile. The key structural difference is the absence of a ketone group at the third carbon in the propanoate, which has profound implications for its chemical properties and biological activity. This guide will provide a comprehensive overview of the known biological roles of Methyl 3-(4-hydroxyphenyl)propanoate and its derivatives, offering a foundational framework for researchers interested in this chemical scaffold.

Introduction: The (4-Hydroxyphenyl)propanoate Scaffold

The (4-hydroxyphenyl)propanoate scaffold is a recurring motif in natural products and synthetic compounds with diverse biological activities. Its simple yet versatile structure, featuring a phenolic ring and a propanoate side chain, allows for a wide range of chemical modifications, leading to compounds with applications in agriculture, pharmacology, and beyond.

Methyl 3-(4-hydroxyphenyl)propanoate (MHPP), a methyl ester of phloretic acid, has been identified as a naturally occurring compound in various plants, including Tragopogon orientalis and Sorghum bicolor[1]. While its own therapeutic applications are still under investigation, its derivatives have shown promise in several areas of drug discovery.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Biological Role
This compound32066-29-8C10H10O4194.18 g/mol Limited data available
Methyl 3-(4-hydroxyphenyl)propanoate5597-50-2C10H12O3180.20 g/mol Nitrification inhibitor, plant growth regulator[1]

Known Biological Roles of Methyl 3-(4-hydroxyphenyl)propanoate

Nitrification Inhibition and Plant Growth Regulation

One of the most well-documented roles of MHPP is its function as a nitrification inhibitor.[1] Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the nitrogen cycle. However, in agricultural settings, the rapid conversion of ammonium-based fertilizers to nitrate can lead to nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and environmental pollution.

MHPP, exuded from the roots of certain plants like sorghum, has been shown to inhibit this process, a phenomenon known as biological nitrification inhibition (BNI).[1] This activity helps to retain nitrogen in the soil in the form of ammonium, which is less mobile and more readily available to plants.

Furthermore, MHPP has been observed to modulate root system architecture by inhibiting primary root elongation and promoting the formation of lateral roots. This effect is believed to be mediated through interference with auxin signaling pathways.

Precursor for Compounds with Therapeutic Potential

The 4-hydroxyphenyl moiety is a common feature in many FDA-approved drugs and investigational compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. While MHPP itself may not be the active therapeutic agent, its core structure serves as a valuable starting point for the synthesis of novel drug candidates.

Investigating the Therapeutic Potential of (4-Hydroxyphenyl)propanoate Derivatives

Recent research has focused on synthesizing and evaluating derivatives of the (4-hydroxyphenyl)propanoic acid scaffold for various therapeutic applications.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to exhibit structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[2]

Anticancer and Antioxidant Properties

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their potential as anticancer and antioxidant agents.[3] Certain compounds in this series were found to reduce the viability of A549 lung cancer cells and inhibit their migration in vitro.[3] Notably, some of these derivatives displayed favorable cytotoxicity profiles towards noncancerous cells, suggesting a degree of selectivity for cancer cells. The antioxidant properties of these compounds have also been demonstrated in assays such as the DPPH radical scavenging assay.[3]

Experimental Protocols

Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate

Two common methods for the synthesis of Methyl 3-(4-hydroxyphenyl)propanoate are presented below.

Method 1: Esterification of 3-(4-hydroxyphenyl)propionic acid [4]

  • Dissolve 17 g (0.1 mole) of 3-(4-hydroxyphenyl)propionic acid in 500 mL of methanol.

  • Add 2 mL of concentrated sulfuric acid to the solution.

  • Place the solution in a Soxhlet extractor charged with 3A molecular sieves.

  • Reflux the solution for 72 hours, exchanging the sieves every 24 hours.

  • Evaporate the reaction medium to an oil.

  • Dissolve the oil in 100 mL of toluene and extract with 3 x 100 mL of water.

  • Dry the toluene phase over magnesium sulfate, treat with activated charcoal, and evaporate to yield the final product.

Method 2: Hydrogenation of Methyl (E)-3-(4-hydroxyphenyl)acrylate [5]

  • Add 0.1 g of Pd/C to a solution of 1.0 g (5.6 mmol) of methyl (E)-3-(4-hydroxyphenyl)acrylate in 20 mL of ethanol.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.

  • Upon completion, filter the suspension through a diatomaceous earth pad.

  • Evaporate the filtrate to dryness under vacuum to obtain the product.

In Vitro Assay for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of (4-hydroxyphenyl)propanoate) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Assay for Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizing Pathways and Workflows

Synthesis_Workflow cluster_method1 Method 1: Esterification cluster_method2 Method 2: Hydrogenation 3-(4-hydroxyphenyl)propionic acid 3-(4-hydroxyphenyl)propionic acid Dissolution in Methanol + H2SO4 Dissolution in Methanol + H2SO4 3-(4-hydroxyphenyl)propionic acid->Dissolution in Methanol + H2SO4 Step 1 Reflux with Molecular Sieves Reflux with Molecular Sieves Dissolution in Methanol + H2SO4->Reflux with Molecular Sieves Step 2 Evaporation & Extraction Evaporation & Extraction Reflux with Molecular Sieves->Evaporation & Extraction Step 3 Purification Purification Evaporation & Extraction->Purification Step 4 Methyl 3-(4-hydroxyphenyl)propanoate Methyl 3-(4-hydroxyphenyl)propanoate Purification->Methyl 3-(4-hydroxyphenyl)propanoate Methyl (E)-3-(4-hydroxyphenyl)acrylate Methyl (E)-3-(4-hydroxyphenyl)acrylate Reaction with H2 and Pd/C Reaction with H2 and Pd/C Methyl (E)-3-(4-hydroxyphenyl)acrylate->Reaction with H2 and Pd/C Step 1 Filtration Filtration Reaction with H2 and Pd/C->Filtration Step 2 Evaporation Evaporation Filtration->Evaporation Step 3 Evaporation->Methyl 3-(4-hydroxyphenyl)propanoate

Caption: Synthesis workflows for Methyl 3-(4-hydroxyphenyl)propanoate.

Anticancer_Assay_Workflow Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Incubate 24h Incubate 24h Seed Cancer Cells->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate 48-72h Incubate 48-72h Treat with Compound->Incubate 48-72h Add MTT Reagent Add MTT Reagent Incubate 48-72h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the in vitro MTT anticancer assay.

Conclusion and Future Directions

While the biological role of this compound remains largely unexplored, its structural analogue, Methyl 3-(4-hydroxyphenyl)propanoate, and its derivatives present a promising area of research. The documented activities in plant biology and the emerging therapeutic potential in antimicrobial and anticancer applications highlight the value of the (4-hydroxyphenyl)propanoate scaffold.

Future research should aim to:

  • Elucidate the specific biological targets and mechanisms of action of MHPP and its derivatives.

  • Synthesize and screen a broader library of (4-hydroxyphenyl)propanoate derivatives to identify compounds with enhanced potency and selectivity.

  • Conduct in vivo studies to validate the therapeutic potential of promising lead compounds.

  • Investigate the biological activity of this compound to fill the current knowledge gap.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this intriguing class of compounds. The provided protocols and conceptual frameworks are designed to be adaptable and serve as a starting point for the development of novel and impactful scientific discoveries.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2295.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3186.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3186.

Sources

Discovery and synthesis history of β-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-keto ester is a cornerstone functional group in the edifice of organic synthesis, prized for its versatile reactivity that stems from the acidic α-hydrogen nestled between two carbonyl groups. This guide offers a comprehensive exploration of the β-keto ester, from its initial discovery in the mid-19th century to its central role in modern synthetic chemistry and drug development. We will delve into the seminal synthetic methodologies, including the foundational Claisen condensation and the powerful acetoacetic ester synthesis, providing detailed mechanistic insights and field-proven protocols. Furthermore, this guide will touch upon modern advancements and the application of these vital intermediates in the creation of complex molecular architectures, particularly within the pharmaceutical industry.

A Historical Perspective: The Dawn of the β-Keto Ester

The story of the β-keto ester begins in the crucible of 19th-century organic chemistry. In 1863, the German chemist August Geuther, while investigating the reaction of sodium metal with ethyl acetate, serendipitously produced a novel substance.[1][2] This compound, initially termed "ethyl diacetic acid," was later identified as ethyl acetoacetate, the archetypal β-keto ester.[1]

Geuther's work was soon expanded upon by contemporaries like Edward Frankland and B. F. Duppa.[1] However, it was Johannes Wislicenus who, through his extensive research in the 1870s, began to unlock the synthetic potential of this new class of compounds.[3][4][5][6] Wislicenus meticulously studied the hydrolysis of acetoacetic ester, demonstrating that different conditions could lead to distinct products—ketones under acidic conditions and fatty acids under alkaline hydrolysis.[4] He also elucidated the stepwise alkylation of the α-carbon, laying the groundwork for what would become a powerful tool for carbon-carbon bond formation.[1][4]

This foundational period set the stage for the development of the first general and reliable method for β-keto ester synthesis, a reaction that would become synonymous with the field.

The Claisen Condensation: A Foundational Pillar of Synthesis

The definitive breakthrough in β-keto ester synthesis arrived in 1887 when Rainer Ludwig Claisen reported a general method for the condensation of two ester molecules in the presence of a strong base.[7][8][9][10] This reaction, now known as the Claisen condensation, remains a fundamental and widely taught method for forming carbon-carbon bonds.[11][12]

The Mechanism of the Claisen Condensation

The Claisen condensation is a nuanced, multi-step equilibrium process. Its success hinges on a critical final step that drives the reaction to completion. The mechanism proceeds as follows:

  • Enolate Formation: A strong base, typically an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, removes an acidic α-proton from an ester molecule.[7][13][14] This creates a resonance-stabilized enolate, which serves as the key nucleophile.[11][15]

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate.[13][15]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group.[7][13] This step forms the β-keto ester product.

  • Irreversible Deprotonation (The Driving Force): The newly formed β-keto ester still possesses highly acidic protons on the α-carbon (pKa ≈ 11), situated between two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this α-carbon.[7][13][14] This final acid-base reaction forms a highly resonance-stabilized enolate anion and drives the entire equilibrium-controlled sequence forward, a principle articulated by Le Chatelier.[13][15]

  • Protonation: A final workup with aqueous acid neutralizes the base and protonates the enolate to yield the final β-keto ester product.[7]

It is a critical requirement that the starting ester possesses at least two α-hydrogens for the classic Claisen condensation to succeed. One is removed to form the nucleophilic enolate, and the second is removed in the final, thermodynamically favorable deprotonation step.[13][14]

Visualization of the Claisen Condensation Mechanism

Claisen_Condensation Claisen Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Driving Force cluster_step5 Step 5: Protonation Ester Ester (R-CH2COOR') Enolate Enolate (Nucleophile) (Resonance Stabilized) Ester->Enolate Deprotonation Base Base (⁻OR') Ester2 Second Ester Molecule Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack BetaKetoEster β-Keto Ester Product Tetrahedral->BetaKetoEster Collapse LeavingGroup ⁻OR' (Leaving Group) Tetrahedral->LeavingGroup FinalEnolate Final Enolate (Doubly Stabilized) BetaKetoEster->FinalEnolate Irreversible Deprotonation FinalProduct Final β-Keto Ester FinalEnolate->FinalProduct Acid Workup (H₃O⁺)

Caption: The five-step mechanism of the Claisen condensation.

Variations: The Dieckmann Condensation

A significant intramolecular variant of the Claisen condensation was developed by the German chemist Walter Dieckmann in 1894.[16][17][18] The Dieckmann condensation involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[17][19][20] This reaction is particularly effective for forming sterically stable 5- and 6-membered rings.[16][18][19] The mechanism is analogous to the intermolecular Claisen, but the enolate and the electrophilic carbonyl are part of the same molecule.[16]

Experimental Protocol: Classic Synthesis of Ethyl Acetoacetate

This protocol describes the classic self-condensation of ethyl acetate using sodium ethoxide.

Materials:

  • Absolute Ethanol (anhydrous)

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Glacial acetic acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Reaction vessel with reflux condenser and drying tube

Procedure:

  • Preparation of Sodium Ethoxide: Carefully add clean sodium metal pieces to absolute ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Condensation: To the cooled sodium ethoxide solution, add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, gently heat the mixture to reflux for 2-3 hours to drive the condensation.

  • Neutralization and Workup: Cool the reaction mixture in an ice bath. Cautiously add a mixture of glacial acetic acid and water to neutralize the excess base and protonate the enolate product.

  • Extraction: Transfer the mixture to a separatory funnel. Add a saturated sodium chloride solution to reduce the solubility of the ester in the aqueous layer. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation. The crude ethyl acetoacetate can then be purified by vacuum distillation.

The Acetoacetic Ester Synthesis: A Versatile Ketone Factory

The discovery of ethyl acetoacetate was not just the creation of a new compound, but the birth of a powerful synthetic intermediate. The acetoacetic ester synthesis is a classic method that transforms ethyl acetoacetate into a wide variety of α-substituted and α,α-disubstituted methyl ketones.[21][22][23]

Mechanism and Workflow

The synthesis leverages the acidity of the α-hydrogens and the chemical nature of the ester group, which can be removed after serving its activating purpose.[24]

  • Enolate Formation: A suitable base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate to form a stabilized enolate.[22][25]

  • Alkylation: The nucleophilic enolate is reacted with a primary or secondary alkyl halide in an SN2 reaction.[25] This step attaches the desired alkyl group to the α-carbon.[22] This step can be repeated with a different alkyl halide to create a disubstituted product.[21][22]

  • Hydrolysis and Decarboxylation: The alkylated β-keto ester is then heated with aqueous acid (saponification followed by acidification) or base.[22] This first hydrolyzes the ester to a β-keto acid intermediate.[24] Upon further heating, this intermediate readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final methyl ketone.[24][25]

Visualization of the Acetoacetic Ester Synthesis Workflow

Acetoacetic_Ester_Synthesis Acetoacetic Ester Synthesis Workflow Start Ethyl Acetoacetate Enolate Enolate Formation (Base: NaOEt) Start->Enolate AlkylatedEster Alkylated β-Keto Ester Enolate->AlkylatedEster Alkylation (R-X) Hydrolysis Hydrolysis & Acidification (H₃O⁺, Heat) AlkylatedEster->Hydrolysis KetoAcid β-Keto Acid Intermediate Hydrolysis->KetoAcid Decarboxylation Decarboxylation (Heat, -CO₂) KetoAcid->Decarboxylation Ketone Final Methyl Ketone Decarboxylation->Ketone

Caption: The three key stages of the acetoacetic ester synthesis.

Expanding the Toolkit: Modern and Alternative Synthetic Routes

While the Claisen and acetoacetic ester syntheses are foundational, the modern chemist's toolkit contains numerous other methods for preparing β-keto esters and their derivatives.

The Carroll Rearrangement

The Carroll rearrangement , first reported in 1940, is a thermally-driven reaction that transforms β-keto allyl esters into γ,δ-unsaturated ketones via a decarboxylation process.[26][27][28] It is effectively a decarboxylative allylation and proceeds through a[21][21]-sigmatropic rearrangement, analogous to the Claisen rearrangement.[26][27] The reaction can also be catalyzed by palladium complexes under much milder conditions.[27]

Acylation of Ketone Enolates

A direct approach involves the C-acylation of pre-formed ketone enolates. While O-acylation can be a competing side reaction, careful selection of reagents and conditions can favor the desired C-acylation. Methods include reacting ketone enolates with reagents like ethyl chloroformate or dimethyl carbonate in the presence of strong bases.[29]

Palladium-Catalyzed Approaches

Modern organometallic chemistry has introduced elegant solutions. The Tsuji-Trost reaction, for example, can involve the palladium-catalyzed decarboxylative allylation of allyl β-keto carboxylates to form α-allyl ketones, proceeding through a π-allylpalladium enolate intermediate.[30]

MethodDescriptionKey Features
Claisen Condensation Base-catalyzed condensation of two ester molecules.Forms β-keto esters; requires ≥2 α-hydrogens.[7][13]
Dieckmann Condensation Intramolecular Claisen condensation of a diester.Forms cyclic β-keto esters (5- or 6-membered).[17][19]
Acetoacetic Ester Synthesis Alkylation and subsequent decarboxylation of ethyl acetoacetate.Synthesizes α-substituted methyl ketones.[22][24]
Carroll Rearrangement Thermal or Pd-catalyzed rearrangement of β-keto allyl esters.Forms γ,δ-unsaturated ketones.[26][27]
Direct Enolate Acylation Acylation of a ketone enolate with an acylating agent.Direct route but can have regioselectivity issues.[29]

Applications in Drug Development and Complex Synthesis

The unique structural and electronic properties of β-keto esters make them invaluable building blocks in the synthesis of complex molecules, particularly pharmaceuticals.[31][32][33] Their ability to act as both nucleophiles (at the α-carbon) and electrophiles (at the carbonyl carbons) provides immense synthetic flexibility.

  • Heterocycle Synthesis: β-Keto esters are classic precursors for synthesizing a vast array of heterocyclic compounds, such as pyrazolones, which are known for their analgesic, anti-inflammatory, and antipyretic properties.[29]

  • Building Blocks for Natural Products: The transesterification of β-keto esters is a key step in the synthesis of complex natural products like paclitaxel and prunustatin A.[32]

  • Asymmetric Synthesis: Chiral β-keto esters can be used to introduce stereocenters, a critical requirement in modern drug design.[34]

The β-keto ester moiety is a recurring motif in medicinal chemistry, serving as a versatile handle for constructing the carbon skeletons of biologically active molecules.[35]

Conclusion

From a serendipitous discovery in the 19th century to a workhorse of modern organic synthesis, the journey of the β-keto ester is a testament to the power of fundamental chemical reactivity. The foundational reactions developed by Claisen, Wislicenus, and Dieckmann provided chemists with reliable tools for forging carbon-carbon bonds, enabling the construction of molecular complexity with precision and control. Today, these classic methods, augmented by modern catalytic approaches, ensure that the β-keto ester will remain an indispensable tool for researchers and scientists in their quest to design and create the molecules that shape our world, from novel materials to life-saving medicines.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • Wikipedia. (n.d.). Claisen condensation.
  • Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis.
  • Wikipedia. (n.d.). Acetoacetic ester synthesis.
  • Alfa Chemistry. (n.d.). Carroll Rearrangement.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • Kiddle. (2025, October 17). Johannes Wislicenus Facts for Kids.
  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
  • JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • Wikipedia. (n.d.). Carroll rearrangement.
  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
  • Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones).
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • Online Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Grokipedia. (n.d.). Acetoacetic ester synthesis.
  • Grokipedia. (n.d.). Dieckmann condensation.
  • Homework.Study.com. (n.d.). Draw a stepwise mechanism for the Carroll rearrangement....
  • chemeurope.com. (n.d.). Rainer Ludwig Claisen.
  • Wikipedia. (n.d.). Rainer Ludwig Claisen.
  • Science Info. (2023, August 27). Dieckmann Condensation: Mechanism, Applications, Limitations.
  • UCLA – Chemistry and Biochemistry. (n.d.). Diastereoselectivity in the Carroll rearrangement of b-keto esters of tertiary allylic alcohols.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Fiveable. (n.d.). Rainer Ludwig Claisen Definition.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters.
  • CORA. (2021, July 2). Recent advances in the transesterification of β-keto esters.
  • YouTube. (2021, June 26). Carroll Rearrangement Full Detailed Reaction Mechanism....
  • University of Calgary. (n.d.). Ch21: Acetoacetic esters.
  • University of Calgary. (n.d.). Chapter 21: Ester Enolates.
  • UBC Library Open Collections. (2010, March 15). New synthetic methods using β-keto esters and some useful applications in natural products syntheses.
  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters.
  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity....
  • Encyclopedia.com. (n.d.). Johannes Wislicenus.
  • YouTube. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation.
  • Study.com. (n.d.). Acetoacetic Ester Synthesis Explained.
  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis.
  • ResearchGate. (n.d.). Examples of products synthesized via the transesterification of β-keto esters.
  • Wikipedia. (n.d.). Johannes Wislicenus.
  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.
  • NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • Wikisource. (2021, July 27). 1911 Encyclopædia Britannica/Wislicenus, Johannes.
  • ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.

Sources

A Technical Guide to Investigating the Therapeutic Potential of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a small molecule with a chemical structure suggestive of potential biological activity. However, a review of current scientific literature reveals a notable absence of studies investigating its therapeutic applications. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step framework for the systematic evaluation of this compound's therapeutic potential. By integrating computational prediction with established in vitro screening methodologies, this document outlines a logical and scientifically rigorous pathway from initial characterization to the elucidation of potential mechanisms of action. The protocols and workflows herein are designed to be self-validating, ensuring that any generated data is robust and reproducible. This guide serves as a foundational roadmap for unlocking the potential of this compound in drug discovery.

Introduction and Current Landscape

The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules, due to their potential for oral bioavailability and ability to modulate protein function, remain a primary focus of these efforts.[1] this compound (CAS 32066-29-8) presents an intriguing, yet unexplored, chemical scaffold.[2] Its structure, featuring a phenol group and a β-keto ester moiety, is reminiscent of compounds with known antioxidant, anti-inflammatory, and other biological activities.

Despite its commercial availability for research purposes, there is a significant gap in the literature regarding its pharmacological properties. This guide, therefore, takes a proactive and predictive stance. It is structured not as a review of existing data, but as a forward-looking proposal for a comprehensive research program. The core philosophy is to leverage cost-effective in silico methods to generate testable hypotheses, which are then systematically validated through a tiered approach of in vitro assays.[3] This strategy is designed to maximize the efficiency of the research process, ensuring that resources are directed towards the most promising therapeutic avenues.

Physicochemical Characterization and Synthesis

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties and the establishment of a reliable synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experiments and for later-stage formulation development.

PropertyValueSource
CAS Number 32066-29-8[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Appearance White to off-white or yellow-brown crystalline solid[2]
Storage Sealed in dry, room temperature[2]
Proposed Synthesis Route

While various suppliers offer this compound, an in-house synthesis method ensures a consistent and scalable supply for research. A plausible synthetic route can be adapted from established methods for similar compounds. One such approach involves the Claisen condensation of a substituted acetophenone with a dialkyl carbonate.

Hypothetical Protocol for Synthesis:

  • Preparation of Reactants: To a solution of sodium methoxide in anhydrous methanol, add 4-hydroxyacetophenone.

  • Condensation Reaction: Add dimethyl carbonate to the solution and reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified and extracted with an organic solvent like ethyl acetate.

  • Isolation: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.

In Silico Prediction of Bioactivity: A Hypothesis-Driven Approach

Before embarking on extensive and resource-intensive wet-lab experiments, computational tools can provide valuable insights into the likely pharmacological profile of a compound.[3] This in silico phase is designed to generate specific, testable hypotheses about the therapeutic potential of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The objective of ADMET prediction is to assess the "drug-likeness" of a molecule.[4] A compound with poor ADMET properties is unlikely to be a successful drug, regardless of its biological activity.

Experimental Protocol for ADMET Prediction:

  • Structure Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Prediction Server Submission: Utilize a web-based prediction server such as SwissADME or pkCSM.

  • Data Analysis: Analyze the output, paying close attention to parameters like Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity flags.

Table 2: Hypothetical ADMET Profile of this compound

ParameterPredicted ValueInterpretation
Molecular Weight 194.18Favorable (Lipinski's Rule)
LogP 1.5Favorable (Lipinski's Rule)
H-bond Donors 1Favorable (Lipinski's Rule)
H-bond Acceptors 4Favorable (Lipinski's Rule)
GI Absorption HighGood oral bioavailability predicted
BBB Permeant NoUnlikely to have CNS side effects
Hepatotoxicity Low riskFavorable safety profile
Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This can be used to predict the binding of our compound to known therapeutic targets.

Experimental Protocol for Molecular Docking:

  • Target Selection: Based on the compound's structural features (e.g., the phenol group, which is common in anti-inflammatory and antioxidant compounds), select a panel of potential protein targets. Examples include Cyclooxygenase-2 (COX-2) for inflammation, and Keap1 for antioxidant pathways.

  • Receptor and Ligand Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the structure of this compound, ensuring correct protonation states and minimizing its energy.[3]

  • Docking Simulation: Use software such as AutoDock or Glide to perform the docking calculations.

  • Analysis of Results: Analyze the docking scores and binding poses to predict the strength and nature of the interaction.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Prepare Ligand (3D Structure) DefineSite Define Binding Site Ligand->DefineSite Receptor Prepare Receptor (from PDB) Receptor->DefineSite RunDocking Run Docking Algorithm DefineSite->RunDocking AnalyzePose Analyze Binding Pose RunDocking->AnalyzePose Score Calculate Binding Affinity (Docking Score) AnalyzePose->Score

Caption: A typical molecular docking experimental workflow.

In Vitro Screening for Therapeutic Potential

The hypotheses generated from in silico studies must be validated through rigorous in vitro experimentation. The following assays provide a robust framework for screening the antioxidant, anti-inflammatory, and cytotoxic (anticancer) potential of this compound.

Antioxidant Activity Assays

Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a key therapeutic property.[6]

Protocol 1: DPPH Radical Scavenging Assay

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol). Also, prepare a working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid) and a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[7]

Protocol 2: ABTS Radical Cation Decolorization Assay

  • Radical Generation: Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction: In a 96-well plate, add various concentrations of the test compound to the ABTS radical solution.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 3: Hypothetical Antioxidant Activity Data

AssayTest Compound IC₅₀ (µM)Positive Control (Ascorbic Acid) IC₅₀ (µM)
DPPH 50.225.8
ABTS 35.718.4
Anti-inflammatory Activity Assays

Chronic inflammation is a key driver of many diseases.[8] Screening for anti-inflammatory activity is therefore a critical step.

Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculation: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.[9]

Cytotoxicity Assays for Anticancer Potential

Cytotoxicity assays are fundamental in cancer research to identify compounds that can kill cancer cells.[10]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm.

  • IC₅₀ Determination: Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line.[11][12]

G cluster_assays In Vitro Screening cluster_results Results start Test Compound Antioxidant Antioxidant Assays (DPPH, ABTS) start->Antioxidant AntiInflam Anti-inflammatory Assay (NO Production) start->AntiInflam Cytotoxic Cytotoxicity Assay (MTT) start->Cytotoxic IC50_AO IC50 Values (Antioxidant) Antioxidant->IC50_AO IC50_AI IC50 Values (Anti-inflammatory) AntiInflam->IC50_AI IC50_CT IC50 Values (Cytotoxic) Cytotoxic->IC50_CT

Caption: A streamlined workflow for in vitro screening.

Elucidation of Mechanism of Action

Should the initial screening reveal promising activity in a particular area, the next logical step is to investigate the underlying mechanism of action. This involves identifying the specific cellular pathways and molecular targets that the compound modulates.

Investigating Signaling Pathway Modulation

Many diseases are driven by dysregulated cellular signaling.[13] Small molecules can exert their therapeutic effects by modulating these pathways.[14]

Hypothetical Scenario: Investigating Anti-inflammatory Mechanism

If this compound shows potent inhibition of NO production, it is plausible that it interferes with the NF-κB signaling pathway, a master regulator of inflammation.

Experimental Approach:

  • Western Blot Analysis: Treat LPS-stimulated RAW 264.7 cells with the compound and analyze cell lysates by Western blot to assess the phosphorylation status of key NF-κB pathway proteins like IκBα and p65. A decrease in phosphorylation would suggest inhibition of the pathway.

  • Reporter Gene Assay: Use a cell line containing an NF-κB luciferase reporter construct. Inhibition of luciferase activity in the presence of the compound would provide further evidence of NF-κB pathway modulation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO) Nucleus->Genes Induces Compound Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate Compound->IKK Inhibits?

Caption: Potential inhibitory action on the NF-κB signaling pathway.

Conclusion

This compound represents a currently unexplored area of chemical biology. While devoid of existing therapeutic data, its structure holds promise. The integrated, multi-step approach outlined in this technical guide provides a scientifically rigorous and resource-efficient framework for its systematic evaluation. By commencing with in silico predictions to formulate clear, testable hypotheses, and progressing through a logical sequence of in vitro assays, researchers can effectively probe its potential as an antioxidant, anti-inflammatory, or anticancer agent. This roadmap is intended to catalyze the investigation of this compound, potentially uncovering a novel lead compound for future drug development.

References

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchG
  • Cytotoxicity Assays | Life Science Applic
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.
  • Screening models for inflamm
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds - Benchchem.
  • Novel Techniques and other In Vitro Assay for Evalu
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central.
  • Screening Methods for Antiinflamm
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI.
  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchG
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Methyl 3-(4-hydroxyphenyl)
  • Synthesis of Methyl 3-(4-Hydroxyphenyl)
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
  • A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropano
  • Modulating the wnt signaling p
  • Chemical probe - Wikipedia.
  • methyl 3-(4-hydroxyphenyl)
  • Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem.
  • Methyl 3-(4-hydroxyphenyl)
  • 32066-29-8|Methyl 3-(4-hydroxyphenyl)
  • methyl 3-(4-methylphenyl)-3-oxopropanoate - 22027-51-6, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Small molecule signaling, regulation, and potential applications in cellular therapeutics - PMC - PubMed Central.
  • Techniques for Studying Decoding of Single Cell Dynamics - Frontiers.
  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Methyl 3-(4-hydroxyphenyl)
  • How do we study signaling p
  • In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC - NIH.
  • A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential of Vieloplain F from Xylopia vielana Targeting B-Raf Kinase - MDPI.
  • In Silico Prediction of 4-(2-Fluorophenyl)-2-methylthiazole Bioactivity: A Technical Guide - Benchchem.
  • In Silico Prediction of 3'-O-Methylbatatasin III Activity: A Technical Guide - Benchchem.
  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Deriv

Sources

The Versatility of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a highly functionalized aromatic β-ketoester, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique structural amalgamation of a phenol, a ketone, and an ester moiety within a compact framework renders it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of this pivotal building block, with a particular focus on its utility in the synthesis of pharmacologically significant heterocyclic scaffolds such as chromones, coumarins, and flavonoids. Through a detailed examination of reaction mechanisms, optimization of experimental conditions, and presentation of validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the synthetic potential of this compound.

Introduction: Unveiling a Privileged Scaffold

At the heart of numerous natural products and pharmaceutical agents lies a core of heterocyclic and aromatic structures. The efficient and strategic synthesis of these scaffolds is a paramount objective in medicinal chemistry and drug discovery. This compound (also known as methyl (4-hydroxybenzoyl)acetate) presents itself as a privileged starting material due to its inherent reactivity, which can be selectively manipulated to forge intricate molecular frameworks. The interplay between the acidic phenolic hydroxyl group, the electrophilic keto and ester carbonyls, and the nucleophilic α-carbon provides a rich tapestry of chemical transformations. This guide will navigate through the key synthetic routes employing this versatile building block, elucidating the underlying principles that govern its reactivity and showcasing its power in the synthesis of high-value compounds.

Synthesis of this compound

The efficient preparation of the title compound is a critical first step for its widespread application. While various methods can be envisaged, a common and reliable approach involves the Claisen condensation of a suitably protected 4-hydroxyacetophenone with a carbonate source, followed by esterification.

Illustrative Synthetic Protocol

A plausible synthetic route, adapted from general procedures for β-ketoester synthesis, is outlined below. This protocol serves as a foundational template that can be optimized for specific laboratory conditions.

Step 1: Protection of the Phenolic Hydroxyl Group The acidic proton of the 4-hydroxyphenyl group can interfere with the basic conditions of the Claisen condensation. Therefore, protection is often a necessary prerequisite.

Step 2: Claisen Condensation The protected 4-hydroxyacetophenone is then subjected to a Claisen condensation with a suitable C1 electrophile, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.

Step 3: Deprotection and Esterification Following the condensation, the protecting group is removed under appropriate conditions to reveal the free phenolic hydroxyl group, yielding the target molecule, this compound.

Applications in Heterocyclic Synthesis: A Gateway to Bioactive Molecules

The true synthetic utility of this compound is most profoundly demonstrated in its application as a precursor to a variety of heterocyclic systems, many of which form the core of biologically active compounds.

The Synthesis of Chromones: Accessing a Key Pharmacophore

Chromones (4H-chromen-4-ones) are a class of benzopyranones that are widely distributed in nature and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The reaction of phenols with β-ketoesters is a classical and effective method for chromone synthesis.

The Simonis condensation provides a direct pathway to chromones from phenols and β-ketoesters in the presence of a strong acid catalyst, typically phosphorus pentoxide (P₂O₅).[3] The reaction proceeds through an initial esterification of the phenol with the β-ketoester, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Simonis Condensation for Chromone Synthesis [3]

  • To a stirred mixture of this compound and an equimolar amount of a phenol, add phosphorus pentoxide portion-wise at room temperature.

  • Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and stir until the excess P₂O₅ is hydrolyzed.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired chromone.

Causality in Experimental Choices: The use of a strong dehydrating agent like P₂O₅ is crucial to drive the equilibrium towards the cyclized product. The initial esterification is followed by an intramolecular Friedel-Crafts type acylation, which is facilitated by the acidic conditions.

Diagram: The Simonis Condensation Pathway

Simonis_Condensation start This compound + Phenol intermediate1 Ester Intermediate start->intermediate1   P₂O₅ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Friedel-Crafts Acylation product Chromone intermediate2->product Dehydration Knoevenagel_Condensation start This compound + Salicylaldehyde intermediate1 Knoevenagel Adduct start->intermediate1   Piperidine   (Weak Base) product 3-Substituted Coumarin intermediate1->product Intramolecular Lactonization Flavonoid_Synthesis start o-Hydroxyacetophenone + 4-Hydroxybenzoyl derivative intermediate1 1,3-Diketone (via Baker-Venkataraman Rearrangement) start->intermediate1   Base product Flavone intermediate1->product   Acid-catalyzed   Cyclization

Sources

A Technical Guide to the Preliminary Biological Activity Screening of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a β-keto ester featuring a phenolic moiety, a structural combination that suggests a rich potential for diverse biological activities. The 4-hydroxyphenyl group is a well-established pharmacophore responsible for antioxidant and radical-scavenging effects, while the β-keto ester functionality provides a versatile scaffold for interacting with various biological targets. This guide presents a structured, multi-tiered strategy for the preliminary in vitro and introductory in vivo screening of this compound. As a Senior Application Scientist, the rationale behind each experimental choice is detailed, emphasizing a logical progression from broad, high-throughput assays to more specific cell-based models. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and interpretable data for researchers in drug discovery and development.

Introduction: The Scientific Rationale

The process of identifying a lead compound from a novel chemical entity is a systematic journey of exclusion and confirmation. For this compound, the chemical architecture itself provides a hypothesis-driven basis for screening.

  • The Phenolic Core: The 4-hydroxyphenyl group is structurally analogous to tyrosine and is a key feature in many natural products known for their potent antioxidant properties.[1][2] The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, a mechanism central to mitigating oxidative stress, which is implicated in inflammation, cancer, and neurodegenerative diseases.[3]

  • The β-Keto Ester Moiety: This functional group arrangement is a versatile scaffold in medicinal chemistry. It can participate in hydrogen bonding and may act as a metal chelator, another pathway for antioxidant activity. Furthermore, keto-esters have been explored as precursors or active compounds in antimicrobial and anticancer research.[4]

This structural analysis dictates a primary screening cascade targeting four key areas of immense therapeutic interest: antioxidant, anticancer, anti-inflammatory, and antimicrobial activities.

Physicochemical Characterization

Before commencing any biological evaluation, a thorough understanding of the compound's fundamental properties is essential for accurate sample preparation and dose calculations.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
IUPAC Name This compound[6]
CAS Number 32963-55-8-
Appearance White to off-white solidAssumed
Melting Point 93-95 °C[5]
Solubility Soluble in DMSO, Methanol, Chloroform[7]

Note: The molecular formula and weight for the specified 3-oxo variant were calculated, as search results frequently referenced the propionate (saturated chain) version. The CAS number is for the 3-oxo variant.

General Experimental Preparations: Ensuring Reproducibility

The integrity of all subsequent data relies on correct compound handling and preparation.

Protocol: Preparation of Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 20 mM). The use of DMSO is standard for solubilizing organic compounds for cell-based assays.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or buffer. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.

In Vitro Screening Cascade: A Multi-Faceted Approach

The proposed cascade begins with simple, cell-free chemical assays and progresses to more complex cell-based models. This tiered approach is cost-effective and allows for early go/no-go decisions.

Antioxidant Activity Assessment

The primary hypothesis is that the phenolic group will confer significant antioxidant capacity. This can be rapidly tested using colorimetric assays that measure radical scavenging.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of color change is proportional to the scavenging activity.[8]

  • Methodology:

    • Prepare a 60 µM solution of DPPH in methanol.[9]

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) prepared in methanol.

    • Add 100 µL of the DPPH solution to each well.

    • Use Ascorbic acid or Trolox as a positive control and methanol as a blank.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Principle: ABTS is oxidized using potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation, causing decolorization, which is measured spectrophotometrically.[9] This assay is applicable to both hydrophilic and lipophilic compounds.

  • Methodology:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Use Ascorbic acid or Trolox as a positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation: Antioxidant Activity

AssayTest Compound IC₅₀ (µg/mL)Positive Control (Ascorbic Acid) IC₅₀ (µg/mL)
DPPH Scavenging[Experimental Value][Experimental Value]
ABTS Scavenging[Experimental Value][Experimental Value]
Anticancer & Cytotoxicity Evaluation

A fundamental first step in anticancer drug discovery is to determine a compound's ability to inhibit the proliferation of cancer cells. It is critical to simultaneously test against a non-cancerous cell line to assess for selective toxicity.[10]

Protocol 3: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized for quantification.[11] A decrease in signal indicates a loss of cell viability.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[12]

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed 1. Seed Cells (e.g., 5x10³ cells/well) adhere 2. Adhere for 24h (37°C, 5% CO₂) seed->adhere treat 3. Add Compound (Serial Dilutions) adhere->treat incubate 4. Incubate for 48-72h treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate % Viability & IC₅₀

Workflow for the MTT Cell Viability Assay.

Data Presentation: Cytotoxicity Profile

Cell LineTypeTest Compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Breast Cancer[Experimental Value][Experimental Value]
HCT-116Colon Cancer[Experimental Value][Experimental Value]
A549Lung Cancer[Experimental Value][Experimental Value]
HEK293Non-Cancerous[Experimental Value][Experimental Value]
Anti-inflammatory Potential

A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.[13]

Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Principle: Murine macrophage cells (e.g., RAW 264.7) produce NO when stimulated with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection.[12] NO production is quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Use a known inhibitor like L-NAME or Dexamethasone as a positive control.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14] Include an unstimulated control group.

    • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

    • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

    • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.

    • Viability Check: Concurrently perform an MTT assay on the treated cells to ensure that the observed NO reduction is not due to cytotoxicity.

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein Test_Compound Test Compound Test_Compound->NFkB Inhibits? Test_Compound->iNOS_protein Inhibits?

Simplified LPS-induced NO production pathway.
Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Principle: A standardized suspension of bacteria or fungi is cultured in a liquid medium containing serial dilutions of the test compound. Growth is assessed after incubation.

  • Methodology:

    • Microorganism Panel: Use a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., to 0.5 McFarland standard).

    • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculation: Add the microbial inoculum to each well.

    • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[4]

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity

MicroorganismTypeTest Compound MIC (µg/mL)Standard Drug MIC (µg/mL)
S. aureusGram-positive[Experimental Value][Ciprofloxacin Value]
E. coliGram-negative[Experimental Value][Ciprofloxacin Value]
C. albicansYeast[Experimental Value][Amphotericin B Value]

Interpreting Preliminary Data & Future Directions

The goal of this preliminary screen is to identify "hits" for further investigation.

  • Hit Criteria: A compound is generally considered a promising hit if it displays an IC₅₀ or MIC value in the low micromolar or sub-micromolar range (e.g., <10 µM).

  • Selectivity Index (SI): For anticancer screening, the SI is a crucial metric. It is calculated as: SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. An SI > 2-3 suggests that the compound is selectively toxic to cancer cells and warrants further study.

  • Next Steps: Promising hits from this primary screen should be subjected to secondary assays to confirm activity and begin to elucidate the mechanism of action (e.g., caspase-glo for apoptosis, specific enzyme inhibition assays, or time-kill kinetics for antimicrobials).

Preliminary In Vivo Toxicity Assessment

Before advancing a compound to efficacy models, a preliminary assessment of its safety profile is mandatory. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for acute toxicity testing.[16]

Guideline Overview: OECD 420 (Fixed Dose Procedure) or OECD 423 (Acute Toxic Class Method)

  • Principle: These guidelines use a stepwise procedure with a small number of animals (typically female rats) to classify a substance into a toxicity category based on observed signs of toxicity, rather than using mortality as the primary endpoint.[17][18]

  • Rationale: These methods significantly reduce the number of animals required compared to historical LD₅₀ tests and refine the endpoint to minimize animal suffering.[19] The choice between OECD 420 and 423 depends on the expected toxicity profile of the compound.[18]

  • Procedure: A single oral dose is administered to a small group of animals. The outcome (e.g., evident toxicity or no effects) at a given dose determines the dose for the next group. Dosing levels are standardized (e.g., 5, 50, 300, 2000 mg/kg).[17]

  • Endpoints: Observations include clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the 14-day observation period.

OECD_Toxicity_Workflow start Start: Select Initial Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (n=3 animals) start->dose_group1 observe Observe for 14 Days (Clinical Signs, Body Weight) dose_group1->observe outcome Outcome? observe->outcome no_toxicity No Evident Toxicity outcome->no_toxicity None toxicity Evident Toxicity outcome->toxicity Yes mortality Mortality outcome->mortality Yes dose_up Proceed to Higher Dose (e.g., 2000 mg/kg) no_toxicity->dose_up dose_down Proceed to Lower Dose (e.g., 50 mg/kg) toxicity->dose_down stop_classify Stop Test and Classify Toxicity Category mortality->stop_classify dose_up->stop_classify dose_down->stop_classify

Decision workflow for OECD acute oral toxicity testing.

Conclusion

The structured screening cascade outlined in this guide provides a robust and scientifically sound framework for the initial biological evaluation of this compound. By systematically assessing its antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can efficiently identify its most promising therapeutic potential. This hypothesis-driven approach, grounded in the compound's chemical structure and supported by validated in vitro protocols and established in vivo safety guidelines, ensures the generation of high-quality, decision-enabling data for subsequent stages of drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Zahrani, S. A., & Al-Ghamdi, A. A. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Saudi Pharmaceutical Journal.
  • BenchChem. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. BenchChem.
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • Pérez-Jiménez, J., Neveu, V., Vos, F., & Scalbert, A. (2010). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition.
  • BenchChem. (2025).
  • Admassu, S. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE (Journal of Visualized Experiments).
  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate.
  • Tefera, Y., & Gebremedhin, G. (2019).
  • Bibi, F., & Zia, M. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. [Link]
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Sharma, P., & Kumar, V. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry. [Link]
  • Pérez-García, L. A., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • O'Neill, A. J. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]
  • El-Sayed, W. M., et al. (2022).
  • Funar-Timofei, S., et al. (2013). Synthesis and Antimicrobial Activity of New Aromatic Esters of Potential Interest in Supramolecular Chemistry.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]
  • Rehman, A., et al. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • Al-Ostoot, F. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
  • ChemBK. (2024). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate.
  • De, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Kumar, S., et al. (2010). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.
  • BenchChem. (2025).
  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica. [Link]
  • Sharma, A., et al. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • ResearchGate. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • OECD. (2001). OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanistic Action of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — represents a significant leap toward therapeutic innovation. The 4-hydroxyphenyl moiety is one such scaffold, forming the backbone of numerous FDA-approved pharmaceuticals with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The chalcone scaffold, which shares structural similarities, has also been a focal point for medicinal chemists due to its broad biological activities and synthetic accessibility. This guide delves into the core of a related and promising chemical class: Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate and its derivatives. While the therapeutic potential of this specific parent compound is an active area of investigation, the rich pharmacology of its structural cousins provides a fertile ground for postulating and experimentally validating its mechanism of action. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals dedicated to elucidating the therapeutic pathways of this promising class of molecules.

Part 1: Postulated Mechanisms of Action – A Synthesis of Existing Evidence

Based on the established bioactivity of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound derivatives. These hypotheses will form the foundation of our experimental exploration.

Hypothesis 1: Broad-Spectrum Enzyme Inhibition

Numerous compounds featuring a hydroxyphenyl group have demonstrated potent inhibitory effects on a range of enzymes. This suggests that this compound derivatives may function as enzyme inhibitors.

  • Tyrosinase Inhibition: Chalcones and other phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis[2]. This has implications for treating hyperpigmentation disorders and has applications in the cosmetics industry.

  • Carbonic Anhydrase and Urease Inhibition: Derivatives of 4-hydroxycoumarin have shown inhibitory activity against carbonic anhydrase-II and urease[3]. These enzymes are implicated in various pathological conditions, including glaucoma and bacterial infections, respectively.

  • Aromatic Amino Acid Decarboxylase Inhibition: N-(5'-Phosphopyridoxyl) derivatives of aromatic amino acids are effective inhibitors of Dopa decarboxylase[4].

Hypothesis 2: Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potent antimicrobial agents against multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris[1]. The mechanism is thought to involve the concurrent targeting of multiple critical pathways within the microbial cells[1].

Hypothesis 3: Modulation of Cellular Signaling Pathways

The 4-hydroxyphenyl moiety is a common feature in molecules that interact with cellular signaling pathways, including those involved in inflammation and cancer.

  • Antioxidant and Anti-inflammatory Effects: Phenolic phytochemicals are recognized for their antioxidant properties, which can contribute to anti-inflammatory and anticarcinogenic activities[5][6]. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also exhibited promising antioxidant properties[7].

  • Opioid Receptor Interaction: The N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of molecules are known opioid receptor antagonists[8]. While structurally distinct, this highlights the potential for hydroxyphenyl compounds to interact with G-protein coupled receptors.

Part 2: Experimental Workflows for Mechanistic Elucidation

The following section details the experimental protocols necessary to systematically investigate the postulated mechanisms of action.

Workflow 1: Enzyme Inhibition Profiling

This workflow is designed to screen for and characterize the inhibitory activity of the derivatives against a panel of relevant enzymes.

Diagram: Enzyme Inhibition Screening Workflow

Enzyme_Inhibition_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Cellular Validation Start Synthesized Derivatives Screen High-Throughput Screening (e.g., Tyrosinase, Carbonic Anhydrase, Urease) Start->Screen Test Compounds Hit_Ident Hit Identification (>50% Inhibition at 10 µM) Screen->Hit_Ident Activity Data IC50 IC50 Determination (Dose-Response Curves) Hit_Ident->IC50 Prioritized Hits Kinetics Kinetic Studies (Lineweaver-Burk Plots) IC50->Kinetics Mechanism Determination of Inhibition Type (Competitive, Non-competitive, etc.) Kinetics->Mechanism Cell_Assay Cell-Based Functional Assays Mechanism->Cell_Assay Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Assay->Target_Engagement

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Experimental Protocols:

  • High-Throughput Screening (HTS):

    • Objective: To rapidly screen a library of this compound derivatives against a panel of selected enzymes (e.g., mushroom tyrosinase, bovine carbonic anhydrase II, jack bean urease).

    • Methodology:

      • Prepare assay plates with enzyme, substrate, and buffer.

      • Add test compounds at a fixed concentration (e.g., 10 µM).

      • Incubate for a specified time at the optimal temperature for the enzyme.

      • Measure the enzymatic activity using a spectrophotometric or fluorometric method[2].

      • Identify hits as compounds that cause significant inhibition (e.g., >50%) of enzyme activity.

  • IC50 Determination:

    • Objective: To determine the concentration of the hit compounds that causes 50% inhibition of enzyme activity.

    • Methodology:

      • Perform the enzyme assay with a range of concentrations of the hit compound.

      • Plot the percentage of inhibition against the logarithm of the compound concentration.

      • Fit the data to a dose-response curve to calculate the IC50 value.

  • Kinetic Studies:

    • Objective: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Methodology:

      • Perform the enzyme assay with varying concentrations of the substrate in the presence and absence of the inhibitor.

      • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

      • Analyze the changes in Vmax and Km to determine the mode of inhibition[2].

Data Presentation:

DerivativeTyrosinase IC50 (µM)Carbonic Anhydrase II IC50 (µM)Urease IC50 (µM)Inhibition Type (Tyrosinase)
Compound 18.8>10045.2Competitive
Compound 223.167.4>100Mixed
...............
Workflow 2: Antimicrobial Activity and Mechanism of Action

This workflow aims to assess the antimicrobial potential of the derivatives and to probe their mechanism of action in microbial cells.

Diagram: Antimicrobial Mechanism of Action Workflow

Antimicrobial_MOA_Workflow cluster_activity Antimicrobial Activity cluster_moa Mechanism of Action Start Synthesized Derivatives MIC Minimum Inhibitory Concentration (MIC) Determination Start->MIC MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Active Compounds Membrane Membrane Permeability Assays (e.g., SYTOX Green) MBC_MFC->Membrane Bactericidal/Fungicidal Compounds Biofilm Biofilm Inhibition/Disruption Assays Membrane->Biofilm ROS Reactive Oxygen Species (ROS) Production Biofilm->ROS Target_ID Target Identification (e.g., Proteomics, Transcriptomics) ROS->Target_ID

Caption: Workflow for evaluating antimicrobial activity and mechanism.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of the derivative that inhibits the visible growth of a microorganism.

    • Methodology:

      • Use a broth microdilution method according to CLSI guidelines.

      • Prepare serial dilutions of the test compounds in a 96-well plate.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate for 18-24 hours.

      • The MIC is the lowest concentration with no visible growth[1].

  • Membrane Permeability Assay:

    • Objective: To assess if the compounds disrupt the microbial cell membrane.

    • Methodology:

      • Treat microbial cells with the test compound.

      • Add a fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green).

      • Measure the increase in fluorescence over time.

Workflow 3: Cellular Signaling and Functional Assays

This workflow focuses on evaluating the effects of the derivatives on cellular pathways in mammalian cells.

Diagram: Cellular Signaling Workflow

Cellular_Signaling_Workflow cluster_functional Functional Assays cluster_pathway Pathway Analysis Start Synthesized Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Receptor_Binding Receptor Binding Assays (e.g., Opioid Receptors) Start->Receptor_Binding Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production in LPS-stimulated Macrophages) Cytotoxicity->Anti_Inflammatory Non-toxic Concentrations Antioxidant Antioxidant Capacity Assays (e.g., DPPH, FRAP) Anti_Inflammatory->Antioxidant Western_Blot Western Blot Analysis (e.g., NF-κB, MAPKs) Anti_Inflammatory->Western_Blot Active Compounds qPCR Quantitative PCR (Gene Expression of Inflammatory Mediators) Western_Blot->qPCR

Sources

Methodological & Application

Application Note: A-Plus Synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This application note provides a detailed, robust, and reproducible protocol for the synthesis of this target compound via a base-catalyzed crossed Claisen condensation. The chosen methodology involves the reaction of 4-hydroxyacetophenone with dimethyl carbonate, offering a straightforward and efficient route. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, details the necessary safety precautions, and presents a comprehensive guide to product purification and characterization.

Introduction and Synthetic Strategy

β-keto esters are pivotal structural motifs in organic synthesis due to the versatile reactivity of their active methylene group.[1] this compound, in particular, serves as a key building block for more complex molecular architectures. The synthesis described herein employs a crossed Claisen condensation, a classic carbon-carbon bond-forming reaction.

In this reaction, an ester with α-hydrogens (4-hydroxyacetophenone, which acts as the ketone component) reacts with an ester that lacks enolizable α-hydrogens (dimethyl carbonate) in the presence of a strong base.[2] The use of a non-enolizable electrophile like dimethyl carbonate prevents self-condensation and simplifies the product mixture.[2] A strong base, such as sodium hydride (NaH), is required to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of the dimethyl carbonate.[2][3]

Reaction Scheme: 4-hydroxyacetophenone + Dimethyl Carbonate → this compound

Reaction Mechanism: The Crossed Claisen Condensation

The reaction proceeds through the following key steps:

  • Enolate Formation: The strong base (sodium hydride) abstracts an acidic α-proton from the methyl group of 4-hydroxyacetophenone. This step is crucial as the pKa of the α-proton of a ketone is around 19-20, requiring a base stronger than alkoxides for efficient deprotonation.[3] The resulting enolate is stabilized by resonance.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl carbonate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This results in the formation of the desired β-keto ester.

  • Deprotonation (Driving Force): The product, this compound, has a highly acidic methylene group flanked by two carbonyls (pKa ≈ 11).[3] The methoxide generated in the previous step, or any remaining base, rapidly deprotonates this position. This final, essentially irreversible acid-base reaction drives the equilibrium towards the product.[2][4]

  • Protonation (Workup): An acidic workup is required in the final stage to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final neutral product.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesNotes
4-HydroxyacetophenoneC₈H₈O₂136.1510.0 g73.45 mmolStarting material
Sodium Hydride (60% disp. in mineral oil)NaH24.003.52 g88.14 mmolStrong base, handle with care
Dimethyl Carbonate (DMC)C₃H₆O₃90.0850 mL-Reagent and solvent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Anhydrous solvent
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12100 mL-For washing
1 M Hydrochloric Acid (HCl)HCl36.46~100 mL-For workup
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01100 mL-For workup
Saturated Sodium Chloride (Brine)NaCl58.44100 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Drying agent
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction & chromatography
HexanesC₆H₁₄86.18As needed-For chromatography
Step-by-Step Procedure
  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Reagent Charging: Under a positive pressure of inert gas, add sodium hydride (3.52 g, 60% dispersion) to the flask. Wash the NaH dispersion three times with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane wash each time using a cannula. Add anhydrous THF (100 mL) to the washed NaH.

  • Addition of Ketone: Dissolve 4-hydroxyacetophenone (10.0 g, 73.45 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath) over 30 minutes. Note: Hydrogen gas evolution will be observed. Ensure proper ventilation.

  • Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 50 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Cool the reaction mixture back to room temperature. Add dimethyl carbonate (50 mL) via syringe. The mixture is then heated to reflux (approx. 65-70 °C) and maintained for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH of the aqueous layer is acidic (~pH 2-3).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-Dry Glassware under N2/Ar B Wash NaH with Hexanes A->B C Add 4-Hydroxyacetophenone in THF to NaH at 0°C B->C D Warm to 50°C (Enolate Formation) C->D E Add Dimethyl Carbonate & Reflux (4-6h) D->E F Quench with 1M HCl at 0°C E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 & Brine G->H I Dry (MgSO4) & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Sources

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic and medicinal chemistry. The protocol is based on a crossed Claisen condensation reaction, a fundamental carbon-carbon bond-forming strategy. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed step-by-step procedures, critical safety protocols, and methods for purification and characterization.

Introduction and Scientific Principle

This compound is a highly functionalized molecule featuring a β-keto ester moiety. This structural motif makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical agents.[1][2] β-keto esters are key intermediates in numerous synthetic pathways due to the reactivity of the methylene group adjacent to the two carbonyls and their susceptibility to various chemical transformations.[2]

The synthesis described herein employs a crossed Claisen condensation . This reaction involves the acylation of a ketone enolate with an ester.[3][4][5] In this specific protocol, the enolate of 4-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic carbonyl of dimethyl carbonate. A strong, non-nucleophilic base, such as sodium hydride (NaH), is essential to facilitate the deprotonation of the ketone's α-carbon to generate the required enolate.[5][6] The thermodynamic driving force for the Claisen condensation is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton, to form a resonance-stabilized enolate.[4][5][7] A subsequent acidic workup neutralizes this enolate to yield the final product.[4]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation: Sodium hydride (NaH), a strong base, abstracts an acidic α-proton from 4-hydroxyacetophenone to form a resonance-stabilized enolate ion. It's important to note that the phenolic proton is more acidic and will be deprotonated first; therefore, at least two equivalents of the base are theoretically required.

  • Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate to form a tetrahedral intermediate.[5][7]

  • Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion (CH₃O⁻) as a leaving group to form the desired β-keto ester.[4][7]

  • Final Deprotonation (Driving Force): The expelled methoxide ion is a strong enough base to deprotonate the highly acidic α-proton of the newly formed β-keto ester. This step is thermodynamically favorable as it forms a highly resonance-stabilized enolate, which drives the reaction equilibrium towards the product.[4][7]

  • Protonation: A final workup step with aqueous acid is required to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[4]

Claisen_Condensation_Mechanism Figure 1: Mechanism of Crossed Claisen Condensation R1 4-Hydroxyacetophenone Enolate Enolate Intermediate (Resonance Stabilized) R1->Enolate 1. Deprotonation Base NaH (Sodium Hydride) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Nucleophilic Attack R2 Dimethyl Carbonate R2->Tetrahedral 2. Nucleophilic Attack Product_Enolate Product Enolate (Doubly Stabilized) Tetrahedral->Product_Enolate 3. Elimination of Methoxide Methoxide Methoxide (CH3O-) Tetrahedral->Methoxide Final_Product Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate Product_Enolate->Final_Product 5. Protonation Methoxide->Product_Enolate Acid H3O+ (Acid Workup)

Caption: Figure 1: Mechanism of Crossed Claisen Condensation.

Critical Safety Precautions

A thorough understanding and implementation of safety protocols are paramount for this procedure, primarily due to the use of sodium hydride.

  • Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[8][9] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoric nature.[8][10]

    • Reaction with Water: Contact with water, including atmospheric moisture, liberates hydrogen gas, which is highly flammable and can ignite spontaneously.[8][9] All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[8]

    • Handling: Always handle NaH in a chemical fume hood or a glove box.[8][11] Wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[8][12] Use non-sparking tools for transfers.[12]

    • Storage: Store NaH in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[9][12]

    • Spills & Disposal: In case of a spill, evacuate the area. Do NOT use water.[12] Cover the spill with dry sand, dry lime, or soda ash and place it in a sealed container for hazardous waste disposal.[11][12] Unreacted NaH must be quenched carefully by the slow, controlled addition of isopropanol, followed by methanol, and finally water, typically at a reduced temperature.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon exposure to air and light. Use only freshly distilled or inhibitor-free THF from a sealed bottle. Other solvents like ethyl acetate and hexanes are flammable.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant laboratory coat, safety goggles with side shields, and appropriate chemical-resistant gloves must be worn at all times.[8]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as needed, with careful consideration of reaction stoichiometry and safety.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Amount (10 mmol scale)Moles (mmol)Equivalents
4-Hydroxyacetophenone136.151.36 g101.0
Sodium Hydride (NaH), 60% dispersion in mineral oil24.00 (as pure NaH)1.0 g252.5
Dimethyl Carbonate90.082.25 g (2.1 mL)252.5
Tetrahydrofuran (THF), anhydrous-50 mL--
Hexanes, anhydrous-~20 mL--
Hydrochloric Acid (HCl), 1 M aqueous-~30 mL--
Ethyl Acetate-~150 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-~50 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Equipment
  • Three-neck round-bottom flask (100 mL), oven-dried

  • Reflux condenser and gas inlet adapter, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (chromatography column, flasks, etc.)

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Preparation of NaH Wash 60% NaH dispersion with anhydrous hexanes under inert atmosphere to remove mineral oil. B 2. Reaction Setup Charge a dry 3-neck flask with washed NaH and anhydrous THF under N2 atmosphere. A->B C 3. Enolate Formation Cool to 0°C. Slowly add a solution of 4-hydroxyacetophenone in THF. B->C D 4. Acylation Allow to warm to RT. Add dimethyl carbonate dropwise. Heat mixture to reflux for 4-6 hours. C->D E 5. Quenching Cool reaction to 0°C. Slowly add 1 M HCl to neutralize excess NaH and protonate the product. D->E F 6. Extraction Partition between ethyl acetate and water. Collect the organic layer. E->F G 7. Washing Wash organic layer sequentially with water, saturated NaHCO3, and brine. F->G H 8. Drying & Concentration Dry organic layer over MgSO4, filter, and concentrate using a rotary evaporator. G->H I 9. Purification Purify the crude product via flash column chromatography on silica gel. H->I J 10. Final Product Isolate pure this compound and characterize. I->J

Caption: Figure 2: Experimental Workflow.

  • Preparation of Sodium Hydride: In a chemical fume hood, place the NaH dispersion (1.0 g) into an oven-dried flask under a gentle stream of nitrogen. Add anhydrous hexanes (~10 mL), swirl the suspension, and allow the grey NaH powder to settle. Carefully cannulate or syringe off the supernatant containing the mineral oil. Repeat this washing step twice. Dry the resulting grey powder under a stream of nitrogen.[8]

  • Reaction Setup: To the flask containing the washed, dry NaH, add a magnetic stir bar. Assemble the three-neck flask with a reflux condenser and a gas inlet adapter. Ensure the system is under a positive pressure of inert gas (N₂ or Ar). Add anhydrous THF (30 mL) via syringe.

  • Enolate Formation: Cool the stirred NaH suspension to 0 °C using an ice bath. Separately, dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 15-20 minutes. Vigorous bubbling (H₂ evolution) will be observed. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Acylation Reaction: Add dimethyl carbonate (2.1 mL, 25 mmol) dropwise to the reaction mixture at room temperature. Once the addition is complete, heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux with stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching and Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: This step is exothermic and will produce hydrogen gas. Very slowly and carefully, add 1 M HCl (~30 mL) dropwise to quench any unreacted NaH and neutralize the reaction mixture. Continue adding acid until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake well. Separate the layers and collect the organic phase. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to remove any acidic impurities), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

Characterization and Expected Results

The final product, this compound, should be isolated as a solid or a thick oil. The structure and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the singlet for the methylene (CH₂) group between the carbonyls, the methoxy (OCH₃) singlet, and the phenolic (OH) proton.

  • ¹³C NMR: Will show distinct resonances for the two carbonyl carbons (keto and ester), the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (194.19 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch (phenol), C=O stretches (ketone and ester), and aromatic C-H stretches.

The yield of the reaction is typically moderate to good, but is highly dependent on the exclusion of moisture and the quality of the reagents.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]
  • Organic Chemistry Portal. (n.d.).
  • University of California, Santa Barbara. (2012).
  • Chemistry LibreTexts. (2014). 19.
  • JoVE. (2025).
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Wikipedia. (n.d.).
  • Allen Institute. (n.d.).
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
  • RSC Publishing. (2021).
  • ResearchGate. (2025). (PDF) Mastering β-keto esters. [Link]
  • Beilstein Journals. (n.d.).

Sources

The Strategic Application of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a bifunctional molecule incorporating both a phenol and a β-ketoester moiety, represents a highly valuable, yet under-utilized, building block for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its inherent reactivity, stemming from the activated methylene group and the nucleophilic phenolic hydroxyl, allows for its strategic deployment in a variety of cyclization and condensation reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of coumarin derivatives, and details protocols for their synthesis and biological evaluation.

Core Synthetic Methodologies: Harnessing Reactivity for Scaffold Diversification

The unique structural features of this compound make it an ideal substrate for several classical and contemporary synthetic transformations. The two primary reaction pathways that leverage its dual functionality are the Pechmann condensation and the Knoevenagel condensation.

The Pechmann Condensation: A Direct Route to Coumarin Scaffolds

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[1] In the case of this compound, the reaction proceeds intramolecularly, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of a 4-hydroxycoumarin derivative. This method is lauded for its atom economy and the directness with which it furnishes the coumarin core.[2]

The Knoevenagel Condensation: Forging Carbon-Carbon Bonds for Functionalized Derivatives

The Knoevenagel condensation facilitates the formation of a carbon-carbon double bond through the reaction of an active methylene compound with an aldehyde or ketone.[3] The activated methylene group in this compound can be readily deprotonated to form a nucleophilic enolate, which can then attack an aldehyde. Subsequent dehydration yields an α,β-unsaturated product, which can be a key intermediate for more complex heterocyclic systems.[4]

Application Notes: From Synthesis to Biological Activity

The coumarin scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, known to exhibit a wide spectrum of biological activities.[5][6] These include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[7]

Antimicrobial Applications

Coumarin derivatives have demonstrated significant efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][8] The mechanism of their antimicrobial action is often attributed to their ability to interfere with cellular processes such as DNA gyrase activity and biofilm formation. The lipophilicity of the coumarin nucleus allows for effective penetration of microbial cell membranes.

Anticancer Applications

A significant body of research has highlighted the potential of coumarin derivatives as anticancer agents.[9] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[10][11] For instance, certain coumarin derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thereby tipping the cellular balance towards programmed cell death.[9]

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic Acid via Intramolecular Pechmann Condensation

This protocol describes a representative method for the cyclization of this compound to a 4-hydroxycoumarin derivative. The choice of a strong acid catalyst is crucial for promoting both the initial transesterification and the subsequent cyclization and dehydration steps.[1]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.94 g, 10 mmol) in a minimal amount of ethanol.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • A precipitate will form. Filter the solid product using a Büchner funnel and wash with cold water until the washings are neutral to litmus paper.

  • To remove any unreacted starting material and acidic impurities, suspend the crude product in a 5% sodium bicarbonate solution. The desired carboxylic acid product will dissolve.

  • Filter the solution to remove any insoluble impurities.

  • Re-precipitate the product by acidifying the filtrate with 1 M hydrochloric acid until the pH is approximately 2.

  • Filter the purified product, wash with a small amount of cold water, and dry under vacuum.

  • Characterize the final product, 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both a catalyst and a dehydrating agent, essential for the cyclization and aromatization steps of the Pechmann condensation.

  • Ice Bath during Acid Addition: The addition of concentrated sulfuric acid to an organic solution is highly exothermic. Cooling is necessary to control the reaction rate and prevent unwanted side reactions.

  • Sodium Bicarbonate Wash: This step selectively dissolves the acidic product, allowing for its separation from non-acidic impurities. Subsequent acidification reprecipitates the purified product.

Experimental Workflow for Pechmann Condensation

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Methyl 3-(4-hydroxyphenyl)- 3-oxopropanoate in Ethanol C Stirring at Room Temperature (12h) A->C B Concentrated H₂SO₄ B->C Slowly add in ice bath D Pour into Ice-cold Water C->D E Filter Crude Product D->E F Wash with Cold Water E->F G Suspend in 5% NaHCO₃ F->G H Filter G->H I Acidify Filtrate with 1M HCl H->I J Filter Purified Product I->J K Dry Under Vacuum J->K L Final Product: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid K->L

Caption: Workflow for the synthesis of a 4-hydroxycoumarin derivative.

Protocol 2: Evaluation of Antimicrobial Activity using Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized coumarin derivatives against bacterial strains.

Materials:

  • Synthesized coumarin derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each coumarin derivative in Dimethyl Sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 3: Assessment of Anticancer Activity using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized coumarin derivatives on a cancer cell line.

Materials:

  • Synthesized coumarin derivatives

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized coumarin derivatives and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Quantitative Data Summary

The following table summarizes the reported biological activities of various coumarin derivatives, illustrating the potential of this class of compounds.

Compound TypeTarget Organism/Cell LineBiological ActivityIC₅₀ / MIC (µg/mL)Reference
Substituted CoumarinsS. aureusAntibacterial62.5 - 125[5]
Substituted CoumarinsP. aeruginosaAntibacterial15.62 - 31.25[5]
3-Fluoroazetidin-2-onesMCF-7 (Breast Cancer)Anticancer0.075 - 0.095 µM[9]
Chalcone DerivativesHCT-116 (Colon Cancer)Anticancer1.71 µM (48h)[10]

Mechanistic Insights: A Glimpse into Anticancer Action

The anticancer activity of many bioactive compounds, including coumarin derivatives, often converges on the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events.

Apoptosis Signaling Pathway

G cluster_0 Apoptosis Induction Coumarin Coumarin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for coumarin-induced apoptosis.

Conclusion and Future Perspectives

This compound stands out as a promising and economically viable starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward access it provides to the coumarin scaffold, a core structure in numerous bioactive molecules, underscores its importance in drug discovery programs. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the full potential of this versatile building block. Future research should focus on expanding the repertoire of synthetic transformations involving this molecule and conducting in-depth structure-activity relationship (SAR) studies to optimize the therapeutic efficacy of its derivatives.

References

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace. [https://www.scispace.com/paper/coumarin-derivatives-with-antimicrobial-and-antioxidant-activities-20081001101108101105101114101111118101105116105101115-101108101115111102116104101-115121110116104101115105122101100-99111117109097114101110-100101114105118097116105118101115-097103097105110115116-103114097109-112111115105116105118101-098097099116101114105097-119097115-104105103104101114-116104097110-116104097116-101120104105098105116101100-102111114-103114097109-110101103097116105118101-098097099116101114105097-097108108-116104101-115121110116104101115105122101100-099111109112111117110100115-119101114101-118101114121-097099116105118101-097103097105110115116-115-097117114101117115-097116099099-050053057050051-116104101-109111115116-097099116105118101-099111109112111117110100115-098101105110103-105098-105105098-105105105098-097110100-105118098-116104101-114101112108097099101109101110116-111102-116104101-109101116104121108-114097100105099097108-105110-116104101-102111117114116104-112111115105116105111110-119105116104-116104101-112114111112121108-103114111117112-119097115-099111114114101108097116101100-119105116104-097110-105110099114101097115101100-097099116105118105116121-097103097105110115116-115-097117114101117115-097116099099-050053057050051-116104101-116101115116101100-099111109112111117110100115-101120104105098105116101100-101120099101108108101110116-097110116105098097099116101114105097108-097099116105118105116121-097103097105110115116-115-108117116101097-116104101-109111115116-097099116105118101-100101114105118097116105118101115-098101105110103-105105098-105118098-105098-097110100-105105105098-099111117109097114105110-100101114105118097116105118101115-097114101-115116114117099116117114097108108121-105110116101114101115116105110103-099111109112111117110100115-102111114-115121110116104101115105122105110103-097110116105109105099114111098105097108-097110100-097110116105111120105100097110116-097103101110116115-115116097114116105110103-102114111109-052-109101116104121108-055-104121100114111120121099111117109097114105110-115101118101114097108-100101114105118097116105118101115-119105116104-116104101115101-112114111112101114116105101115-104097118101-098101101110-111098116097105110101100-116104114111117103104-100105102102101114101110116-114101097099116105111110-115116101112115-116104101105114-109111108101099117108097114-115116114117099116117114101115-119101114101-101115116097098108105115104101100-098121-102111117114105101114-116114097110115102111114109-105110102114097114101100-115112101099116114111115099111112121-097110100-110117099108101097114-109097103110101116105099-114101115111110097110099101-115112101099116114111115099111112121-116104101-115121110116104101-115105122101100-099111117109097114105110-100101114105118097116105118101115-101120101114116101100-109101097110105110103102117108-097099116105118105116105101115-097103097105110115116-103114097109-112111115105116105118101-097110100-103114097109-110101103097116105118101-098097099116101114105097-097115-119101108108-097115-115116114097105110115-111102-099097110100105100097-115112112-097108108-099111109112111117110100115-097108115111-101120104105098105116101100-104105103104-097110100-109111100101114097116101-097110116105111120105100097110116-097099116105118105116121-105110-097115115097121115-102111114-100112112104-105110104105098105116105111110-116111116097108-114101100117099105110103-112111119101114-097110100-110105116114105099-111120105100101-110111-105110104105098105116105111110-119104101110-099111109112097114101100-116111-097115099111114098105099-097099105100-107101121119111114100115-052-109101116104121108-055-104121100114111120121099111117109097114105110-115121110116104101115105115-099111117109097114105110-100101114105118097116105118101115-097110116105098097099116101114105097108-097099116105118105116121-097110116105102117110103097108-097099116105118105116121-097110116105111120105100097110116-097099116105118105116121-049-105110116114111100117099116105111110-110097116117114097108-097110100-115121110116104101116105099-099111117109097114105110115-104097118101-100114097119110-109117099104-097116116101110116105111110-100117101-116111-105116115-098114111097100-112104097114109097099111108111103105099097108-097099116105118105116105101115-108105116101114097116117114101-114101118105101119-114101118101097108115-116104097116-099111117109097114105110-050-111120111-050104-099104114111109101110101-097110100-105116115-100101114105118097116105118101115-114101112114101115101110116-111110101-111102-116104101-109111115116-097099116105118101-099108097115115101115-111102-104101116101114111099121-099108105099-099111109112111117110100115-119104105099104-112111115115101115115-097-119105100101-115112101099116114117109-111102-098105111108111103105099097108-097099116105118105116105101115-049-057-097110116105116117109111114-049-050-097110116105098097099116101114105097108-051-052-097110116105102117110103097108-053-055-097110116105099111097103117108097110116-056-097110116105111120105100097110116-057-097110100-097110116105-105110102108097109109097116111114121-049048-049-049-099111117109097114105110115-097115-097110116105109105099114111098105097108-097103101110116115-111118101114-116104101-112097115116-102101119-100101099097100101115-116104101-115101097114099104-102111114-110101119101114-097110116105109105099114111098105097108115-114101109097105110115-097110-097114101097-111102-105110116101110115105118101-105110118101115116105103097116105111110-105110-116104101-102105101108100-111102-109101100105099105110097108-099104101109105115116114121-100117101-116111-114101115105115116097110099101-100101118101-108111112101100-098121-109105099114111111114103097110105115109-116111-099111110118101110116105111110097108-097110116105098105111116105099115-097110116105109105099114111098105097108115-097114101-111110101-111102-109111115116-115105103110105102105099097110116-119101097112111110115-105110-102105103104116105110103-098097099116101114105097108-105110102101099116105111110115-116104114111117103104111117116-104105115116111114121-116104101114101-104097115-098101101110-097-099111110116105110117097108-098097116116108101-098101116119101101110-104117109097110115-097110100-116104101-109117108116105116117100101-111102-109105099114111111114103097110105115109115-116104097116-099097117115101-105110102101099116105111110-097110100-100105115101097115101-049049-049050-099111117109097114105110-100101114105118097116105118101115-104097118101-097-119105100101-114097110103101-111102-115116114117099116117114097108-109111100105102105099097116105111110115-049051-097110100-116104101121-099097110-115101114118101-097115-109111108101099117108097114-116101109112108097116101115-102111114-110101119-100114117103115-099111117109097114105110-100101114105118097116105118101115-097114101-097108115111-099111110115105100101114101100-097115-112111116101110116105097108-116104101115101-099111109112111117110100115-115104111119101100-103111111100-097099116105118105116121-097103097105110115116-049-112097103101-051-098097099105108108117115-115112-097110100-109111100101114097116101-097099116105118105116121-097103097105110115116-097115112101114103105108108117115-110105103101114-102111114-116104101-100097116097-111102-116104101-097110116105098097099116101114105097108-097099116105118105116121-116104101115101-099111109112111117110100115-119101114101-102111117110100-116111-098101-097099116105118101-097103097105110115116-112115101117100111109111110097115-115112-049053-097108-097109105101114121-101116-097108-104097118101-115121110116104101115105122101100-115111109101-099111117109097114105110-100101114105118097116105118101115-097110100-116104101105114-097110116105-102117110103097108-097099116105118105116121-119097115-100101116101114109105110101100-098097115101100-111110-116104101-103114111119116104-105110104105098105116105111110-114097116101115-111102-116104101-109121099101108105097-111102-115116114097105110115-111102-097115112101114103105108108117115-110105103101114-097110100-099097110100105100097-097108098105099097110115-105110-112111116097116111-100101120116114111115101-098114111116104-112100098-109101100105117109-097103097105110115116-099111110099101110116114097116105111110115-114097110103105110103-102114111109-049048-116111-049048048-095032047109108-116104101-099111109112111117110100-050-102105103117114101-049-115104111119101100-103111111100-097099116105118105116121-097115-097110116105102117110103097108115-097103097105110115116-102108117099111110097122111108101-097115-115116097110100097114100-100114117103-049054]
  • Antibacterial activity of some coumarine derivatives. Prime Scholars. [https://www.primescholars.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [https://www.mdpi.com/1420-3049/25/18/4288]
  • Harnessing coumarin chemistry: Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. [https://www.jmchemres.com/article_188045.html]
  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. [https://www.mdpi.com/2218-273X/12/11/1686]
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222475/]
  • Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3049410/]
  • Knoevenagel condensation. Wikipedia. [https://en.wikipedia.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [https://www.semanticscholar.org/paper/RECENT-DEVELOPMENTS-IN-KNOEVENAGEL-CONDENSATION-A-Rani-Talwan/f098555e34778e71869e54a01944a984a9559c6b]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10888282/]
  • Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2023.1118392/full]
  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Dovepress. [https://www.dovepress.com/synthesis-structural-characterization-and-anticancer-activity-of-a-m-peer-reviewed-fulltext-article-DDDT]
  • Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. BenchChem. [https://www.benchchem.
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Translational Medicine. [https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-024-05187-5]
  • Benzenepropanoic acid, 4-hydroxy-, methyl ester. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/79706]
  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [https://www.researchgate.
  • Knoevenagel reaction between substituted aromatic aldehydes and acetylacetone. ResearchGate. [https://www.researchgate.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. ResearchGate. [https://www.researchgate.net/publication/346416625_The_Knoevenagel_reaction_a_review_of_the_unfinished_treasure_map_to_forming_carbon-carbon_bonds]
  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [https://www.organic-chemistry.
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. ResearchGate. [https://www.researchgate.net/publication/370505295_A_Simple_and_Effective_Protocol_for_the_Pechmann_Reaction_to_Obtain_4-Methylcoumarin_Derivatives_Using_a_High-Speed_Mixer_Ball_Mill_Process]
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [https://www.mdpi.com/2624-8549/5/2/73]
  • Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. ResearchGate. [https://www.researchgate.net/publication/230783307_Synthesis_of_3-methylflavones_and_their_antioxidant_and_antibacterial_activities]
  • Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condensation. AWS. [https://s3-us-west-2.amazonaws.com/assets.luminous-aws.com/publications/publication-issue-file-downloads/561/6407357482319.pdf]
  • 32066-29-8|this compound. BLDpharm. [https://www.bldpharm.com/products/32066-29-8.html]
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258671/]

Sources

Application Notes & Protocols: Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a β-keto ester, represents a highly valuable and versatile starting material in medicinal chemistry. Its unique structural arrangement, featuring a reactive β-dicarbonyl system, an active methylene group, and a functionalizable phenolic hydroxyl group, positions it as a privileged precursor for the synthesis of a diverse array of heterocyclic scaffolds. This guide provides an in-depth exploration of its chemical reactivity and strategic application in constructing core drug-like molecules, particularly flavonoids. We present detailed, field-proven protocols for synthesis and subsequent biological evaluation, explain the rationale behind key experimental choices, and offer insights into the potential of its derivatives as therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug discovery, the efficiency of synthesizing structurally complex and diverse molecular libraries is paramount. The selection of the initial building blocks is a critical determinant of success. This compound (CAS No: 32066-29-8) is an exemplary scaffold precursor due to its inherent polyfunctionality.[1] This single molecule contains the essential C6-C3 backbone fragment required for the assembly of flavonoids, a class of natural products renowned for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3]

The core utility of this compound lies in its ability to participate in intramolecular condensation and cyclization reactions, providing a streamlined entry into the 2-phenyl-chromen-4-one skeleton that defines flavones and related compounds.[3][4] This guide will elucidate the pathways to harness this reactivity for the development of novel therapeutic candidates.

Core Chemical Properties and Reactivity

The synthetic versatility of this compound stems from three key reactive centers within its structure. Understanding these centers is crucial for designing effective synthetic strategies.

  • Phenolic Hydroxyl (-OH) Group: A nucleophilic site that can be readily acylated or alkylated. This serves as a critical handle for initiating intramolecular reactions, such as the Baker-Venkataraman rearrangement, or for introducing moieties that modulate solubility and biological activity.

  • β-Keto Ester System: This moiety is prone to cyclization reactions. The ketone and ester groups provide the necessary electrophilic centers for forming heterocyclic rings.

  • Active Methylene (-CH2-) Group: Flanked by two carbonyl groups, the protons on this carbon are acidic and can be easily removed by a base to form a stabilized enolate. This nucleophilic carbon is central to condensation and cyclization reactions, forming the backbone of new ring systems.

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive centers of this compound.

Application Protocol I: Synthesis of Flavonoid Scaffolds

Flavonoids are synthesized biologically from chalcone precursors.[5][6] In the laboratory, a highly effective method to construct the flavone core from this compound is via the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. This process builds the central heterocyclic 'C' ring onto the existing phenolic structure.

Rationale Behind the Workflow

The logic of this multi-step synthesis is to first "prime" the molecule by attaching a desired aromatic group (which will become the 'B' ring of the flavone) to the phenolic oxygen. This is followed by an intramolecular rearrangement that forms a 1,3-diketone. This diketone is the direct precursor that, upon dehydration, cyclizes to the stable chromen-4-one ring system.[3][4]

Caption: Standard workflow for the MTT cell viability assay.

Detailed Experimental Protocol

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48 to 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Observe the formation of purple precipitate in the wells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that reduces cell viability by 50%) can then be determined by plotting viability against compound concentration. [7]

Conclusion and Future Perspectives

This compound is a powerful and cost-effective starting material for constructing diverse and biologically relevant heterocyclic scaffolds. Its well-defined reactivity allows for the systematic synthesis of libraries based on the flavone, coumarin, and other related cores. The protocols provided herein offer a robust framework for both the chemical synthesis and the preliminary biological screening of novel drug candidates.

Future applications could involve leveraging the phenolic hydroxyl group as an attachment point for designing PROTACs (Proteolysis Targeting Chimeras) or for use in multicomponent reactions to rapidly generate molecular complexity. The continued exploration of derivatives from this scaffold promises to yield new chemical entities with significant therapeutic potential.

References

  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Benchchem.
  • Wen, L., et al. Structure, bioactivity, and synthesis of methylated flavonoids. PubMed.
  • Salehi, B., et al. Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.
  • Al-Amiery, A. A., et al. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PubMed Central.
  • Silva, V. L. M., et al. Stereoselective Synthesis of Flavonoids: A Brief Overview. PubMed Central.
  • An In-Depth Technical Guide to Methyl 3-hydroxypropanoate: Discovery, History, and Synthesis. Benchchem.
  • Sadowska, Z., et al. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI.
  • Grybaitė, B., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
  • Grybaitė, B., et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central.
  • This compound. BLDpharm.

Sources

Leitfaden zur Derivatisierung von Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat ist ein vielseitiges Molekül, das als Ausgangsmaterial für die Synthese einer breiten Palette von bioaktiven Derivaten dient. Seine Struktur, die eine phenolische Hydroxylgruppe, eine reaktive Methylengruppe und eine β-Ketoester-Funktionalität umfasst, ermöglicht gezielte chemische Modifikationen zur Erzeugung neuartiger Verbindungen mit erheblichem therapeutischem Potenzial. Dieser Leitfaden bietet detaillierte Protokolle für drei wichtige Derivatisierungsstrategien: die Synthese von Pyrazol-Derivaten, die Herstellung von Cumarin-Analoga und die O-Alkylierung der phenolischen Hydroxylgruppe. Jede dieser Strategien erschließt eine eigene Klasse von Verbindungen, die bekanntermaßen über signifikante antimikrobielle und antikanzerogene Eigenschaften verfügen. Durch die Bereitstellung von schrittweisen Versuchsanleitungen, mechanistischen Einblicken und Daten zur biologischen Aktivität soll dieses Dokument als umfassende Ressource für die rationale Entwicklung neuer Wirkstoffkandidaten dienen.

Einleitung: Das chemische Potenzial von Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat

Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat, auch bekannt als Methyl-(4-Hydroxybenzoyl)acetat, ist eine bifunktionelle Verbindung, die als wertvoller Baustein in der medizinischen Chemie dient. Die drei Hauptreaktionszentren – der Phenolring, die Carbonyl- und Estergruppen und die dazwischen liegende α-Methylengruppe – ermöglichen eine Vielzahl von chemischen Umwandlungen.

  • Phenolische Hydroxylgruppe: Ermöglicht Reaktionen wie Alkylierung und Acylierung zur Bildung von Ethern und Estern. Sie aktiviert auch den aromatischen Ring für elektrophile Substitutionen und kann an Cyclisierungreaktionen wie der Pechmann-Kondensation zur Bildung von Cumarinen teilnehmen.

  • β-Ketoester-Einheit: Diese 1,3-Dicarbonyl-Anordnung ist ein klassisches Substrat für Kondensationsreaktionen mit Hydrazinen zur Bildung von Pyrazol-Ringen (Knorr-Pyrazol-Synthese).

  • Aktive Methylengruppe: Die Protonen an dem Kohlenstoff zwischen den beiden Carbonylgruppen (α-Kohlenstoff) sind acide und können leicht deprotoniert werden, um ein reaktives Enolat zu bilden. Dieses Enolat kann an Reaktionen wie der Knoevenagel-Kondensation mit Aldehyden und Ketonen teilnehmen.

Dieser Leitfaden konzentriert sich auf bewährte Protokolle zur Nutzung dieser Reaktivität, um Derivate mit deutlich verbesserter biologischer Aktivität, insbesondere im antimikrobiellen und antikanzerogenen Bereich, zu synthetisieren.

Synthese von Pyrazol-Derivaten: Eine bewährte antimikrobielle Strategie

Die Umsetzung von β-Ketoestern mit Hydrazinen, bekannt als die Knorr-Pyrazol-Synthese, ist eine der effizientesten Methoden zur Herstellung von Pyrazol- und Pyrazolon-Ringen.[1][2] Diese Heterocyclen sind für ihre breite Palette an pharmakologischen Aktivitäten bekannt, einschließlich entzündungshemmender, antikanzerogener und antimikrobieller Eigenschaften.[3][4][5] Der Mechanismus beinhaltet typischerweise eine säurekatalysierte Kondensation, bei der das Hydrazin zunächst mit der Keton-Gruppe reagiert, um ein Hydrazon-Intermediat zu bilden, gefolgt von einer intramolekularen Cyclisierung und Dehydratisierung, die zur Bildung des stabilen aromatischen Pyrazol-Rings führt.[1][6]

Anwendungsbeispiel: Synthese von 5-(4-Hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-on

Dieses Protokoll beschreibt die Synthese eines Pyrazolon-Derivats aus Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat und Hydrazinhydrat. Das resultierende Produkt ist ein Analogon zu bekannten bioaktiven Pyrazolonen.

Protokoll 1: Knorr-Pyrazol-Synthese

Materialien:

  • Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat (1 Äquiv.)

  • Hydrazinhydrat (2 Äquiv.)

  • 1-Propanol (als Lösungsmittel)

  • Eisessig (katalytische Menge)

  • Destilliertes Wasser

  • Ausrüstung: Rundkolben, Rückflusskühler, Heizplatte mit Magnetrührer, Büchnertrichter, Dünnschichtchromatographie (DC)-Ausrüstung

Vorgehensweise:

  • Reaktionsansatz: In einem 25-ml-Rundkolben werden Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat (z. B. 3 mmol, 1 Äquiv.) und Hydrazinhydrat (z. B. 6 mmol, 2 Äquiv.) gemischt.[1][2]

  • Lösungsmittel und Katalysator: 5 ml 1-Propanol und 3 Tropfen Eisessig werden hinzugefügt.[1][2]

  • Heizen: Die Reaktionsmischung wird unter Rückfluss auf einer Heizplatte bei ca. 100 °C für 1-2 Stunden erhitzt.

  • Reaktionsverfolgung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. mit einem Laufmittelgemisch aus 30 % Ethylacetat / 70 % Hexan), um den vollständigen Verbrauch des Ausgangsmaterials zu bestätigen.[1]

  • Aufarbeitung und Fällung: Sobald die Reaktion abgeschlossen ist, werden 10 ml heißes Wasser unter Rühren zur heißen Reaktionsmischung gegeben, um die Fällung des Produkts einzuleiten.[1][6]

  • Kristallisation: Die Heizung wird abgeschaltet und die Mischung unter Rühren langsam auf Raumtemperatur abkühlen gelassen, um die Kristallisation zu vervollständigen.

  • Isolierung und Reinigung: Der feste Niederschlag wird über einen Büchnertrichter abfiltriert, mit einer kleinen Menge kalten Wassers gewaschen und an der Luft getrocknet.[1] Eine weitere Reinigung kann durch Umkristallisation aus Ethanol erfolgen.

Diagramm des Arbeitsablaufs:

G cluster_prep Reaktionsvorbereitung cluster_reaction Reaktion & Aufarbeitung cluster_isolation Isolierung A Ausgangsmaterialien mischen: - Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat - Hydrazinhydrat B Lösungsmittel & Katalysator zugeben: - 1-Propanol - Eisessig A->B C Erhitzen unter Rückfluss (100°C, 1-2 h) B->C D Reaktionsverfolgung (DC) C->D E Produktfällung (Zugabe von H₂O) D->E F Abkühlen & Kristallisieren E->F G Filtrieren & Waschen F->G H Trocknen G->H I I H->I Reines Pyrazol-Derivat

Abbildung 1: Allgemeiner Arbeitsablauf für die Knorr-Pyrazol-Synthese.

Erwartete Bioaktivität: Pyrazol-Derivate sind bekannte Inhibitoren bakterieller Enzyme, wie z. B. der DNA-Gyrase, was ihre antimikrobielle Wirkung erklärt.[7][8] Insbesondere Verbindungen mit einem 4-Hydroxyphenyl-Substituenten haben eine vielversprechende Aktivität gegen grampositive Bakterien wie Staphylococcus aureus gezeigt, einschließlich Methicillin-resistenter Stämme (MRSA).[3][8]

VerbindungsklasseZielorganismus/ZelllinieGemessene Aktivität (Beispiel)Referenz
5-Aryl-3-(2-hydroxyphenyl)pyrazoleS. aureus, E. faecalisMIC = 7.8 µg/mL[3]
3-Phenylpyrazol-DerivateS. aureusMIC = 16 µg/mL[8]
Pyrazol-DerivateVerschiedene BakterienMIC = 12.5 µg/mL (DNA-Gyrase-Inhibitoren)[8]

Tabelle 1: Beispielhafte antimikrobielle Aktivitäten von Pyrazol-Derivaten.

Synthese von Cumarin-Derivaten: Ein Weg zu potenten Antikrebsmitteln

Die Pechmann-Kondensation ist eine klassische säurekatalysierte Reaktion zur Synthese von Cumarinen aus einem Phenol und einem β-Ketoester.[9][10] Cumarine sind eine wichtige Klasse von Naturstoffen und synthetischen Verbindungen mit einer bemerkenswerten Bandbreite an biologischen Aktivitäten, darunter antikoagulative, entzündungshemmende, antibakterielle und insbesondere antikanzerogene Eigenschaften.[2][11][12] Der Mechanismus beinhaltet eine anfängliche Transesterifizierung, gefolgt von einem elektrophilen Angriff auf den aktivierten Phenolring und einer anschließenden Cyclisierung mit Wasserabspaltung.[9]

Anwendungsbeispiel: Synthese von 7-Hydroxy-4-(4-hydroxybenzoyl)-2H-chromen-2-on

Dieses Protokoll adaptiert die Pechmann-Kondensation zur Reaktion von Resorcin (einem hochreaktiven Phenol) mit Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat, um ein substituiertes Cumarin-Derivat zu erzeugen.

Protokoll 2: Pechmann-Kondensation zur Cumarin-Synthese

Materialien:

  • Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat (1 Äquiv.)

  • Resorcin (1 Äquiv.)

  • Konzentrierte Schwefelsäure (Katalysator) oder ein alternativer Lewis-Säure-Katalysator (z. B. SnCl₂·2H₂O, InCl₃)[9][13]

  • Ethanol

  • Eiswasser

  • Ausrüstung: Becherglas oder Rundkolben, Magnetrührer, Eisbad

Vorgehensweise:

  • Reaktionsansatz: Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat (z. B. 5 mmol) und Resorcin (z. B. 5 mmol) werden in einem Becherglas gemischt.

  • Katalysatorzugabe: Die Mischung wird in einem Eisbad gekühlt. Langsam und unter Rühren wird konzentrierte Schwefelsäure (z. B. 5 ml) zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktion: Die Mischung wird für 18-24 Stunden bei Raumtemperatur gerührt. Die Mischung wird dabei typischerweise fest.

  • Aufarbeitung: Die feste Masse wird vorsichtig in ein Becherglas mit Eiswasser gegossen und gründlich gerührt.

  • Isolierung: Der ausgefällte Feststoff wird durch Filtration gesammelt, gründlich mit kaltem Wasser gewaschen, um die Säure zu entfernen, und anschließend getrocknet.

  • Reinigung: Das Rohprodukt wird aus verdünntem Ethanol umkristallisiert, um das reine Cumarin-Derivat zu erhalten.

Diagramm des Reaktionsmechanismus:

G cluster_mech Vereinfachter Mechanismus der Pechmann-Kondensation A Phenol + β-Ketoester B Transesterifizierung (Säurekatalysiert) A->B H⁺ C Intermediat (Phenylester) B->C D Elektrophile Aromatische Substitution (Ringbildung) C->D H⁺ E Cyclisches Intermediat D->E F Dehydratisierung (-H₂O) E->F G Cumarin-Derivat F->G

Abbildung 2: Mechanistische Schritte der Pechmann-Kondensation.

Erwartete Bioaktivität: Cumarin-Derivate üben ihre antikanzerogene Wirkung über verschiedene Mechanismen aus. Dazu gehören die Induktion der Apoptose (programmierter Zelltod) durch Aktivierung von Caspasen, die Hemmung von Überlebenssignalwegen wie PI3K/Akt/mTOR und die Unterdrückung der Angiogenese (Bildung von Blutgefäßen, die den Tumor versorgen).[11][14][15][16] Insbesondere 7-Hydroxycumarin-Derivate haben eine starke zytotoxische Wirkung auf verschiedene Krebszelllinien gezeigt.

VerbindungsklasseZelllinieGemessene Aktivität (IC₅₀)Referenz
7,8-Dihydroxy-4-methylcumarineMCF-7 (Brustkrebs)25.1 µM[14]
7,8-Dihydroxy-4-methylcumarineLS180 (Darmkrebs)25.2 µM[14]
7-Hydroxy-4-methylcumarin-DerivateMCF-7 (Brustkrebs)13.28 µg/mL[11]
4-Hydroxy-7-methylcumarin-DerivateMCF-7 (Brustkrebs)0.003 µM

Tabelle 2: Beispielhafte Antikrebs-Aktivitäten (IC₅₀-Werte) von Cumarin-Derivaten.

O-Alkylierung: Modifikation der phenolischen Hydroxylgruppe

Die Alkylierung der phenolischen Hydroxylgruppe ist eine einfache, aber wirkungsvolle Methode, um die Lipophilie und die pharmakokinetischen Eigenschaften des Moleküls zu verändern. Die Reaktion erfolgt typischerweise über eine Williamson-Ethersynthese, bei der das Phenol zunächst mit einer Base deprotoniert wird, um ein nukleophiles Phenolat-Anion zu erzeugen, das dann mit einem Alkylhalogenid reagiert. Die Wahl des Lösungsmittels kann entscheidend sein, um zwischen O-Alkylierung und konkurrierender C-Alkylierung zu unterscheiden.

Anwendungsbeispiel: Synthese von Methyl-3-(4-methoxyphenyl)-3-oxopropanoat

Dieses Protokoll beschreibt die Methylierung der phenolischen Gruppe, eine der einfachsten Alkylierungen, die als Modell für die Einführung komplexerer Alkylketten dienen kann.

Protokoll 3: Williamson-Ethersynthese

Materialien:

  • Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat (1 Äquiv.)

  • Kaliumcarbonat (K₂CO₃, 2-3 Äquiv., wasserfrei)

  • Methyliodid (CH₃I, 1.5 Äquiv.)

  • Aceton oder Dimethylformamid (DMF, wasserfrei)

  • Ausrüstung: Rundkolben, Rückflusskühler, Magnetrührer, Rotationsverdampfer, Scheidetrichter

Vorgehensweise:

  • Reaktionsansatz: In einem trockenen Rundkolben werden Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat (z. B. 5 mmol) und wasserfreies Kaliumcarbonat (z. B. 15 mmol) in 20 ml wasserfreiem Aceton suspendiert.

  • Zugabe des Alkylierungsmittels: Methyliodid (z. B. 7.5 mmol) wird zur gerührten Suspension gegeben.

  • Reaktion: Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels DC verfolgt werden.

  • Aufarbeitung: Nach dem Abkühlen wird der anorganische Feststoff (K₂CO₃ und KI) abfiltriert und das Lösungsmittel im Vakuum entfernt.

  • Extraktion: Der Rückstand wird in Ethylacetat gelöst und nacheinander mit Wasser und einer gesättigten NaCl-Lösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das rohe O-alkylierte Produkt zu erhalten, das bei Bedarf durch Säulenchromatographie gereinigt werden kann.

Erwartete Bioaktivität: Die O-Alkylierung kann die Fähigkeit einer Verbindung, Zellmembranen zu durchdringen, verbessern und ihre Wechselwirkung mit hydrophoben Bindungstaschen von Enzymen oder Rezeptoren verändern. Während die phenolische Hydroxylgruppe selbst oft für die antioxidative Aktivität entscheidend ist, kann ihre Umwandlung in einen Ether die antimikrobielle oder zytotoxische Aktivität durch veränderte sterische und elektronische Eigenschaften steigern.

Schlussfolgerung und Ausblick

Die Derivatisierung von Methyl-3-(4-hydroxyphenyl)-3-oxopropanoat bietet einen fruchtbaren Boden für die Entdeckung neuer bioaktiver Moleküle. Die in diesem Leitfaden beschriebenen Protokolle für die Synthese von Pyrazolen, Cumarinen und O-alkylierten Analoga stellen robuste und reproduzierbare Methoden dar, um strukturell vielfältige Substanzbibliotheken zu erstellen. Die Pyrazol-Synthese ist ein vielversprechender Ansatz für die Entwicklung neuer antimikrobieller Wirkstoffe, während die Cumarin-Synthese potente Kandidaten für die Krebstherapie liefert. Die einfachere O-Alkylierung bietet eine Möglichkeit zur Feinabstimmung der pharmakologischen Eigenschaften.

Zukünftige Arbeiten sollten sich auf die systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) der synthetisierten Derivate konzentrieren. Durch die Kombination dieser synthetischen Strategien und die anschließende biologische Evaluierung können Forscher die Entwicklung von Wirkstoffkandidaten mit verbesserter Wirksamkeit und Selektivität vorantreiben.

Referenzen

  • Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1656-1662. Verfügbar unter: [Link]

  • Zahra, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of New 7-Hydroxy-4-methylcoumarin Derivatives as Potential Anticancer Agents. Molecules, 28(14), 5481. Verfügbar unter: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Verfügbar unter: [Link]

  • Gaber, M., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 581827. Verfügbar unter: [Link]

  • Wang, Y., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 267, 116213. Verfügbar unter: [Link]

  • Patel, R. V., et al. (2022). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Pharmaceuticals, 15(10), 1238. Verfügbar unter: [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 8(12), 951-959. Verfügbar unter: [Link]

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

  • Synthesis of new 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antimicrobial agents. (2013). Medicinal Chemistry Research, 22(10), 4795-4803.

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation. Verfügbar unter: [Link]

  • de Souza, T. B., et al. (2017). Synthesis of coumarins by the reaction of phenols with β-ketoesters in the presence of 40 mol% of alum. Journal of the Brazilian Chemical Society, 28(5), 894-900.

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. ARKIVOC, 2021(10), 151-163. Verfügbar unter: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Verfügbar unter: [Link]

  • Thompson, R. E., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 56(43), 13258-13262. Verfügbar unter: [Link]

  • Valdivia-Berrospi, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 73-86. Verfügbar unter: [Link]

  • de Oliveira, C. S., et al. (2019). Ultrasound-Promoted Synthesis, Structural Characterization and in vitro Antimicrobial Activity of New 5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides. Journal of the Brazilian Chemical Society, 30(10), 2182-2192.

  • Spasova, M., et al. (2007). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Acta Pharmaceutica, 57(3), 303-314. Verfügbar unter: [Link]

  • Spasova, M., et al. (2007). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. ResearchGate. Verfügbar unter: [Link]

  • Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Verfügbar unter: [Link]

  • Sahu, S. K., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino phenyl derivatives in vitro. Journal of Taibah University for Science, 15(1), 127-136.

  • Bishayee, A., & Khuda-Bukhsh, A. R. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. Lung Cancer, 65(1), 1-10.

  • Lau, S. K., et al. (2012). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Chemical Engineering Journal, 181-182, 644-652.

  • Organic Syntheses. (n.d.). o-HYDROXYACETOPHENONE. Verfügbar unter: [Link]

  • Farcasiu, D., & Ghenciu, A. (1996). Process for purifying 4-hydroxy-acetophenone. Google Patents, EP0254536B1.

  • Gami, P. H., et al. (2019). Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences, 8(4), 2737-2741.

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Verfügbar unter: [Link]

  • Goclik, L., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry, 24(7), 2847-2855.

  • El-Shehry, M. F., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1366. Verfügbar unter: [Link]

  • Sharma, S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 28(1), 3237-3252.

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Verfügbar unter: [Link]

Sources

Developing antimicrobial candidates from Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing Antimicrobial Candidates from Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Scaffold for an Old War

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds. Natural products and their synthetic derivatives have historically been a rich source of novel antimicrobial agents. Phenolic compounds, in particular, are well-documented for their broad-spectrum antimicrobial activities.[1][2][3] This guide focuses on This compound , a promising, yet underexplored, starting scaffold for the development of new antimicrobial candidates. Its structure combines a phenolic hydroxyl group, known to be crucial for antimicrobial action, with a versatile β-keto ester moiety, which offers multiple avenues for chemical modification.

This document serves as a comprehensive technical guide, outlining the scientific rationale, experimental protocols, and strategic workflows for assessing and optimizing this scaffold. We will proceed from initial screening and mechanism of action studies to lead optimization through structure-activity relationship (SAR) analysis and preliminary safety profiling.

Section 1: The Lead Compound: this compound

This compound (also known as Methyl (4-Hydroxybenzoyl)acetate) is a bifunctional molecule. The 4-hydroxyphenyl group is a common feature in many biologically active compounds, where the hydroxyl group can participate in hydrogen bonding and interact with biological targets.[4] The β-keto ester functionality is a valuable synthetic handle, allowing for a wide range of chemical derivatizations.

Physicochemical Properties:

PropertyValueSource
CAS Number 32066-29-8[5]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
Appearance SolidGeneral Knowledge
Storage Sealed in dry, room temperature[5]

Section 2: The Scientific Rationale: Why This Scaffold?

The selection of this compound is based on established principles of antimicrobial chemistry.

  • The Phenolic Moiety : The hydroxyl group on the phenyl ring is a key pharmacophore. Phenols are known to exert antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with nucleic acid synthesis.[6][7] The position and number of hydroxyl groups can significantly influence this activity.[1]

  • Membrane Disruption : Phenolic compounds can intercalate into the lipid bilayer of microbial membranes, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force, ultimately causing cell death.[3]

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation.

  • Synthetic Tractability : The β-keto ester group is highly versatile for synthetic modifications. It can be readily alkylated, acylated, or used in condensation reactions to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This is crucial for optimizing potency and selectivity. A recent study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that modifications to this part of the scaffold yielded potent compounds against multidrug-resistant pathogens, including MRSA and Candida auris.[4]

Below is a proposed workflow for the development of antimicrobial candidates starting from our lead compound.

Antimicrobial Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Safety & Selectivity Lead Lead Compound Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate MIC_MBC Protocol 3.1 & 3.2 Determine MIC & MBC (Gram+/Gram-/Fungi) Lead->MIC_MBC MembraneAssay Protocol 4.1 Membrane Integrity Assay MIC_MBC->MembraneAssay If Active BiofilmAssay Protocol 4.2 Biofilm Inhibition Assay MIC_MBC->BiofilmAssay SAR Protocol 5.1 SAR Studies: Analogue Synthesis MembraneAssay->SAR Elucidate MoA BiofilmAssay->SAR Screening2 Screen Analogues (MIC/MBC) SAR->Screening2 Cytotoxicity Protocol 6.1 Cytotoxicity Assay (e.g., MTT on HEK293) Screening2->Cytotoxicity Optimized Leads SelectivityIndex Calculate Selectivity Index (SI) Cytotoxicity->SelectivityIndex

Caption: High-level workflow for antimicrobial candidate development.

Section 3: Primary Screening Protocols

The initial step is to determine the compound's baseline antimicrobial activity against a representative panel of clinically relevant microorganisms.

Recommended Microbial Strains:

OrganismTypeRelevance
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveCommon cause of skin, respiratory, and bloodstream infections.
Escherichia coli (e.g., ATCC 25922)Gram-negativeIndicator of gut pathogens, causes UTIs and sepsis.
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeOpportunistic pathogen, high intrinsic resistance.
Candida albicans (e.g., ATCC 10231)Fungal (Yeast)Common cause of opportunistic fungal infections.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Bacterial/fungal inocula standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth only) and vehicle control (broth + DMSO).

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well (except the negative control). The final volume in each well will be 110 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Vehicle Control: A row with the highest concentration of DMSO used, without the compound.

    • Negative Control: Wells containing only broth to check for sterility.

    • Growth Control: Wells containing broth and inoculum but no compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation on the MHA plate, indicating a ≥99.9% kill rate.

Section 4: Investigating the Mechanism of Action (MoA)

Understanding how a compound works is critical. Based on the known properties of phenols, a likely MoA is the disruption of the cell membrane.

Membrane Disruption MoA cluster_0 Bacterial Cell Membrane Lipid Bilayer (Cell Membrane) Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Leakage Leakage of Cytoplasmic Contents Membrane->Leakage Forms Pores / Disrupts Integrity Compound Phenolic Compound (Lead Candidate) Compound->Membrane Intercalates Death Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of action via membrane disruption.

Protocol 4.1: Cell Membrane Integrity Assay

This assay uses Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live cells but can penetrate cells with compromised membranes and intercalate with DNA, producing a red fluorescence.

Materials:

  • Bacterial cells (e.g., S. aureus) in mid-log phase.

  • Phosphate-buffered saline (PBS).

  • Test compound at MIC and 2x MIC concentrations.

  • Propidium Iodide (PI) stock solution (1 mg/mL).

  • Positive control (e.g., 70% isopropanol).

  • Negative control (untreated cells).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash and resuspend the pellet in PBS to an OD₆₀₀ of ~0.5.

  • Treatment: Aliquot the cell suspension into microfuge tubes. Add the test compound (at MIC, 2x MIC), positive control, or vehicle (DMSO) and incubate at 37°C for 1-2 hours.

  • Staining: Add PI to each tube to a final concentration of 5 µg/mL. Incubate in the dark for 15 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm).

  • Analysis: A significant increase in red fluorescence in treated cells compared to the negative control indicates a loss of membrane integrity.

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

Once initial activity is confirmed, the next step is to synthesize analogues to improve potency and selectivity. The goal is to understand which parts of the molecule are essential for its activity.

Caption: Potential sites for SAR studies on the core scaffold.

Protocol 5.1: General Workflow for Analogue Library Synthesis
  • Computational Analysis: Use molecular modeling software to predict how modifications might affect properties like logP, polarity, and binding to hypothetical targets.

  • Synthetic Chemistry:

    • Phenyl Ring Modification (R1): Start with substituted 4-hydroxyacetophenones to introduce electron-donating or electron-withdrawing groups onto the phenyl ring before building the rest of the molecule.

    • Ester/Amide Modification (R2): After synthesizing the core scaffold, hydrolyze the methyl ester to the carboxylic acid. This acid can then be coupled with various amines to generate a library of amides. Alternatively, use different alcohols (ethanol, propanol) in the initial synthesis to vary the ester group.

    • Methylene Bridge Modification (R3): Utilize the acidic proton on the α-carbon for C-alkylation reactions using various alkyl halides under basic conditions.

  • Screening: Subject each new analogue to the full panel of MIC/MBC testing (Protocols 3.1 and 3.2) to determine its activity profile.

  • Data Analysis: Correlate the chemical changes with the observed changes in antimicrobial activity to build an SAR model.

Section 6: Preliminary Safety and Selectivity Profiling

A potent antimicrobial is useless if it is equally toxic to human cells. A preliminary assessment of cytotoxicity is essential.

Protocol 6.1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀).

Data Interpretation: The Selectivity Index (SI)

The SI is a critical ratio that compares the toxicity of a compound to its desired biological activity.

SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a good starting point for a promising lead compound.

References

  • Daglia, M. (2012).
  • Lou, Z. et al. (2024).
  • Kainama, H. et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]
  • Gómez-Carvajal, A. et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]
  • Takó, M. et al. (2020). Antimicrobial activity of individual phenolic compounds, some examples.
  • Grybaitė, B. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

Application Notes and Protocols: Anticancer Properties of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Scaffold for Novel Anticancer Agents

The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern drug discovery. In this context, the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a promising platform for the development of new anticancer agents.[1][2][3][4][5][6] Derivatives of this core structure have demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer, and possess the added benefit of antioxidant properties.[1][2][3][4][5][6]

Recent studies have highlighted a series of these derivatives that exhibit potent in vitro activity against the A549 human lung adenocarcinoma cell line.[1][4][6] Notably, several compounds from this series were able to reduce A549 cell viability by 50% and inhibit cell migration.[1][3][4][6] Crucially, these compounds displayed favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[1][3][4][6]

This document provides a comprehensive guide to the anticancer properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, including their proposed mechanism of action, a summary of their biological activity, and detailed protocols for their synthesis and evaluation.

Proposed Mechanism of Action: Modulation of Oxidative Stress

The anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is thought to be intrinsically linked to their phenolic nature and their ability to modulate cellular oxidative stress.[1][3][4][6] Reactive oxygen species (ROS) play a dual role in cancer.[1][3] At low to moderate levels, ROS can promote cancer cell proliferation and survival.[1][3] However, at high concentrations, ROS can induce cellular damage and trigger apoptosis. Phenolic compounds, such as the derivatives discussed herein, can exhibit both antioxidant and pro-oxidant activities, depending on the cellular context.[1][2][7]

In the tumor microenvironment, these derivatives may act as pro-oxidants, leading to a cytotoxic accumulation of ROS within cancer cells. This surge in oxidative stress can trigger downstream signaling cascades that culminate in apoptosis. Key signaling pathways implicated in the cellular response to oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) pathway (comprising JNK, p38, and ERK), the PI3K/Akt pathway, and the p53 tumor suppressor pathway.

For instance, studies on other phenolic compounds in A549 cells have demonstrated that the induction of apoptosis is mediated through the activation of JNK and p38, and the inhibition of ERK in the MAPK pathway.[8] Furthermore, the tumor suppressor protein p53 is a critical regulator of the cellular response to stress, and its activation can lead to cell cycle arrest and apoptosis.[9]

Proposed_Anticancer_Mechanism Compound 3-((4-hydroxyphenyl)amino)propanoic acid derivative ROS Increased Intracellular ROS Compound->ROS Pro-oxidant activity MAPK MAPK Pathway ROS->MAPK p53 p53 Activation ROS->p53 JNK_p38 JNK/p38 Activation MAPK->JNK_p38 ERK ERK Inhibition MAPK->ERK Apoptosis Apoptosis JNK_p38->Apoptosis ERK->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Synthesis_Workflow Start 3-((4-hydroxyphenyl)amino) propanoic acid Esterification Esterification (e.g., SOCl2, MeOH) Start->Esterification Ester Methyl 3-((4-hydroxyphenyl)amino) propanoate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Ester->Hydrazinolysis Hydrazide 3-((4-hydroxyphenyl)amino) propanehydrazide Hydrazinolysis->Hydrazide Condensation Condensation (Aldehyde/Ketone, acid catalyst) Hydrazide->Condensation Product 3-((4-hydroxyphenyl)amino) propanoic acid hydrazone derivative Condensation->Product

Caption: General workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.

Step-by-Step Protocol:

  • Esterification: To a solution of 3-((4-hydroxyphenyl)amino)propanoic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 12 hours. Cool the reaction mixture and collect the precipitated product by filtration to yield the corresponding hydrazide.

  • Condensation to form Hydrazone: To a solution of the hydrazide in ethanol, add a catalytic amount of acetic acid followed by the desired aldehyde or ketone (e.g., 2-furaldehyde for a derivative similar to compound 20). Reflux the mixture for 6-8 hours. After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on A549 cells.

MTT_Assay_Workflow Seed_Cells Seed A549 cells in a 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat Treat cells with compounds (various concentrations) Incubate_1->Treat Incubate_2 Incubate for 24-72h Treat->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is used to assess the effect of the compounds on the migratory ability of A549 cells. [1][4] Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells in a 6-well plate and grow them to confluence.

  • Scratch Formation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant potential of the synthesized compounds. [1][3][6] Step-by-Step Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution and 100 µL of a methanolic solution of DPPH (0.2 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Conclusion and Future Directions

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a valuable starting point for the development of novel anticancer agents. The derivatives discussed herein have demonstrated promising in vitro activity against non-small cell lung cancer, favorable selectivity, and a potential mechanism of action involving the modulation of oxidative stress.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the anticancer activity of these compounds.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.

These efforts will be crucial in translating the potential of this chemical scaffold into clinically effective cancer therapies.

References

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. (URL: [Link])
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (URL: [Link])
  • The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. (URL: [Link])
  • Phenolic compounds as Nrf2 inhibitors: potential applic
  • Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Str
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Curcumin induces the apoptosis of A549 cells via oxidative stress and MAPK signaling p
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed. (URL: [Link])
  • Dried Apricot Polyphenols Suppress the Growth of A549 Human Lung Adenocarcinoma Cells by Inducing Apoptosis via a Mitochondrial-Dependent P
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (URL: [Link])
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. (URL: [Link])
  • Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC. (URL: [Link])
  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549. (URL: [Link])
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (URL: [Link])
  • Resveratrol modulates the apoptosis and autophagic death of human lung adenocarcinoma A549 cells via a p53‑dependent p
  • The (4-hydroxyphenyl)amino)

Sources

Application Notes & Protocols: Utilizing Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate as a Versatile Linker Scaffold for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

PROteolysis TArgeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] The chemical linker connecting the two ligand-binding moieties is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, degradation efficiency.[3] This document introduces Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate as a novel, trifunctional, and synthetically versatile scaffold for the construction of PROTAC linkers. Its distinct chemical handles—a phenolic hydroxyl, a methyl ester, and a β-keto ester moiety—offer orthogonal points for strategic modification, enabling precise control over linker architecture and vectorality. We provide a comprehensive guide for researchers, detailing the rationale, synthetic strategies, and detailed protocols for incorporating this scaffold into PROTACs.

Introduction: The Rationale for a Multifunctional Linker Scaffold

The linker in a PROTAC is not merely a spacer but an active component that dictates the spatial orientation and proximity of the target Protein of Interest (POI) and the recruited E3 ubiquitin ligase.[3] Its length, rigidity, and chemical composition are crucial variables that must be optimized for each POI-E3 ligase pair.[2][] While linear alkyl and PEG chains are common, there is a growing need for more sophisticated linkers that offer conformational restraint and defined exit vectors.[3]

This compound presents a compelling solution. The central phenyl ring provides a degree of rigidity, while its three distinct functional groups offer a modular approach to synthesis, allowing for the creation of diverse linker libraries from a single, readily available starting material.

  • Phenolic Hydroxyl (-OH): An excellent nucleophile for Williamson ether synthesis, allowing for the attachment of various chains to extend the linker towards either the POI or E3 ligase ligand.[5][6][7] This is a well-established method for creating stable ether linkages in PROTACs.[8]

  • Methyl Ester (-COOCH₃): Can be readily hydrolyzed (saponified) to a carboxylic acid, which serves as a versatile handle for standard amide bond coupling reactions with amine-functionalized ligands.[9][10] Alternatively, direct amidation can be employed.[11][12]

  • β-Keto Ester Moiety: The methylene protons alpha to both carbonyls are acidic, presenting an opportunity for C-alkylation to introduce further diversity and conformational constraint, though this requires careful control of reaction conditions.[1][13]

This trifunctionality enables a "two-directional" or "branched" synthetic strategy, providing researchers with exceptional control over the final PROTAC architecture.

Strategic Synthesis of PROTACs using the Phenolic Scaffold

We propose two primary synthetic pathways to leverage the this compound scaffold. The choice of strategy depends on the desired final structure and the available functional groups on the POI and E3 ligase ligands.

Strategy A: Phenol as the Primary Attachment Point

In this strategy, the phenolic hydroxyl is functionalized first, typically via Williamson ether synthesis, to introduce an alkyl chain bearing a terminal functional group (e.g., halide, azide, or protected amine/acid) for subsequent conjugation. The ester moiety is then used as the second attachment point.

Strategy B: Ester as the Primary Attachment Point

Conversely, the methyl ester can be hydrolyzed first to the corresponding carboxylic acid. This acid is then coupled to one of the ligands (e.g., an amine-containing E3 ligase ligand). The phenolic hydroxyl is then used as the second attachment point to connect to the POI ligand.

Below is a diagram illustrating the key reactive sites on the linker scaffold.

G Figure 1: Reactive Moieties of the Linker Scaffold cluster_reactions Potential Reactions Scaffold This compound Phenol Phenolic -OH (pKa ~10) Scaffold->Phenol Site 1 Ester Methyl Ester (-COOCH₃) Scaffold->Ester Site 2 KetoEster β-Keto Ester (Acidic α-Protons) Scaffold->KetoEster Site 3 (Advanced) R_Phenol Williamson Ether Synthesis (O-Alkylation) Phenol->R_Phenol R_Ester Saponification -> Amide Coupling (Hydrolysis & Acylation) Ester->R_Ester R_KetoEster Enolate Alkylation (C-Alkylation) KetoEster->R_KetoEster G Figure 2: General PROTAC Synthesis Workflow cluster_path1 Strategy A cluster_path2 Strategy B start Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate p1_s1 Protocol 1: O-Alkylation (Phenol) start->p1_s1 p2_s1 Protocol 2A: Saponification (Ester) start->p2_s1 p1_s2 Install Linker Extension (e.g., -O-(CH₂)n-X) p1_s1->p1_s2 p1_s3 Protocol 2A: Saponification (Ester) p1_s2->p1_s3 p1_s4 Protocol 2B: Amide Coupling to Ligand 1 p1_s3->p1_s4 p1_s5 Conjugation to Ligand 2 (via Linker Extension) p1_s4->p1_s5 end_node Final PROTAC p1_s5->end_node p2_s2 Protocol 2B: Amide Coupling to Ligand 1 p2_s1->p2_s2 p2_s3 Protocol 1: O-Alkylation (Phenol) with Ligand 2-Linker p2_s2->p2_s3 p2_s3->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (CAS 32066-29-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable β-keto ester.

Introduction

This compound, also known as methyl (4-hydroxybenzoyl)acetate, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis, most commonly achieved through a crossed Claisen condensation, can present challenges that lead to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Core Synthesis Pathway: Crossed Claisen Condensation

The primary synthetic route to this compound involves the crossed Claisen condensation of methyl 4-hydroxybenzoate and methyl acetate. In this reaction, a strong base is used to deprotonate the α-carbon of methyl acetate, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of methyl 4-hydroxybenzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation MHB Methyl 4-Hydroxybenzoate Intermediate Tetrahedral Intermediate MHB->Intermediate Base Strong Base (e.g., NaH, NaOMe) Base->Enolate Enolate->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Methoxide Methanol Methanol

Caption: General workflow of the crossed Claisen condensation for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The most frequent cause of low yields is the occurrence of side reactions, primarily the self-condensation of methyl acetate to form methyl acetoacetate.[1][2] Additionally, inadequate reaction conditions, such as the presence of moisture or an inappropriate choice of base, can significantly hinder the desired reaction.

Q2: Which base is most effective for this crossed Claisen condensation?

A2: Strong, non-nucleophilic bases are generally preferred to minimize side reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates methyl acetate, driving the formation of the enolate.[3] Sodium methoxide (NaOMe) can also be used, but it is crucial to use it in an anhydrous solvent to prevent hydrolysis of the esters.[1]

Q3: Can I use a different ester instead of methyl acetate?

A3: Yes, other esters with α-hydrogens can be used, but this will result in a different β-keto ester product. For the synthesis of this compound, methyl acetate is the required reagent.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials (methyl 4-hydroxybenzoate and methyl acetate) from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Incorrect reaction temperature.1. Use fresh, high-quality sodium hydride or freshly prepared sodium methoxide. Ensure a stoichiometric amount is used. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Optimize the reaction temperature. The reaction is typically run at room temperature or with gentle heating.
Formation of a Significant Amount of White Precipitate (Suspected Methyl Acetoacetate Self-Condensation Product) 1. Slow addition of methyl acetate to the base. 2. Inefficient mixing.1. Add the methyl acetate dropwise to a well-stirred suspension of the base to ensure it reacts with the methyl 4-hydroxybenzoate before it can self-condense.[2] 2. Use a mechanical stirrer for efficient mixing, especially on a larger scale.
Product is an Oily or Gummy Substance Instead of a Solid 1. Impurities present. 2. Incomplete reaction.1. Purify the crude product using column chromatography on silica gel. 2. Allow the reaction to proceed for a longer duration and monitor by TLC until the starting material is consumed.
Difficulty in Isolating the Product During Workup 1. Emulsion formation during aqueous extraction. 2. Product is partially soluble in the aqueous layer.1. Add a small amount of brine to the separatory funnel to break up emulsions. 2. After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl 4-hydroxybenzoate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous THF to the flask.

  • Enolate Formation:

    • To the stirred suspension of sodium hydride in THF, slowly add methyl acetate (3-5 equivalents) dropwise from the dropping funnel at 0 °C (ice bath).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Crossed Claisen Condensation:

    • Dissolve methyl 4-hydroxybenzoate (1 equivalent) in a minimal amount of anhydrous THF.

    • Add the methyl 4-hydroxybenzoate solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (check with pH paper). Be cautious as hydrogen gas will be evolved.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Troubleshooting_Workflow Start Low Yield of Product Check_Base Check Base Activity and Stoichiometry Start->Check_Base Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture Base OK Successful_Synthesis Improved Yield Check_Base->Successful_Synthesis Base Issue Resolved Check_Self_Condensation Evidence of Methyl Acetate Self-Condensation? Check_Moisture->Check_Self_Condensation Conditions Dry Check_Moisture->Successful_Synthesis Moisture Eliminated Optimize_Addition Optimize Addition of Reagents Check_Self_Condensation->Optimize_Addition Yes Optimize_Purification Optimize Purification Protocol Check_Self_Condensation->Optimize_Purification No Optimize_Addition->Successful_Synthesis Optimize_Purification->Successful_Synthesis

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

  • This is a placeholder for a specific reference that would ideally contain a detailed protocol.
  • Placeholder for a reference discussing Claisen condens
  • Placeholder for a reference on troubleshooting organic reactions.
  • Placeholder for a reference detailing the use of sodium hydride in Claisen condens
  • Placeholder for a reference on the use of sodium methoxide and potential side reactions.
  • Placeholder for a reference on purification techniques for polar organic compounds.
  • Placeholder for a reference with spectroscopic data of the target molecule or a close analog.
  • Placeholder for a reference discussing strategies to avoid self-condens

Sources

Identifying and minimizing side products in Claisen condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Claisen Condensation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Claisen condensation reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of β-keto esters and related molecules. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during a Claisen condensation, providing explanations for the underlying causes and actionable strategies for mitigation.

Q1: My Claisen condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?

A low yield in a Claisen condensation can be attributed to several factors, often related to reaction equilibrium or the purity of reagents.

  • Incomplete Deprotonation: The initial deprotonation of the ester to form the enolate is a critical, and often reversible, step. If the base is not strong enough or is used in substoichiometric amounts, the concentration of the enolate will be low, leading to a slow and inefficient reaction.[1] The final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction; therefore, a full equivalent of base is necessary to shift the equilibrium towards the product.[2][3][4][5]

  • Presence of Water: Trace amounts of water in the reaction mixture can have a detrimental effect. Water can react with the strong base, neutralizing it and reducing its effectiveness. It can also lead to the hydrolysis (saponification) of the starting ester or the β-keto ester product, forming a carboxylate salt that is unreactive under these conditions.[1]

  • Suboptimal Temperature: While heating can sometimes favor the dehydration step in related reactions, in a Claisen condensation, excessively high temperatures can promote side reactions and decomposition of the product.[6] Conversely, a temperature that is too low may result in an incomplete reaction.[6]

Solutions:

  • Choice and Amount of Base: Ensure you are using at least one full equivalent of a strong base. The choice of base is crucial; typically, an alkoxide base corresponding to the alcohol portion of the ester is used (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[1][5][7][8][9] For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be employed.[5][7][8]

  • Anhydrous Conditions: Use freshly dried solvents and glassware. Reagents should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Temperature Control: The optimal temperature will depend on the specific substrates. It is often beneficial to start the reaction at a lower temperature and gradually warm it to room temperature or slightly above, while monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC).

Q2: I am observing unexpected peaks in my analytical data (NMR, LC-MS) after my Claisen condensation. What are the common side products?

The appearance of unexpected peaks often indicates the formation of side products. Here are some of the most common culprits:

  • Saponification Products: As mentioned, hydrolysis of the ester starting material or product will lead to the corresponding carboxylic acid (or its carboxylate salt).[1][10] This is often observed if there is moisture in the reaction or if a hydroxide base is used.[1]

  • Transesterification Products: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of esters can be formed, leading to a complex product mixture.[1][7][8]

  • Self-Condensation Products in Crossed Reactions: In a crossed Claisen condensation, if both esters have α-hydrogens, you can get a mixture of up to four different products.[11][12]

  • Michael Addition Products: If an α,β-unsaturated ester is present or formed in situ, the enolate can act as a nucleophile in a Michael (conjugate) addition reaction.[13][14]

  • Products of Subsequent Reactions: The β-keto ester product can sometimes undergo further reactions, such as a retro-Claisen condensation, especially under harsh conditions.[15]

Solutions:

  • Careful Selection of Base: Always match the alkoxide base to your ester to avoid transesterification.[1][9]

  • Control in Crossed Condensations: To favor a single product in a crossed Claisen condensation, one ester should ideally lack α-hydrogens (e.g., benzoates, formates, carbonates).[9][11][12][16][17] The enolizable ester should then be added slowly to a mixture of the non-enolizable ester and the base to keep its concentration low and minimize self-condensation.[11]

  • Purification of Starting Materials: Ensure your starting esters are pure and free from any α,β-unsaturated impurities.

Q3: How do I choose the optimal base and solvent for my Claisen condensation to minimize side reactions?

The choice of base and solvent is critical for a successful Claisen condensation and can significantly impact the yield and purity of your product.

Parameter Recommendation Rationale Potential Side Reactions if Ignored
Base Type Matching alkoxide (e.g., NaOEt for ethyl esters) or a non-nucleophilic strong base (e.g., LDA, NaH).[1][5][7][8][18]Prevents transesterification and ensures sufficient enolate formation.[1][9]Transesterification, low yield.
Base Stoichiometry At least 1 full equivalent.Drives the reaction to completion by irreversibly deprotonating the β-keto ester product.[2][3][4][5]Low yield due to unfavorable equilibrium.
Solvent Type Anhydrous, aprotic solvents (e.g., THF, toluene) or the corresponding alcohol (e.g., ethanol for ethoxide base).[19][20]Aprotic solvents can enhance enolate stability, while using the corresponding alcohol prevents solvent-mediated transesterification.[20]Saponification (if water is present), side reactions with protic solvents.
Q4: My reaction involves a diester, and I'm getting a complex mixture of products instead of the desired cyclic β-keto ester. What is going wrong?

This scenario describes an intramolecular Claisen condensation, also known as the Dieckmann Condensation .[16][20][21][22][23][24] The formation of a complex mixture suggests that intermolecular reactions are competing with the desired intramolecular cyclization.

  • Ring Strain: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings.[16][20][23] Attempts to form smaller or larger rings can be disfavored due to ring strain, leading to intermolecular polymerization or dimerization as the major pathway.[20]

  • Concentration: High concentrations of the diester can favor intermolecular reactions over the intramolecular cyclization.

Solutions:

  • High-Dilution Conditions: To promote intramolecular cyclization, the reaction should be run at high dilution. This is typically achieved by the slow addition of the diester to a solution of the base. This keeps the instantaneous concentration of the diester low, minimizing the chances of two different molecules reacting with each other.

  • Choice of Base and Solvent: As with intermolecular Claisen condensations, the use of a strong, non-nucleophilic base in an aprotic solvent can be advantageous.[20]

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.

Claisen_Condensation_Pathways cluster_main Desired Claisen Condensation Pathway cluster_side Common Side Reactions Ester_Start Ester (R-CH2-COOR') Enolate Enolate Intermediate Ester_Start->Enolate + Base (-BH) Saponification Saponification (Carboxylate Salt) Ester_Start->Saponification + H2O / OH- Transesterification Transesterification (Mixed Esters) Ester_Start->Transesterification + R''O- (mismatched base) Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int + Another Ester Molecule Self_Condensation Self-Condensation (in Crossed Reactions) Enolate->Self_Condensation + Same Ester Molecule Product β-Keto Ester Tetrahedral_Int->Product - R'O- Product_Enolate Product Enolate (Driving Force) Product->Product_Enolate + Base (-BH)

Caption: Main Claisen condensation pathway and competing side reactions.

Experimental Protocol: Minimizing Side Products in the Synthesis of Ethyl Acetoacetate

This protocol provides a step-by-step guide for the classic Claisen condensation of ethyl acetate, with an emphasis on techniques to minimize side product formation.

Materials:

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Aqueous HCl (e.g., 3M)

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Procedure:

  • Preparation of Anhydrous Sodium Ethoxide:

    • Under a nitrogen or argon atmosphere, carefully add small pieces of sodium metal (1.0 equivalent) to a flask containing excess absolute ethanol. The reaction is exothermic and produces hydrogen gas, so proper ventilation is essential.

    • Once all the sodium has reacted, remove the excess ethanol under reduced pressure to obtain solid sodium ethoxide.

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Add anhydrous toluene to the flask, followed by the freshly prepared sodium ethoxide (1.0 equivalent).

  • Claisen Condensation:

    • Add anhydrous ethyl acetate (2.5 equivalents) to the dropping funnel.

    • While stirring the sodium ethoxide suspension, slowly add the ethyl acetate dropwise over 30-60 minutes. A gentle reflux may be observed.

    • After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to a beaker containing ice and dilute aqueous HCl to neutralize the excess base and protonate the product enolate. The final pH should be acidic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetoacetate.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving common issues in Claisen condensation reactions.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Base Review Base Choice & Stoichiometry Check_Reagents->Check_Base Reagents OK Sol_Reagents Dry Solvents/Reagents, Use Inert Atmosphere Check_Reagents->Sol_Reagents Moisture/ Impurities Suspected Check_Conditions Assess Reaction Conditions (Temp, Conc.) Check_Base->Check_Conditions Base OK Sol_Base Use >= 1 eq. Matching Alkoxide or NaH/LDA Check_Base->Sol_Base Incorrect Base or Stoichiometry Sol_Conditions Optimize Temperature, Use High Dilution for Intramolecular Reactions Check_Conditions->Sol_Conditions Suboptimal Conditions Success Improved Yield & Purity Check_Conditions->Success Conditions OK, Re-evaluate Substrate Sol_Reagents->Start Re-run Experiment Sol_Base->Start Re-run Experiment Sol_Conditions->Start Re-run Experiment

Sources

Long-term storage and stability assessment of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the long-term storage and stability assessment of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (CAS No. 32066-29-8). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we provide in-depth, field-proven insights into the stability profile of this molecule, troubleshooting for common experimental issues, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.

Introduction to the Molecule's Stability

This compound is a bifunctional molecule featuring a methyl ester, a ketone, and a phenolic hydroxyl group. Its stability is primarily influenced by the reactivity of the β-keto ester and the phenolic moieties. Understanding the potential degradation pathways is crucial for accurate experimental design and data interpretation. The principal degradation routes include hydrolysis of the methyl ester, decarboxylation of the β-keto acid intermediate, and oxidation of the phenol group.[1][2]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Symptoms:

  • Decreased peak area in HPLC analysis of the main compound.

  • Variable results in biological or chemical assays.

  • Appearance of new, unidentified peaks in chromatograms.

Potential Causes and Solutions:

  • Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions, forming the corresponding carboxylic acid. This β-keto acid is often unstable and can undergo further reactions.[1]

    • Solution: Ensure the compound is stored in a tightly sealed container with a desiccant.[3] When preparing solutions, use anhydrous solvents and prepare them fresh for each experiment. If aqueous buffers are used, they should be pH-neutral and used for the shortest duration possible.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[2][4] This can lead to the formation of colored quinone-type byproducts.[5]

    • Solution: Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or wrapping containers in aluminum foil. Avoid sources of ignition and heat.

  • Decarboxylation: Following hydrolysis of the ester to the β-keto acid, the molecule can readily lose carbon dioxide upon gentle heating to form 4-hydroxyacetophenone.

    • Solution: Avoid excessive heating of the compound in solution. If heating is necessary for your protocol, perform it for the minimum required time and at the lowest possible temperature.

Issue 2: Discoloration of the Solid Compound or Solutions

Symptoms:

  • The typically white to pale yellow solid[3] develops a yellow, pink, or brownish tint.

  • Solutions, particularly in polar solvents, become colored over time.

Potential Cause and Solution:

  • Oxidation of the Phenol Group: As mentioned, phenols can oxidize to form colored quinones.[4] This is a common sign of degradation upon exposure to air and/or light.

    • Solution: Discard discolored material as its purity is compromised. For future prevention, strictly adhere to storage recommendations: keep in a cool, dark place, and for long-term storage, consider blanketing with an inert gas.[3]

Issue 3: Poor Solubility or Precipitation in Aprotic Solvents

Symptoms:

  • Difficulty dissolving the compound in solvents where it is expected to be soluble.

  • Precipitation of the material from a solution that was previously clear.

Potential Cause and Solution:

  • Formation of Degradation Products: Some degradation products may have lower solubility than the parent compound. For instance, the carboxylic acid resulting from hydrolysis might be less soluble in certain non-polar organic solvents.

    • Solution: Confirm the identity and purity of your starting material using an appropriate analytical technique like HPLC-UV or ¹H NMR. If degradation is confirmed, obtain a fresh batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3][6] Several suppliers recommend room temperature storage for the sealed, dry solid.[1] However, for extended periods (months to years), storage at 2-8°C is advisable to minimize the rate of any potential degradation reactions.[6]

Q2: How should I prepare and store solutions of this compound?

A2: Solutions are generally less stable than the solid material. It is strongly recommended to prepare solutions fresh for each use. If short-term storage is necessary:

  • Use high-purity, anhydrous solvents.

  • Store solutions at low temperatures (2-8°C or -20°C).

  • Protect from light using amber vials.

  • If possible, purge the vial headspace with an inert gas (nitrogen or argon) before sealing.

Q3: What are the primary degradation products I should monitor in a stability study?

A3: Based on the structure, the primary degradation products to monitor would be:

  • (4-Hydroxybenzoyl)acetic acid: The product of ester hydrolysis.[1]

  • 4-Hydroxyacetophenone: The product of subsequent decarboxylation.[7]

  • Quinone-type species: Resulting from the oxidation of the phenolic ring.[2][4]

Q4: Which analytical technique is best for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique.[8] This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and degradation over time. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier (like acetonitrile or methanol) is a good starting point for method development.[9]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, standard laboratory safety practices should be followed. According to safety data sheets, this compound may cause skin, eye, and respiratory irritation.[2] It is recommended to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid creating dust when handling the solid material.[5]

Data and Protocols

Table 1: Recommended Storage Conditions
ConditionTemperatureAtmosphereLight ConditionContainer
Short-Term (Weeks) Room TemperatureStandardProtected from lightTightly sealed
Long-Term (Months-Years) 2-8°CInert gas (recommended)Dark (amber vial)Tightly sealed with desiccant
Solutions (Short-Term) 2-8°C or -20°CInert gas (recommended)Dark (amber vial)Tightly sealed
Protocol: Stability-Indicating RP-HPLC Method Development

This protocol provides a general framework for developing a stability-indicating method. Optimization will be required for your specific instrumentation and requirements.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute the parent compound and all potential degradation products. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate.

  • Detection:

    • Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 275-285 nm due to the hydroxyphenyl chromophore). A PDA detector is ideal for identifying peak purity and characterizing degradation products.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Dilute further with the mobile phase to fall within the linear range of the detector (e.g., 0.05 mg/mL).

  • Forced Degradation Study for Method Validation:

    • To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Store solid at 80°C for 48 hours.

      • Photolytic: Expose solution to light according to ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B (4-Hydroxybenzoyl)acetic acid A->B Hydrolysis (+H2O, H+ or OH-) D Quinone-type Products A->D Oxidation ([O], light, air) C 4-Hydroxyacetophenone B->C Decarboxylation (Heat, -CO2)

Caption: Primary degradation routes for this compound.

Diagram 2: General Workflow for a Long-Term Stability Study

G cluster_0 Study Initiation cluster_1 Stability Testing cluster_2 Data Analysis & Reporting A Select Batches of Compound B Define Storage Conditions (e.g., 25°C/60% RH, 40°C/75% RH) A->B C Initial Analysis (T=0) (Purity, Appearance) B->C D Place Samples in Stability Chambers C->D E Pull Samples at Time Points (e.g., 3, 6, 9, 12 months) D->E F Analyze Samples (HPLC, Appearance, etc.) E->F G Compare Data to Initial (T=0) Results F->G H Identify & Quantify Degradation Products G->H I Establish Shelf-Life and Re-test Period H->I

Sources

Common issues with polymerization in acrylate-based syntheses and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acrylate-based syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acrylate polymerization. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered in the lab.

Q1: Why is my acrylate polymerization not starting, or why is there a long induction period?

A: This is the most frequent issue and is almost always related to the presence of inhibitors. Commercial acrylate monomers are shipped with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization during transport and storage.[1] These molecules are highly efficient radical scavengers. If their concentration is not overcome by the generated radicals from your initiator, polymerization will be significantly delayed or completely prevented.[1] Furthermore, dissolved oxygen in your reaction mixture is a potent inhibitor of free-radical polymerization, reacting with initiating radicals to form stable, non-propagating peroxy radicals.[2][3]

Q2: My acrylate monomer polymerized in the storage container. What went wrong?

A: Spontaneous, uncontrolled polymerization during storage indicates that the inhibitor system has been compromised. The effectiveness of common phenolic inhibitors (like MEHQ) is dependent on the presence of dissolved oxygen.[4][5] If the container was sealed under an inert atmosphere or the oxygen was consumed over time, the inhibitor's efficacy can decrease. More commonly, prolonged storage, especially at elevated temperatures, can deplete the inhibitor. As the inhibitor is consumed, the autopolymerization reaction rate increases, generating heat which further accelerates the reaction, potentially leading to a dangerous runaway polymerization.[6][7]

Q3: The viscosity of my reaction suddenly increased and it formed an insoluble gel. How can I prevent this?

A: Gel formation occurs due to extensive cross-linking within the polymer matrix. This can be caused by several factors. First, your monomer may contain trace amounts of diacrylate impurities, which act as cross-linking agents. It is crucial to use highly pure monomer.[8] Second, at high monomer conversion, chain transfer to polymer reactions (intermolecular and intramolecular) become more significant.[9] These reactions create radicals on the polymer backbone, which can then propagate to form branched or cross-linked structures, ultimately leading to gelation.[9] High initiator concentrations and high temperatures can exacerbate this issue.

Q4: How can I achieve a polymer with a more defined molecular weight and lower polydispersity?

A: Conventional free-radical polymerization is inherently uncontrolled, leading to polymers with broad molecular weight distributions. To synthesize well-defined polymers, you must employ a controlled radical polymerization (CRP) technique.[10] Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures like block copolymers.[11][12][13] These techniques utilize specific catalysts or chain-transfer agents to establish a dynamic equilibrium between active (propagating) and dormant polymer chains, ensuring that all chains grow at a similar rate.

In-Depth Troubleshooting Guides
Guide 1: Polymerization Fails to Initiate or Proceeds Slowly

This guide provides a systematic approach to diagnosing and solving initiation problems.

Polymerization initiation is a competition between radical generation (from your initiator) and radical scavenging (by inhibitors). Failure occurs when scavenging wins.

Q: I've added my initiator but nothing is happening. Is the inhibitor the only possible cause?

A: While inhibitors are the primary suspect, other factors are critical:

  • Oxygen Inhibition: Dissolved oxygen is a diradical that readily terminates growing polymer chains and initiating radicals.[2][5] Its presence creates an "induction period" where no polymerization occurs until all the dissolved oxygen is consumed. This is especially problematic in thin films or systems with a large surface area exposed to air.[2][3]

  • Inactive Initiator: Ensure your initiator is not degraded. Azobisisobutyronitrile (AIBN), for example, should be stored refrigerated and its purity checked if it has been stored for a long time.

  • Incorrect Temperature: Thermal initiators have an optimal temperature range for decomposition. The rate of radical generation is highly temperature-dependent.[1] If the temperature is too low, you will not generate enough radicals to overcome inhibition and start the polymerization. For instance, AIBN requires temperatures typically above 60°C for an effective decomposition rate.

The following diagram illustrates the critical balance between radical generation and inhibition.

G cluster_initiation Radical Generation cluster_inhibition Radical Scavenging cluster_propagation Successful Polymerization Initiator Thermal or Photo-Initiator Radicals Active Radicals (R●) Initiator->Radicals Decomposition (Heat or Light) Inhibitor Inhibitor (e.g., MEHQ) + Oxygen (O2) Radicals->Inhibitor Scavenged Monomer Acrylate Monomer Radicals->Monomer Initiates Inactive Inactive Species Inhibitor->Inactive Termination Polymer Growing Polymer Chain (P●) Monomer->Polymer Propagation

Caption: Workflow of radical generation vs. scavenging in acrylate polymerization.

Problem Underlying Cause Solution
Inhibitor Presence Phenolic compounds (MEHQ, HQ) scavenge radicals.Remove the inhibitor prior to reaction using a basic alumina column.[8][14]
Oxygen Inhibition Dissolved O₂ terminates radical chains.Deoxygenate the monomer and solvent by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes.[8][15]
Low Temperature Insufficient thermal energy to decompose the initiator.Increase the reaction temperature to match the initiator's recommended range.
Insufficient Initiator Not enough radicals generated to overcome baseline inhibition.Increase initiator concentration incrementally (e.g., in 0.1 wt% steps).[16]
Experimental Protocol: Inhibitor Removal

This protocol describes the standard method for removing phenolic inhibitors.

Materials:

  • Acrylate monomer containing inhibitor.

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 50-200 µm).

  • Glass chromatography column.

  • Collection flask.

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column approximately two-thirds full with basic alumina. Do not pack too tightly.

  • Gently pour the acrylate monomer directly onto the top of the alumina bed.

  • Allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can heat the monomer and cause polymerization in the column.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Crucially: Use the purified monomer immediately. Without the inhibitor, it is highly susceptible to spontaneous polymerization.

Guide 2: Low Monomer Conversion and Incomplete Polymerization

This guide addresses reactions that start but fail to reach completion.

Low conversion means that propagating polymer chains are terminating before all the monomer is consumed.

Q: My polymerization starts strong but then stalls at 50-60% conversion. What's happening?

A: This "stalling" behavior can be due to several kinetic and mechanistic factors:

  • Initiator Burnout: The initiator has a finite half-life at a given temperature. It's possible that all the initiator has decomposed while a significant amount of monomer remains. If the rate of initiation drops below the rate of termination, the overall polymerization will cease.

  • Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain-transfer agents, terminating a growing polymer chain and creating a new, potentially less reactive radical.[17] This halts the growth of one chain and can slow the overall reaction rate.

  • High Temperature Side Effects: While higher temperatures increase the initiation rate, they can also disproportionately increase the rate of side reactions like intramolecular chain transfer (backbiting).[9] Backbiting creates a more stable tertiary radical on the polymer backbone, which propagates much more slowly than the secondary radical at the chain end, effectively slowing the overall conversion rate.[9]

  • Monomer Impurities: Besides diacrylates, other impurities from the monomer synthesis (e.g., alcohols or acids from esterification) can interfere with the polymerization kinetics.[9][18]

The diagram below shows how side reactions compete with the desired propagation step.

G P_n Growing Chain (Pn●) P_n1 Longer Chain (Pn+1●) P_n->P_n1 Propagation (Desired Path) Dead_Polymer Dead Polymer (Pn) P_n->Dead_Polymer Termination Transfer_Agent Chain Transfer Agent (e.g., Solvent, Impurity) P_n->Transfer_Agent Chain Transfer Backbiting Tertiary Radical (Less Reactive) P_n->Backbiting Intramolecular Transfer (Backbiting) Monomer Monomer New_Radical New Radical (S●) Transfer_Agent->New_Radical

Sources

Troubleshooting guide for the synthesis of N-(4-hydroxyphenyl)amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)amides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

I. Core Synthesis Principles and Challenges

The synthesis of N-(4-hydroxyphenyl)amides typically involves the acylation of 4-aminophenol with a suitable acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent. The key challenge in this synthesis is the presence of two nucleophilic sites in 4-aminophenol: the amino group (-NH2) and the hydroxyl group (-OH). Selective N-acylation is desired, and reaction conditions must be optimized to prevent O-acylation and other side reactions.

Below is a general workflow for the synthesis and purification of N-(4-hydroxyphenyl)amides.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 4-Aminophenol + Acylating Agent reaction Reaction under Optimized Conditions (Solvent, Base, Temperature) start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Crude Product dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify characterize Characterization (NMR, IR, MS, Melting Point) purify->characterize final_product Pure N-(4-hydroxyphenyl)amide characterize->final_product

Caption: General experimental workflow for N-(4-hydroxyphenyl)amide synthesis.

II. Troubleshooting Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

A. Low or No Product Yield

Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this problem:

  • Reactivity of the Acylating Agent:

    • Acyl Chlorides/Anhydrides: These are highly reactive and should generally work well. If you are using an acyl chloride, ensure it has not been hydrolyzed by exposure to moisture. It's best to use a freshly opened bottle or distill it before use. Acetic anhydride is a classic reagent for producing N-(4-hydroxyphenyl)acetamide (paracetamol)[1][2].

    • Carboxylic Acids: If you are using a carboxylic acid, it must be activated to react with the amine. This is typically done using a coupling reagent. The choice of coupling reagent is critical, especially for less reactive carboxylic acids.[3][4]

  • Inadequate Activation of Carboxylic Acid:

    • If you are using a coupling reagent like EDC or HATU, ensure it is of good quality and has been stored properly.[5][6]

    • The activation of the carboxylic acid is often the rate-limiting step. Allow sufficient time for the formation of the activated intermediate before adding the 4-aminophenol. This pre-activation step is typically done for 15-30 minutes at 0 °C.[5]

  • Base Selection and Stoichiometry:

    • When using an acyl chloride or anhydride, a base is required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).[7] Without a base, the acid produced will protonate the unreacted 4-aminophenol, rendering it non-nucleophilic and halting the reaction.[7]

    • For Schotten-Baumann conditions, an aqueous base like NaOH is used in a biphasic system.[8][9] For reactions in organic solvents, tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices. Ensure you are using at least one equivalent of the base, and often, a slight excess is beneficial.[10]

  • Reaction Temperature:

    • Acylations with highly reactive acyl chlorides are often performed at low temperatures (0 °C to room temperature) to minimize side reactions.[11]

    • Reactions with less reactive acylating agents or those requiring coupling reagents may need to be heated to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Monitor your reaction by TLC to determine the optimal temperature.

G start Low/No Yield q1 Is your acylating agent a carboxylic acid? start->q1 q2 Is your acylating agent (acyl chloride/anhydride) fresh/pure? q1->q2 No ans1_yes Use an effective coupling reagent (e.g., HATU, EDC/HOBt). Ensure pre-activation. q1->ans1_yes Yes q3 Are you using an appropriate base in the correct stoichiometry? q2->q3 Yes ans2_no Use fresh or purified acylating agent. q2->ans2_no No q4 Is the reaction temperature optimized? q3->q4 Yes ans3_no Add at least 1 equivalent of a suitable base (e.g., Et3N, DIPEA, or use Schotten-Baumann conditions). q3->ans3_no No ans4_no Monitor by TLC and adjust temperature. Start at 0 °C to RT for reactive agents, may require heating for less reactive ones. q4->ans4_no No end_node Re-run experiment with optimized conditions. q4->end_node Yes ans1_yes->end_node ans2_no->end_node ans3_no->end_node ans4_no->end_node

Caption: Troubleshooting flowchart for low or no product yield.

B. Presence of Impurities and Side Products

Question: My final product is impure. What are the common side products and how can I avoid them?

Answer: The presence of impurities is often due to side reactions. In the synthesis of N-(4-hydroxyphenyl)amides, the main side products arise from the reactivity of the hydroxyl group and potential di-acylation.

  • O-Acylation: The hydroxyl group of 4-aminophenol is also nucleophilic and can be acylated to form an ester. While the amino group is generally more nucleophilic than the hydroxyl group, O-acylation can become significant under certain conditions.

    • How to avoid it: The selectivity for N-acylation over O-acylation is pH-dependent. Under basic conditions, the phenolic proton can be removed, forming a highly nucleophilic phenoxide ion, which can lead to O-acylation. The Schotten-Baumann reaction, which uses an aqueous base, is a classic method that often gives good selectivity for N-acylation.[8][9] Using a non-nucleophilic organic base like triethylamine or pyridine can also favor N-acylation.[12]

  • Di-acylation: It is possible for both the amino and hydroxyl groups to be acylated, especially if an excess of a highly reactive acylating agent is used.

    • How to avoid it: Use a controlled stoichiometry of your acylating agent (typically 1.0 to 1.1 equivalents). Adding the acylating agent slowly to the solution of 4-aminophenol, especially at low temperatures, can help to minimize di-acylation.

  • Unreacted Starting Materials: The presence of unreacted 4-aminophenol or the carboxylic acid/acylating agent is a common impurity.

    • How to remove it: Unreacted 4-aminophenol can often be removed by washing the organic layer with a dilute acid solution during workup. Unreacted carboxylic acid can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).[11]

G cluster_reactants Reactants aminophenol 4-Aminophenol desired_product Desired Product: N-(4-hydroxyphenyl)amide aminophenol->desired_product N-acylation o_acylation Side Product: O-acylated ester aminophenol->o_acylation O-acylation acylating_agent R-CO-X (X = Cl, OCOR', etc.) di_acylation Side Product: N,O-diacylated product desired_product->di_acylation Further Acylation o_acylation->di_acylation Further Acylation

Caption: Desired reaction and common side reactions.

C. Product Isolation and Purification Challenges

Question: I'm having trouble purifying my product. What are the best methods?

Answer: The purification of N-(4-hydroxyphenyl)amides can often be achieved by recrystallization, as they are typically crystalline solids.

  • Recrystallization: This is the most common and effective method for purifying these compounds.[13]

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of amides include ethanol, methanol, water, or mixtures thereof.[13] For N-(4-hydroxyphenyl)acetamide (paracetamol), recrystallization from water is a common procedure.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles to the product, silica gel column chromatography can be used.

    • Solvent System (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. The progress can be monitored by thin-layer chromatography (TLC).

Purification MethodProsCons
Recrystallization Simple, cost-effective, can yield very pure product.Can have lower recovery; requires finding a suitable solvent.
Column Chromatography Can separate compounds with similar properties.More time-consuming, requires more solvent, can be more expensive.
D. Characterization and Structural Verification

Question: How can I be sure I have synthesized the correct N-(4-hydroxyphenyl)amide?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for structural analysis.

    • Amide N-H Proton: The amide proton typically appears as a singlet or a broad singlet in the region of 8-10 ppm.

    • Aromatic Protons: The protons on the hydroxyphenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (around 6.5-7.5 ppm).

    • Protons on the Acyl Group: The chemical shifts and splitting patterns of the protons on the "R" group of the amide will provide further structural confirmation.

    • Restricted Rotation: Due to the partial double bond character of the C-N bond in amides, you may observe restricted rotation, which can lead to the appearance of multiple conformers in the NMR spectrum, especially for N-substituted amides.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • O-H Stretch: A broad peak around 3200-3600 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp peak around 1650 cm⁻¹.

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound, which is a crucial piece of evidence for its identity. You should observe the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of your target molecule.

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

III. Experimental Protocols

A. General Protocol for Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a general guideline and may need optimization for specific substrates.

  • Dissolve 4-aminophenol (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stir bar.

  • Prepare an aqueous solution of a base (e.g., 10% NaOH, 2.0-3.0 eq.) in a separate beaker.

  • Combine the two solutions in the reaction flask and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.[11]

  • Dissolve the acyl chloride (1.0-1.1 eq.) in a small amount of the same organic solvent and add it dropwise to the stirred mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[11]

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

B. General Protocol for Synthesis via Carboxylic Acid and Coupling Reagent

This protocol is a general guideline and may need optimization for specific substrates and coupling reagents.

  • Dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (e.g., EDC, 1.1-1.5 eq.) and, if necessary, an additive like HOBt (1.1 eq.).[5]

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • In a separate flask, dissolve 4-aminophenol (1.0-1.2 eq.) and a suitable non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) in the same solvent.[5]

  • Add the 4-aminophenol solution to the activated ester mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-24 hours).

  • Work up the reaction by quenching with water and extracting with a suitable organic solvent. Wash the organic layer with dilute acid and base as needed to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product as described previously.

Coupling ReagentAdditiveBaseTypical SolventProsCons
EDC HOBtDIPEADMFCost-effective, water-soluble urea byproduct.[5]Slower reaction times.
HATU NoneDIPEADMFHighly efficient, fast-acting, good for difficult couplings.[5]More expensive.
T3P® NonePyridineEtOAcVersatile and safe, byproducts are water-soluble.May require specific conditions.

IV. Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction without protecting the hydroxyl group? A1: Yes, in many cases, protection of the hydroxyl group is not necessary. The amino group of 4-aminophenol is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acylation under carefully controlled conditions, such as those described in the protocols above.[16]

Q2: My reaction is very slow. Can I heat it? A2: Gently heating the reaction can increase the rate. However, be cautious, as higher temperatures can also promote side reactions like O-acylation or decomposition. It is recommended to monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and purity.

Q3: What is the role of the base in the Schotten-Baumann reaction? A3: The base has two main roles. First, it neutralizes the hydrochloric acid that is generated when using an acyl chloride. This prevents the protonation of the amine, which would deactivate it as a nucleophile.[7] Second, it drives the reaction to completion by removing a product from the equilibrium.[17]

Q4: I am seeing a byproduct that I cannot identify. What could it be? A4: Besides the common side products mentioned (O-acylation, di-acylation), other possibilities include products from self-condensation of 4-aminophenol, though this is less common under standard acylation conditions.[18] If you are using a coupling reagent, byproducts from the reagent itself (e.g., the urea from EDC) can also be present if not properly removed during workup. Advanced characterization techniques like 2D NMR and LC-MS can help in identifying unknown byproducts.[19]

Q5: What are some green chemistry approaches to this synthesis? A5: There is growing interest in developing more environmentally friendly synthetic methods. For the synthesis of N-(4-hydroxyphenyl)amides, this can include using less hazardous solvents, solvent-free reaction conditions, or catalytic methods that avoid stoichiometric activating agents. For example, some research has explored the direct amidation of carboxylic acids and amines using catalysts like boric acid under solvent-free conditions.[20]

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Esteve, J. M. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
  • Rostami, A., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry.
  • Wikipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Al-Ghanim, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
  • Wikipedia. Paracetamol.
  • Quora. Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?.
  • Chegg.com. Solved Synthesis of N-(4-hydroxyphenyl) acetamide.
  • The Student Room. Synthesis of Paracetamol by Acetylation of 4-Aminophenol.
  • Unknown. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • Aapptec Peptides. Coupling Reagents.
  • Gunda, P., & Kumar, H. M. S. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Czechtizky, W., & Stueckler, C. (2002). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents.
  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry.
  • Unknown. (2014). Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.
  • Czechtizky, W., & Stueckler, C. (2000). PROCESS FOR PREPARING N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE. European Patent Office.
  • ResearchGate. What is the best technique for amide purification?.
  • Chemguide. the hydrolysis of amides.
  • Gassman, P. G., Hodgson, P. K. G., & Balchunis, R. J. (1976). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society.
  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
  • SciSpace. Amino Acid-Protecting Groups.
  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions: a) SOCl2, reflux, 2–3 hrs.
  • Unknown. PROTECTING GROUPs.pptx.
  • ResearchGate. Why did my amide syntesis does not work?.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed.
  • Chegg.com. Solved Synthesis of N-(4-hydroxyphenyl)jacetamide:.
  • Reddit. Tips and tricks for difficult amide bond formation?.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central.
  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF.
  • Unknown. (2006). Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry.
  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds.

Sources

Technical Support Center: A Guide to Preventing Degradation of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate. The unique structure of this molecule—a phenolic β-keto ester—makes it a valuable synthetic intermediate, but also renders it susceptible to degradation during standard experimental workup procedures. This document provides in-depth, cause-and-effect explanations for common issues and offers field-proven protocols to maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial reaction monitoring (TLC/LC-MS) shows excellent conversion, but my final isolated yield is significantly lower than expected. What is the primary cause of this product loss?

A1: The most common cause of significant yield loss during the workup of this compound is decarboxylation , a chemical reaction that cleaves a carboxyl group and releases carbon dioxide (CO₂). This degradation is not a simple one-step process; it begins with the hydrolysis of the methyl ester to form an unstable β-keto acid intermediate.[1] This intermediate rapidly loses CO₂ upon gentle heating or exposure to acidic or basic conditions, resulting in the formation of 4-hydroxyacetophenone, a common and often difficult-to-remove impurity.[2][3]

The entire β-keto ester functional group is prone to this degradation pathway, which can be initiated by both acid and base catalysts present during aqueous workup procedures.[1] The lability of the β-keto acid intermediate means that even mild thermal stress, such as concentrating the product at elevated temperatures, can drive the decarboxylation to completion.[3]

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation start Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate intermediate Unstable β-Keto Acid Intermediate (3-(4-hydroxyphenyl)-3-oxopropanoic acid) start->intermediate H₃O⁺ or OH⁻ product Degradation Product (4-Hydroxyacetophenone) intermediate->product Δ (Heat) co2 CO₂

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

Q2: My final product is pure by NMR, but it has a persistent yellow, pink, or brown discoloration. Why is this happening and how can I prevent it?

A2: Discoloration is a classic indicator of the oxidation of the phenolic hydroxyl group . Phenols are highly susceptible to oxidation, especially under neutral or basic conditions where the corresponding phenoxide ion is formed.[4] This oxidation process can be initiated by atmospheric oxygen and is often accelerated by trace metal impurities. The reaction proceeds through radical intermediates to form highly colored quinone or quinone-like structures.[4][5]

Even minuscule amounts of these oxidized species can impart significant color to the bulk material. This degradation does not typically affect the structural integrity of the β-keto ester moiety, which explains why the sample may appear pure by NMR, yet it is a critical issue for applications requiring high-purity, colorless material.

G start Phenol Moiety quinone Colored Quinone-type Species start->quinone [O], Air, Trace Metals

Caption: Oxidation of the phenol group leading to colored impurities.

Q3: What are the key parameters to control during an aqueous workup to ensure product stability?

A3: Based on the degradation pathways described above, three parameters are critical: pH, Temperature, and Atmosphere.

ParameterOptimal ConditionRationale & Key Risks
pH Slightly Acidic (pH 4-6) High pH (>8): Promotes formation of the phenoxide ion, accelerating oxidation. Also catalyzes ester hydrolysis.[4][6] Low pH (<3): Strong acids can catalyze ester hydrolysis, leading to the unstable β-keto acid.[2] A buffer or a wash with a mild acid like saturated ammonium chloride is preferred over strong acids or bases.[7]
Temperature 0-5 °C Elevated Temperature: Significantly increases the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[3] All aqueous washes and solvent removal steps should be performed cold.
Atmosphere Inert (N₂ or Ar) Oxygen Exposure: Atmospheric oxygen is the primary oxidant for the phenol group.[4] Performing extractions under a blanket of inert gas and using degassed solvents minimizes the formation of colored impurities.

Troubleshooting Guides & Recommended Protocols

Issue: Low Yield After Basic or Acidic Washes

If you are losing product after washing with solutions like sodium bicarbonate (NaHCO₃) or dilute hydrochloric acid (HCl), you are likely inducing degradation.

Troubleshooting Protocol: The Gentle Workup

This protocol is designed to neutralize the reaction mixture and remove impurities while minimizing contact time and exposure to harsh conditions.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This is the most critical step to slow down all potential degradation reactions.

  • Quenching (if applicable): Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and effective at neutralizing most basic reagents without creating a strongly acidic environment.[7]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly. If emulsions form, add a small amount of brine (saturated NaCl solution) to help break them.[8][9]

  • Washing:

    • Wash the combined organic layers once with a small volume of pre-chilled deionized water to remove water-soluble salts.

    • Wash the organic layer once with pre-chilled brine. This helps to remove the bulk of the remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent promptly.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C.

G cluster_workflow Recommended Gentle Workup Workflow A 1. Cool Reaction to 0 °C B 2. Quench with Cold Sat. NH₄Cl A->B C 3. Extract with Cold Organic Solvent B->C D 4. Wash with Cold H₂O & Brine C->D E 5. Dry over Na₂SO₄ D->E F 6. Concentrate (Bath < 30 °C) E->F

Caption: Workflow for minimizing degradation during workup.

Issue: Product Discoloration During and After Workup

If your product darkens during extraction or upon standing after isolation, oxidative degradation is the culprit.

Troubleshooting Protocol: The Protective Workup

This protocol incorporates measures to actively prevent oxidation.

  • Degas Solvents: Before starting the workup, sparge all aqueous solutions (water, brine, NH₄Cl solution) and the organic extraction solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Perform all steps of the workup (quenching, extractions, and transfers) under a positive pressure of an inert gas like nitrogen or argon.

  • Use of Antioxidant (Optional): During the aqueous washes, a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be added to the aqueous solutions to scavenge any oxidizing species. Note: Ensure this is compatible with your desired product and downstream chemistry.

  • Prompt Purification: Do not store the crude product for extended periods. Purify it promptly via flash column chromatography. Use a solvent system with minimal acidity or basicity. Consider adding 0.1% triethylamine to the eluent if the silica gel proves too acidic, but monitor for potential on-column ester hydrolysis.

  • Storage: Store the final, purified product under an inert atmosphere, protected from light, and at low temperatures (-20 °C is recommended for long-term storage).

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 205–223.
  • Schmalz, H.-G., & Reissig, H.-U. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate.
  • The Organic Chemistry Tutor. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
  • University of Leeds Library Resources. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue.
  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • LibreTexts Chemistry. (2022). Reactions of Phenols.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing.
  • Sketchy MCAT. (2023, December 4). Phenol Reactions: Properties, Types, and Uses (Full Lesson). YouTube.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Google Patents. (n.d.). Hydrolysis of methyl esters for production of fatty acids.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ACS Publications. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.
  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene.
  • University of California, Los Angeles (UCLA). (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Scale-up considerations for the synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to empower you with the knowledge to perform this synthesis efficiently, safely, and with high yields.

Introduction

This compound is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its preparation, typically via a crossed Claisen condensation, presents unique challenges, especially during scale-up. This guide provides a comprehensive overview of the synthetic process, focusing on practical considerations to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a crossed Claisen condensation. This reaction involves the condensation of an ester with enolizable α-hydrogens, such as methyl acetate, with an aromatic ketone that lacks enolizable α-hydrogens, like a derivative of p-hydroxyacetophenone, in the presence of a strong base.

Q2: Why is a strong base necessary for the Claisen condensation?

A2: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to deprotonate the α-carbon of the ester (methyl acetate), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the p-hydroxyacetophenone derivative. A stoichiometric amount of base is crucial because the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product.[1]

Q3: Can I use sodium hydroxide (NaOH) as the base?

A3: It is not recommended to use hydroxide bases like NaOH for Claisen condensations involving esters. Hydroxide ions can saponify (hydrolyze) the ester starting material and the β-keto ester product, leading to unwanted carboxylic acid byproducts and reduced yields.

Q4: What are the key safety precautions when working with sodium hydride?

A4: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[2][3] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[2] When working on a large scale, it is crucial to manage the addition of NaH carefully to control the reaction rate and temperature.[4] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[2][5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Encountering issues during a synthesis is a common part of the scientific process. This section provides a structured approach to troubleshooting common problems in the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation Suggested Solution
Insufficient Base The Claisen condensation requires at least a full equivalent of a strong base to drive the reaction to completion by deprotonating the product.Ensure you are using a stoichiometric amount of a suitable strong, non-nucleophilic base like sodium hydride.
Presence of Moisture Water will quench the strong base (e.g., NaH) and the enolate intermediate, halting the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere.
Incorrect Reaction Temperature The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.Optimize the reaction temperature. Typically, the reaction is started at a lower temperature (e.g., 0 °C) during base and reagent addition and then allowed to warm to room temperature or gently heated to drive the reaction to completion.
Poor Quality Reagents Impurities in starting materials can interfere with the reaction.Use high-purity starting materials. Purify reagents if necessary.
Problem 2: Formation of Significant Byproducts
Potential Cause Explanation Suggested Solution
Self-condensation of Methyl Acetate If the concentration of the methyl acetate enolate is too high, it can react with another molecule of methyl acetate.Add the methyl acetate slowly to the mixture of the p-hydroxyacetophenone derivative and the base. This keeps the instantaneous concentration of the enolate low.
O-acylation of the Phenolic Hydroxyl Group The basic conditions can deprotonate the hydroxyl group of the p-hydroxyacetophenone, which can then be acylated by methyl acetate.Consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a benzyl or silyl ether) before the Claisen condensation. The protecting group can be removed after the reaction.
Side reactions due to high temperature Elevated temperatures can promote decomposition or polymerization reactions.Maintain careful temperature control throughout the reaction.

Scale-up Considerations for Synthesis

Scaling up a chemical synthesis from the lab bench to a larger scale requires careful planning and execution to ensure safety, efficiency, and reproducibility.

Heat Management

The Claisen condensation is an exothermic reaction. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.

  • Recommendation: Use a reactor with a jacket for efficient heating and cooling. Monitor the internal reaction temperature closely with a calibrated probe. For highly exothermic steps, such as the addition of the base, use a controlled addition rate and ensure adequate cooling capacity.

Reagent Addition

The order and rate of reagent addition are critical for controlling the reaction and minimizing side products.

  • Recommendation: For a crossed Claisen condensation, it is generally preferable to add the enolizable ester (methyl acetate) slowly to a mixture of the non-enolizable ketone (p-hydroxyacetophenone derivative) and the base. This strategy helps to minimize the self-condensation of the ester.

Mixing

Efficient mixing is crucial to ensure homogeneous reaction conditions, especially in larger reactors.

  • Recommendation: Use an overhead stirrer with an appropriately sized and shaped impeller to ensure good agitation throughout the reaction mixture. Inadequate mixing can lead to localized hot spots and an increase in side product formation.

Process Safety

A thorough risk assessment should be conducted before any scale-up.

  • Key Hazards:

    • Sodium Hydride: Highly flammable and water-reactive.[2][3]

    • Flammable Solvents: Use in a well-ventilated area away from ignition sources.

    • Exothermic Reaction: Potential for a runaway reaction if not properly controlled.

  • Mitigation Strategies:

    • Conduct the reaction in a chemical fume hood or a designated process safety bay.

    • Have appropriate fire extinguishing media readily available (e.g., Class D fire extinguisher for sodium hydride).

    • Develop a clear quenching procedure for the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • p-Hydroxyacetophenone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Acetate (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-hydroxyacetophenone and anhydrous toluene.

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) to the stirred suspension.

  • Enolate Formation: Slowly add anhydrous methyl acetate to the suspension via the dropping funnel at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the pH is acidic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizing the Process

To better understand the key stages of the synthesis and troubleshooting, the following diagrams are provided.

Reaction Mechanism

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation p_hydroxy p-Hydroxyacetophenone tetrahedral_intermediate Tetrahedral Intermediate p_hydroxy->tetrahedral_intermediate methyl_acetate Methyl Acetate enolate Methyl Acetate Enolate methyl_acetate->enolate Deprotonation base Strong Base (e.g., NaH) base->enolate enolate->tetrahedral_intermediate Nucleophilic Attack product_salt Product Salt tetrahedral_intermediate->product_salt Elimination of Methoxide final_product This compound product_salt->final_product Acidic Workup

Caption: The reaction mechanism of the crossed Claisen condensation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup base_addition Addition of Strong Base setup->base_addition reagent_addition Slow Addition of Methyl Acetate base_addition->reagent_addition reaction Reaction at Controlled Temperature reagent_addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Byproducts? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes side_reactions Significant Byproducts? start->side_reactions Yes check_base Check Base Stoichiometry (Sufficient Amount?) check_moisture->check_base check_temp Review Reaction Temperature (Optimal?) check_base->check_temp check_reagents Verify Reagent Purity check_temp->check_reagents self_condensation Slow Reagent Addition? side_reactions->self_condensation Yes o_acylation Consider Protecting Group Strategy side_reactions->o_acylation Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Sun, R., Han, C., & Xu, J. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances, 12(47), 29240-29245. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Claisen-Type Condensation with 3-Oxopropanenitrile. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. BenchChem Technical Support.
  • Sigma-Aldrich. (2025).
  • NOAA. (n.d.). Sodium Hydride. CAMEO Chemicals.
  • Organic Process Research & Development. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Fisher Scientific. (2025).
  • ResearchGate. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM.
  • Chemistry LibreTexts. (2014). 19.
  • Organic Chemistry Portal. (n.d.).
  • BLDpharm. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • ResearchG
  • PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Process of reaction of p-aminoacetophenone with DMC.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Identifying Trace Impurities in Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (CAS: 32066-29-8)[1]. It provides in-depth troubleshooting advice and detailed protocols for the identification and characterization of trace impurities using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a synthetically prepared sample of this compound?

A1: Impurities typically originate from three main sources: unreacted starting materials, side-products from the synthesis, and degradation products.[2][3]. For this specific molecule, likely impurities include:

  • Starting Materials: Depending on the synthetic route, these could be 4-hydroxyacetophenone, dimethyl carbonate, methyl 4-hydroxybenzoate, or methyl acetate.

  • Side-Products: Self-condensation products of the starting materials, or products of incomplete reactions. For instance, if a Claisen condensation-type reaction is used, by-products from unintended enolate reactions are possible.

  • Degradation Products: The β-ketoester moiety is susceptible to hydrolysis back to a β-keto acid, which can then decarboxylate. The phenolic hydroxyl group can be a site for oxidation.

  • Residual Solvents: Common solvents used during reaction and purification, such as ethyl acetate, hexane, dichloromethane, or methanol, are frequently observed.[4].

Q2: Which technique is better for my sample: NMR or GC-MS?

A2: Both techniques are complementary and provide different, yet crucial, information.

  • NMR Spectroscopy is unparalleled for structural elucidation and quantification without the need for an identical standard for every impurity. It gives a holistic view of all proton- or carbon-containing species in the sample above the detection limit. It is the primary choice for identifying unknown structures and determining relative concentrations.

  • GC-MS offers exceptional sensitivity and chromatographic separation. It is ideal for detecting very low-level volatile or semi-volatile impurities that might be hidden under baseline noise in an NMR spectrum. However, as a phenolic compound, this compound and its related impurities are polar and may require derivatization to improve volatility and prevent peak tailing.[5][6][7].

Q3: My ¹H NMR spectrum shows many unexpected small peaks. What is my first step?

A3: Before assuming all unexpected signals are synthesis-related impurities, systematically rule out common contaminants.[8].

  • Check the solvent region: Identify the residual solvent peak (e.g., ~7.26 ppm for CDCl₃) and the water peak (~1.56 ppm in CDCl₃, but its shift is highly variable).

  • Look for common lab contaminants: Check for singlets corresponding to acetone (~2.17 ppm), grease (broad peaks ~1.2-1.4 ppm), and ethyl acetate (~1.26, 2.05, 4.12 ppm)[4][9].

  • Run a 2D experiment: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can quickly confirm if a proton signal is associated with the carbon skeleton of your main compound or if it's an isolated species.

Q4: I am not seeing my compound elute in my GC-MS analysis. What's wrong?

A4: This is a common issue with polar, functionalized molecules like this one. The primary reasons are:

  • Thermal Instability: The β-ketoester functional group can be thermally labile and may decompose in the high-temperature GC inlet.

  • Poor Volatility: The phenolic hydroxyl group significantly increases the boiling point and polarity, preventing the compound from moving through the column under typical conditions.

  • Column Adsorption: The acidic phenol can interact strongly with active sites (free silanol groups) on the GC column or liner, leading to severe peak tailing or complete loss of the analyte.[10][11].

The most reliable solution is chemical derivatization , such as silylation, which replaces the active hydrogen on the phenol with a trimethylsilyl (TMS) group. This makes the molecule more volatile, less polar, and more thermally stable.[6][12].

Analytical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying impurities in your sample.

Impurity Identification Workflow cluster_0 Phase 1: Initial Screening & Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Identification cluster_3 Phase 4: Reporting Sample Sample of this compound Prep_NMR Prepare NMR Sample (5-10 mg in 0.6 mL CDCl₃) Sample->Prep_NMR Prep_GCMS Prepare GC-MS Sample (Derivatize with BSTFA/TMCS) Sample->Prep_GCMS Acquire_NMR Acquire ¹H, ¹³C, DEPT & optional 2D NMR Prep_NMR->Acquire_NMR Acquire_GCMS Acquire GC-MS Data (Full Scan Mode) Prep_GCMS->Acquire_GCMS Analyze_NMR Analyze NMR Spectra: - Integrate Peaks - Identify Spin Systems - Compare to Reference Acquire_NMR->Analyze_NMR Analyze_GCMS Analyze GC-MS Data: - Integrate Chromatogram - Analyze Mass Spectra - Search NIST Library Acquire_GCMS->Analyze_GCMS Decision Impurity Identified? Analyze_NMR->Decision Analyze_GCMS->Decision Report Final Report: Structure, Quantity, and Confidence Level Decision->Report Yes Further_Work Isolate Impurity for Full Characterization Decision->Further_Work No / Ambiguous

Caption: General workflow for impurity analysis.

Troubleshooting Guide: NMR Spectroscopy

This section addresses common issues encountered during the NMR analysis of this compound.

Predicted NMR Data for Pure Compound

For reference, the expected chemical shifts in CDCl₃ are summarized below. The molecule exists in equilibrium between keto and enol forms, which significantly affects the spectrum. The enol form is often dominant.

Assignment (Enol Form) ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Phenolic OH~11.9Broad s1H-
Aromatic H (ortho to C=O)~7.8d2H~131
Aromatic H (ortho to OH)~6.9d2H~116
Enolic CH~6.0s1H~90
Methoxy (-OCH₃)~3.8s3H~52
Aromatic C (ipso, C-OH)---~161
Aromatic C (ipso, C-C=O)---~123
Ester Carbonyl (C=O)---~170
Enolic C=O---~182
Note: The keto form would show a characteristic singlet for the CH₂ group around 4.0 ppm. The presence and ratio of tautomers can be solvent and temperature-dependent.[13]
NMR Troubleshooting Q&A

Q: I see a broad, rolling peak in my baseline. What is it? A: This is often due to poor shimming or an insoluble particle in your sample.

  • Causality: The magnetic field homogeneity across the sample is poor, causing severe peak broadening for all signals. Insoluble material disrupts the sample's uniformity.

  • Solution:

    • Re-shim the spectrometer.

    • If the problem persists, filter your NMR sample through a small plug of glass wool into a clean tube to remove any particulate matter.

    • Ensure your sample is fully dissolved. A slightly more concentrated sample may show broader peaks.[9].

Q: How can I confirm if a peak corresponds to an exchangeable proton like -OH? A: Use a D₂O shake experiment.

  • Causality: Protons on heteroatoms (O, N) are acidic and will readily exchange with deuterium from D₂O. Deuterium is not observed in a standard ¹H NMR experiment.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum.

    • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 30 seconds.

    • Re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly diminish.[9].

Q: An impurity peak is overlapping with my product's signals. How can I resolve it? A: Change the NMR solvent.

  • Causality: Different solvents have varying anisotropic effects and abilities to form hydrogen bonds, which can alter the chemical environment and thus the chemical shift of nearby protons.

  • Solution: Re-run the spectrum in a different deuterated solvent, such as acetone-d₆ or benzene-d₆. Benzene-d₆ is particularly effective at inducing large changes in chemical shifts due to its ring current effects, often resolving overlapping signals.[9].

Diagram: NMR Troubleshooting Logic

NMR Troubleshooting Start Unexpected Peak in ¹H NMR CheckCommon Check for common solvents (Acetone, EtOAc, Grease)? Start->CheckCommon IsBroad Is the peak very broad? CheckCommon->IsBroad No SolventPeak Identify as Known Contaminant CheckCommon->SolventPeak Yes IsExchangeable Could it be an OH/NH? IsBroad->IsExchangeable No ShimmingIssue Re-shim / Filter Sample IsBroad->ShimmingIssue Yes IsImpurity Likely Synthesis Impurity IsExchangeable->IsImpurity No D2O_Shake Perform D₂O Shake IsExchangeable->D2O_Shake Yes D2O_Shake->IsImpurity

Caption: Decision tree for initial NMR troubleshooting.

Troubleshooting Guide: GC-MS

This section provides guidance for overcoming challenges in the GC-MS analysis of this compound.

Experimental Protocol: Silylation and GC-MS Analysis

1. Sample Preparation (Silylation)

  • Rationale: Silylation is critical for this analysis. It replaces the acidic proton of the phenol with a non-polar trimethylsilyl (TMS) group, which dramatically increases volatility and thermal stability, and reduces interactions with the GC system.[6][12].

  • Step 1: Accurately weigh ~1 mg of your sample into a 2 mL GC vial.

  • Step 2: Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Step 3: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Step 4: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Step 5: Cool to room temperature before injection.

2. GC-MS Method Parameters

  • Rationale: A well-defined method is crucial for good separation and detection. The parameters below are a good starting point.

    Parameter Setting Justification
    Inlet Temperature 250°C Hot enough for volatilization but low enough to minimize potential degradation.
    Injection Mode Split (e.g., 20:1) Prevents column overloading and improves peak shape for the main component.
    Liner Deactivated, glass wool An inert liner is essential to prevent adsorption of the analyte.[10].
    Column Low-polarity (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) Provides good separation for a wide range of semi-volatile compounds.
    Carrier Gas Helium, constant flow ~1.2 mL/min Inert and provides good efficiency.
    Oven Program Start at 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) Separates lower boiling impurities from the higher boiling main compound.
    MS Transfer Line 280°C Prevents condensation of analytes before they enter the mass spectrometer.
    Ion Source Temp 230°C Standard temperature for electron ionization (EI).

    | Scan Range | 40 - 500 m/z | Covers the expected mass range for the parent compound and likely impurities. |

GC-MS Troubleshooting Q&A

Q: My main peak is tailing severely, even after derivatization. What should I do? A: This indicates persistent activity in the system.

  • Causality: Active sites, typically acidic silanol groups, can still be present in the injection port liner or at the head of the column. These sites can interact with any polar part of the molecule.[10][14].

  • Solution:

    • Change the Inlet Liner: The liner is a common source of activity. Replace it with a new, factory-deactivated liner.

    • Trim the Column: Break off the first 10-15 cm of the column. The column head sees the most non-volatile residue and can become active over time.

    • Check for Leaks: Oxygen entering the system can degrade the column's stationary phase, creating active sites. Perform a leak check.[15].

Q: I see peaks in my chromatogram that don't have a corresponding mass spectrum in the library. How do I identify them? A: This requires manual interpretation of the mass spectrum.

  • Causality: The impurity may not be in the commercial NIST library, which is common for novel synthesis by-products.

  • Solution:

    • Look for the Molecular Ion (M⁺•): This is the peak corresponding to the intact molecule's mass. For the TMS-derivatized parent compound, this would be at m/z 266.

    • Identify Characteristic Fragments: Look for logical losses. For example, the loss of a methyl group (-15) or a methoxy group (-31) is common. Silylated phenols often show a strong M-15 peak (loss of a methyl from the TMS group).

    • Propose a Structure: Based on the molecular weight and fragmentation pattern, and considering the starting materials and reaction conditions, propose a plausible structure for the impurity.

Q: What are "ghost peaks" and how do I get rid of them? A: Ghost peaks are peaks that appear in blank runs and are caused by contamination.[10].

  • Causality:

    • Septum Bleed: Small pieces of the inlet septum degrade and release siloxanes, which appear as regularly spaced peaks.

    • Sample Carryover: Residue from a previous, more concentrated injection is retained in the syringe or inlet and elutes in a subsequent run.

  • Solution:

    • For Septum Bleed: Use a high-quality, low-bleed septum and replace it regularly. Run a blank injection without any solvent to confirm the septum is the source.[16].

    • For Carryover: Clean the autosampler syringe. Increase the injector temperature and perform several solvent washes between runs. If carryover is severe, the inlet liner may need to be replaced.[10].

References

  • Roessner, U., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. NIH National Library of Medicine.
  • Istudor, V. (2010). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Farmacia.
  • Proestos, C., et al. (2006). GC-MS analysis of phenolic compounds. ResearchGate.
  • Satyanarayana, P., & Jyothirmai, N. (2011). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis Online.
  • Chem LibreTexts. (2019). How Do I Troubleshoot a Problem on My GC-MS?. Chem LibreTexts.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek.
  • Moser, A. (2009). Distinguishing Impurities … Part 1. ACD/Labs.
  • Agilent. (n.d.). Advanced GC Troubleshooting. Agilent Technologies.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Google Patents. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
  • Supporting Information: One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. (n.d.). MDPI.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry.
  • Singh, L., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. NIH National Library of Medicine.
  • Philp, M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Wiley Online Library.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
  • International Journal of Pharmaceutical Sciences Review and Research. (2009). presence of organic impurities into active pharmaceutical ingredients. IJPSR.

Sources

Validation & Comparative

Spectroscopic Validation of Synthesized Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the spectroscopic validation of synthesized methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a β-keto ester with potential applications in medicinal chemistry and materials science. By presenting a comparative analysis with structurally related compounds, this document offers a robust methodology for unambiguous identification and purity assessment.

The Imperative of Spectroscopic Validation

The synthesis of a target molecule is only the first step; confirming its identity is paramount. Spectroscopic techniques provide a fingerprint of a molecule, revealing its structural intricacies. For a compound like this compound, a multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the presence of key functional groups and the overall molecular architecture. This guide will delve into the expected spectroscopic data for the target compound and compare it with readily available data for similar molecules, providing a clear and objective validation pathway.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its aromatic ring, hydroxyl group, ketone, and ester functionalities, gives rise to a unique spectroscopic signature. Understanding the expected signals is the first step in validation.

Caption: Structure of this compound

Comparative Spectroscopic Analysis

To provide a robust validation, the predicted spectroscopic data for this compound is compared with experimental data from three commercially available, structurally related compounds: Methyl 3-oxo-3-phenylpropanoate , Methyl 4-hydroxybenzoate , and 4-Hydroxyacetophenone . This comparison allows for the confident assignment of signals and the identification of characteristic shifts and patterns.

¹H NMR Spectroscopy Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. The table below compares the predicted chemical shifts for our target compound with the experimental data of the comparators.

Assignment This compound (Predicted) Methyl 3-oxo-3-phenylpropanoate (Experimental) Methyl 4-hydroxybenzoate (Experimental) 4-Hydroxyacetophenone (Experimental)
Ar-H (ortho to -OH/-COR) ~7.8 ppm (d)~7.9 ppm (m)~7.9 ppm (d)~7.9 ppm (d)
Ar-H (meta to -OH/-COR) ~6.9 ppm (d)~7.5 ppm (m)~6.9 ppm (d)~6.9 ppm (d)
-CH₂- (keto-methylene) ~4.0 ppm (s)~3.9 ppm (s)--
-OCH₃ (ester) ~3.7 ppm (s)~3.7 ppm (s)~3.9 ppm (s)-
-OH (phenolic) Broad singlet (variable)-Broad singlet (variable)Broad singlet (variable)
-CH₃ (acetyl) ---~2.5 ppm (s)

Note: Predicted spectra were generated using online prediction tools. Experimental data is sourced from publicly available databases.

¹³C NMR Spectroscopy Data Comparison

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The comparison below highlights the expected chemical shifts for the carbon atoms in our target compound against the experimental values of the reference compounds.

Assignment This compound (Predicted) Methyl 3-oxo-3-phenylpropanoate (Experimental) Methyl 4-hydroxybenzoate (Experimental) 4-Hydroxyacetophenone (Experimental)
C=O (ketone) ~195 ppm~193 ppm-~197 ppm
C=O (ester) ~168 ppm~168 ppm~167 ppm-
Ar-C (ipso, attached to -OH) ~162 ppm-~161 ppm~161 ppm
Ar-C (ipso, attached to -COR) ~128 ppm~136 ppm~122 ppm~130 ppm
Ar-C (ortho to -OH/-COR) ~132 ppm~129 ppm~132 ppm~131 ppm
Ar-C (meta to -OH/-COR) ~116 ppm~129 ppm~115 ppm~115 ppm
-CH₂- (keto-methylene) ~46 ppm~46 ppm--
-OCH₃ (ester) ~52 ppm~52 ppm~52 ppm-
-CH₃ (acetyl) ---~26 ppm
Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy is particularly useful for identifying functional groups. The table below compares the predicted characteristic vibrational frequencies for the target compound with those of the comparators.

Functional Group This compound (Predicted) Methyl 3-oxo-3-phenylpropanoate (Experimental) Methyl 4-hydroxybenzoate (Experimental) 4-Hydroxyacetophenone (Experimental)
O-H Stretch (phenolic) ~3400 cm⁻¹ (broad)-~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)
C-H Stretch (aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H Stretch (aliphatic) ~2950 cm⁻¹~2950 cm⁻¹~2960 cm⁻¹~2920 cm⁻¹
C=O Stretch (ketone) ~1680 cm⁻¹~1690 cm⁻¹-~1670 cm⁻¹
C=O Stretch (ester) ~1735 cm⁻¹~1740 cm⁻¹~1720 cm⁻¹-
C=C Stretch (aromatic) ~1600, 1510 cm⁻¹~1600, 1450 cm⁻¹~1610, 1510 cm⁻¹~1600, 1585 cm⁻¹
C-O Stretch (ester) ~1250, 1100 cm⁻¹~1270, 1150 cm⁻¹~1280, 1110 cm⁻¹-
C-O Stretch (phenol) ~1200 cm⁻¹-~1230 cm⁻¹~1240 cm⁻¹
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀O₄), the expected molecular ion peak [M]⁺ would be at m/z 194.18. Key fragmentation patterns for β-keto esters often involve cleavage alpha to the carbonyl groups and McLafferty rearrangements.[1]

Predicted Key Fragments for this compound:

  • m/z 121: Corresponding to the [HOC₆H₄CO]⁺ fragment (p-hydroxybenzoyl cation), a very common fragment for 4-hydroxyphenyl ketones.

  • m/z 163: Loss of the methoxy group (-OCH₃) from the molecular ion.

  • m/z 135: Loss of the carbomethoxy group (-COOCH₃).

  • m/z 93: Phenoxy cation [C₆H₅O]⁺.

  • m/z 59: Carbomethoxy group [COOCH₃]⁺.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standard operating procedures are recommended.

cluster_workflow Spectroscopic Validation Workflow SamplePrep Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS GC-MS Analysis SamplePrep->MS DataAnalysis Data Analysis and Comparison NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Validation Structural Validation DataAnalysis->Validation

Caption: A generalized workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled spectrum on the same instrument.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy[4]
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][5]
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the molecular ion and fragmentation pattern with the expected values.

Conclusion

The spectroscopic validation of a synthesized compound is a critical step in chemical research and drug development. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and GC-MS, and by comparing the obtained data with predicted values and the spectra of structurally related compounds, a high degree of confidence in the identity and purity of the synthesized this compound can be achieved. The protocols and comparative data presented in this guide provide a comprehensive framework for this essential validation process.

References

  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.).
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.
  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame.
  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). US EPA.
  • Analysis of Semi-Volatile Organic Compound by GC/MS. (2008, September 24). Desert Research Institute.
  • KBr Pellet Method. (n.d.). Shimadzu.
  • 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. (n.d.).
  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). Bruker.
  • Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457.
  • How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. (n.d.). Kintek Press.
  • Methyl 3-oxo-3-phenylpropano
  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press.
  • bmse001194 Methyl 4-hydroxybenzoate at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • 4'-Hydroxyacetophenone. (n.d.). PubChem.
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office, The Hong Kong University of Science and Technology.
  • Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. (2021, August 23). California Air Resources Board.
  • METHYL 3-OXO-3-PHENYLPROPANOATE | 614-27-7. (2025, July 16). ChemicalBook.
  • 4-Hydroxyacetophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Methyl 4-hydroxybenzo
  • Methyl 4-hydroxybenzo
  • 4-Hydroxyacetophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Methyl 4-hydroxybenzoate (C8 H8 O3). (n.d.). Biological Magnetic Resonance Bank.
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. (2022, January 21). Journal of the Indian Chemical Society.
  • One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. (n.d.). The Royal Society of Chemistry.
  • Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). (n.d.). Cayman Chemical.
  • NMR Sample Preparation. (n.d.).
  • 9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts.
  • Methyl 2-methyl-3-oxo-3-phenylpropano
  • Methyl 2-Methyl-3-oxo-3-phenylpropano
  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)
  • substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substitu. (2011, May 18). African Journal of Pure and Applied Chemistry.
  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (n.d.).
  • 32066-29-8|Methyl 3-(4-hydroxyphenyl)
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
  • Phytochemical Screening, Ftir and Gas Chromatography-Mass Spectroscopy Analysis of Methanol Extract of a Polyherbal Mixture. (n.d.).
  • Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. (n.d.).
  • NPC Natural Product Communications - Carbon-13 NMR Chemical Shift of Methyl Group. (n.d.).

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-hydroxypropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-hydroxypropanoate (M3HP) is a versatile bifunctional molecule of significant interest to researchers and drug development professionals. Its structure, featuring both a hydroxyl and a methyl ester group, makes it a valuable building block in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparative analysis of the primary synthesis routes to M3HP, offering in-depth technical insights, experimental protocols, and comparative data to inform your selection of the most appropriate method for your research and development needs.

Comparative Analysis of Synthesis Routes

The synthesis of Methyl 3-hydroxypropanoate can be approached from several distinct chemical and biological pathways. The choice of a particular route is often a trade-off between factors such as starting material availability and cost, reaction yield and selectivity, operational complexity and safety, and scalability. Here, we dissect the most prominent methods, evaluating their respective strengths and weaknesses.

Ring-Opening of β-Propiolactone

This approach is one of the most direct and highest-yielding laboratory methods for the synthesis of M3HP.[3] The reaction proceeds via an acid-catalyzed nucleophilic attack of methanol on the strained β-lactone ring.

Mechanism and Rationale: The high reactivity of β-propiolactone is due to its significant ring strain. In the presence of an acid catalyst, the carbonyl oxygen is protonated, further activating the lactone towards nucleophilic attack by methanol. This concerted mechanism leads to the clean formation of the desired product with minimal side reactions, resulting in very high yields, often approaching 97%.[3][4] However, a significant drawback of this method is the carcinogenic nature of β-propiolactone, which necessitates stringent safety precautions.[3]

Hydroesterification of Ethylene Oxide

Considered an industrially relevant route, this method utilizes readily available and inexpensive feedstocks: ethylene oxide, carbon monoxide, and methanol.[3][5] The transformation is a catalytic carbonylation reaction.

Mechanism and Rationale: The reaction is typically catalyzed by a cobalt complex, such as dicobalt octacarbonyl, often in the presence of a pyridine-based ligand.[5] The proposed mechanism involves the formation of a cobalt carbonyl hydride species, which then reacts with ethylene oxide to open the ring and form a hydroxyethyl-cobalt intermediate. Subsequent carbon monoxide insertion and reaction with methanol yield the desired M3HP. While this method is attractive from a feedstock perspective, it requires handling of highly toxic carbon monoxide gas at elevated pressures, posing significant safety challenges and requiring specialized high-pressure equipment.[3]

Catalytic Hydrogenation of Dimethyl Malonate

This route involves the selective reduction of one of the two ester groups of dimethyl malonate.

Mechanism and Rationale: The key challenge in this synthesis is controlling the selectivity of the hydrogenation to prevent the over-reduction of the desired M3HP to 1,3-propanediol.[5] The choice of catalyst is critical in achieving high selectivity. Ruthenium-based homogeneous catalysts and copper/silica heterogeneous catalysts have been employed.[5] For instance, the ratio of Cu⁺ to Cu⁰ species in Cu/SiO₂ catalysts has been shown to significantly influence the product distribution.[5] While offering a pathway from a common C3 building block, this method requires careful optimization of reaction conditions (temperature, pressure, reaction time) and catalyst formulation to achieve a high yield of the desired mono-alcohol.

Oxidative Esterification of 1,3-Propanediol

This method provides a direct conversion of 1,3-propanediol to M3HP using an oxidant, typically molecular oxygen, in the presence of a catalyst and methanol.

Mechanism and Rationale: This route is particularly attractive as 1,3-propanediol can be sourced from renewable, bio-based feedstocks. The reaction is often catalyzed by supported bimetallic nanoparticles, with gold-palladium on a titania support (Au-Pd/TiO₂) being a highly effective system.[6] The catalyst facilitates the selective oxidation of one of the primary hydroxyl groups to an aldehyde, which is then further oxidized to a carboxylic acid and subsequently esterified in situ with methanol. This method boasts high selectivity but requires the use of specialized and costly noble metal catalysts.[6]

Bio-based Production of 3-Hydroxypropionic Acid and Subsequent Esterification

This two-step approach leverages microbial fermentation to produce the precursor, 3-hydroxypropionic acid (3-HP), from renewable resources, followed by a standard chemical esterification.

Mechanism and Rationale: Genetically engineered microorganisms, such as Escherichia coli and Klebsiella pneumoniae, have been developed to produce 3-HP from feedstocks like glycerol and glucose.[7] This biological route offers a sustainable and potentially more environmentally friendly alternative to purely chemical syntheses. The produced 3-HP is then isolated from the fermentation broth and can be esterified to M3HP using classical methods like Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[7][8] While promising, this route involves the complexities of fermentation processes and downstream purification of the bio-derived 3-HP before the final esterification step.

Quantitative Performance Comparison

Synthesis RouteStarting Material(s)Catalyst/ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Ring-Opening β-Propiolactone, MethanolH₂SO₄~97%[3][4]High yield, simple procedure.Starting material is a carcinogen.[3]
Hydroesterification Ethylene Oxide, CO, MethanolCo₂(CO)₈ / 3-hydroxypyridine84-91%[5]Utilizes basic, inexpensive feedstocks.Requires handling of toxic CO at high pressure.[3]
Hydrogenation Dimethyl Malonate, H₂Ru(acac)₃ / phosphine ligand~75%[5]Starts from a common C3 building block.Selectivity control is challenging; risk of over-reduction.[5]
Oxidative Esterification 1,3-Propanediol, O₂, MethanolAu-Pd/TiO₂~95%[5]Can use bio-based 1,3-propanediol; high selectivity.Requires expensive noble metal catalysts.[6]
Bio-based + Esterification Glucose/Glycerol, MethanolMicrobes / H₂SO₄VariableUtilizes renewable feedstocks.Multi-step process with complex fermentation and purification.

Visualizing the Synthesis Pathways

Synthesis_Routes cluster_0 Ring-Opening cluster_1 Hydroesterification cluster_2 Hydrogenation cluster_3 Oxidative Esterification cluster_4 Bio-based Route b_propiolactone β-Propiolactone M3HP1 Methyl 3-hydroxypropanoate b_propiolactone->M3HP1 H₂SO₄ methanol1 Methanol methanol1->M3HP1 ethylene_oxide Ethylene Oxide M3HP2 Methyl 3-hydroxypropanoate ethylene_oxide->M3HP2 co CO co->M3HP2 Co₂(CO)₈ methanol2 Methanol methanol2->M3HP2 dimethyl_malonate Dimethyl Malonate M3HP3 Methyl 3-hydroxypropanoate dimethyl_malonate->M3HP3 Ru or Cu catalyst h2 H₂ h2->M3HP3 propanediol 1,3-Propanediol M3HP3->propanediol over-reduction propanediol2 1,3-Propanediol M3HP4 Methyl 3-hydroxypropanoate propanediol2->M3HP4 o2 O₂ o2->M3HP4 Au-Pd/TiO₂ methanol3 Methanol methanol3->M3HP4 glucose Glucose/Glycerol hp 3-Hydroxypropionic Acid glucose->hp Fermentation M3HP5 Methyl 3-hydroxypropanoate hp->M3HP5 H₂SO₄ methanol4 Methanol methanol4->M3HP5 Protocol1_Workflow start Start step1 Cool Methanol to 0°C start->step1 step2 Add H₂SO₄ step1->step2 step3 Add β-propiolactone dropwise at 0°C step2->step3 step4 Stir at room temperature for 18h step3->step4 step5 Cool to 10°C and neutralize with NaHCO₃ step4->step5 step6 Filter solid precipitate step5->step6 step7 Concentrate filtrate step6->step7 step8 Dilute with DCM and filter again step7->step8 step9 Evaporate solvent step8->step9 end Methyl 3-hydroxypropanoate step9->end

Caption: Experimental workflow for the synthesis of M3HP from β-propiolactone.

Protocol 2: Synthesis of Methyl 3-hydroxypropanoate via Hydroesterification of Ethylene Oxide

This protocol is a generalized procedure for the cobalt-catalyzed hydroesterification. [5] Materials:

  • Ethylene Oxide (EO)

  • Methanol (MeOH), anhydrous

  • Carbon Monoxide (CO)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 3-hydroxypyridine

  • High-pressure autoclave reactor

Procedure:

  • To a dry, inert-atmosphere-purged high-pressure autoclave reactor, add dicobalt octacarbonyl and 3-hydroxypyridine.

  • Add anhydrous methanol to the reactor. The recommended molar ratio of methanol to ethylene oxide is approximately 4.5.

  • Seal the reactor and purge several times with CO.

  • Pressurize the reactor with CO to the desired pressure (e.g., 7 MPa).

  • Cool the reactor to a low temperature (e.g., 0°C) and carefully introduce a known amount of liquid ethylene oxide.

  • Heat the reactor to the optimized temperature (e.g., 70°C) and maintain for the desired reaction time, monitoring the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • The product mixture can be analyzed by GC-MS to determine the yield of Methyl 3-hydroxypropanoate.

Protocol 3: Fischer Esterification of 3-Hydroxypropionic Acid

This is a general protocol for the acid-catalyzed esterification of a carboxylic acid. [7][8][9] Materials:

  • 3-Hydroxypropionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-hydroxypropionic acid (1.0 eq) in anhydrous methanol (used as solvent, ~10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (typically ~65°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion

The synthesis of Methyl 3-hydroxypropanoate can be achieved through a variety of routes, each with its own set of advantages and challenges. For high-yield laboratory synthesis where the handling of hazardous materials is manageable, the ring-opening of β-propiolactone is an excellent choice. For industrial-scale production, the hydroesterification of ethylene oxide presents a viable, albeit more hazardous, option. The catalytic hydrogenation of dimethyl malonate and oxidative esterification of 1,3-propanediol offer pathways from different C3 feedstocks, with the latter being particularly promising for a sustainable process if bio-based 1,3-propanediol is used. Finally, the bio-based production of 3-hydroxypropionic acid followed by esterification represents a greener, renewable approach that is likely to gain more traction as fermentation and downstream processing technologies improve. The selection of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or drug development professional, balancing the need for yield, purity, cost, safety, and scalability.

References

  • Fischer Esterification Procedure. University of California, Irvine. [Link]
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Methyl acryl
  • Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol.
  • A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acryl
  • Ester Synthesis Lab (Student Handout). [Link]
  • Cas 6149-41-3,METHYL 3-HYDROXYPROPANO
  • Full article: Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in w

Sources

A Senior Application Scientist's Guide to Comparing the Biological Activity of Methyl and Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive framework for comparing the biological activities of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate and its ethyl ester analog, Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate. While specific comparative data on these molecules is not extensively available in current literature, this guide establishes a robust, data-driven methodology for their evaluation based on established principles of medicinal chemistry and pharmacology.

The core structural motif, a β-keto ester linked to a phenol group, is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities. The primary distinction between the two subject compounds lies in the ester functional group—a methyl versus an ethyl ester. This seemingly minor alteration can significantly influence physicochemical properties, which in turn dictates pharmacokinetic and pharmacodynamic behavior.

I. Physicochemical Properties: The Foundation of Biological Activity

The journey from a chemical entity to a biologically active agent is governed by its physicochemical properties. The addition of a single methylene group in the ethyl ester compared to the methyl ester can alter lipophilicity, solubility, and metabolic stability.

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. An increase in alkyl chain length generally leads to higher lipophilicity.[1] This enhanced lipophilicity in the ethyl ester could potentially lead to improved cell membrane permeability and, consequently, better oral absorption and distribution into tissues, including the brain.[1] However, increased lipophilicity can also render compounds more susceptible to metabolism by enzymes such as cytochrome P450s, potentially leading to higher clearance rates.[1]

Solubility in aqueous media is another key factor. While increased lipophilicity can enhance membrane transport, it often comes at the cost of reduced aqueous solubility. This trade-off is crucial, as a compound must be in solution to be absorbed and to interact with its biological target.

Metabolic Stability is influenced by the nature of the ester group. Ethyl esters are generally considered to be more stable to hydrolysis by esterases than methyl esters, although this can be system-dependent. The steric hindrance provided by the ethyl group can offer some protection against enzymatic cleavage.

Table 1: Predicted Physicochemical Properties

PropertyThis compoundEthyl 3-(4-hydroxyphenyl)-3-oxopropanoateRationale for Predicted Difference
Molecular Formula C10H10O4C11H12O4Addition of a CH2 group.
Molecular Weight ~194.18 g/mol ~208.21 g/mol Addition of a CH2 group.
Predicted LogP LowerHigherThe ethyl group increases lipophilicity compared to the methyl group.
Predicted Aqueous Solubility HigherLowerIncreased lipophilicity generally correlates with decreased aqueous solubility.
Predicted Metabolic Stability (Esterase Hydrolysis) LowerHigherThe ethyl group may offer slightly more steric hindrance to esterase enzymes.
II. Proposed Biological Activity Screening

Given the 4-hydroxyphenyl keto-propanoate scaffold, several biological activities are plausible and warrant investigation. This section outlines a proposed screening cascade to comprehensively compare the two analogs.

A. Antioxidant Activity

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS). The antioxidant capacity of both compounds can be quantitatively assessed using standard in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[2][3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method is applicable to both hydrophilic and lipophilic antioxidants and involves the reduction of the ABTS radical cation.[2][4]

B. Anti-inflammatory Activity

Inflammation is a complex biological response, and many anti-inflammatory drugs target key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes.[5][6] Dual inhibition of COX and LOX pathways is a desirable trait for anti-inflammatory agents with a potentially improved side-effect profile.[6][7]

C. Enzyme Inhibition Assays

The structural features of these compounds suggest potential interactions with various enzymes.

  • Tyrosinase Inhibition Assay: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant for hyperpigmentation disorders.[8][9] The phenolic group of the test compounds makes them potential tyrosinase inhibitors.

  • Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay: MMPs are involved in the degradation of extracellular matrix components and are implicated in conditions like arthritis and cancer metastasis.[10]

D. Cytotoxicity Assessment

It is crucial to assess the potential toxicity of any new compound.

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

III. Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the comparative analysis of the two ester analogs.

Protocol 1: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the methyl and ethyl ester analogs in a suitable solvent (e.g., DMSO or methanol).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Include a control (DPPH solution with solvent) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Tyrosinase Inhibition Assay [8][13][14]

  • Prepare a solution of mushroom tyrosinase (e.g., 1500 U/mL) in phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Prepare a solution of L-tyrosine (e.g., 1.5 mM) as the substrate in the same buffer.

  • Prepare serial dilutions of the methyl and ethyl ester analogs. Kojic acid can be used as a positive control.

  • In a 96-well plate, add 20 µL of the test compound dilutions, 50 µL of the tyrosinase solution, and incubate at 25°C for 10 minutes.[9][13]

  • Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution.[9]

  • Measure the absorbance at 510 nm kinetically for 30-60 minutes.[9][13]

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

Protocol 3: MTT Cytotoxicity Assay [11][15]

  • Seed cells (e.g., HaCaT keratinocytes or B16-F10 melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the methyl and ethyl ester analogs for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[15]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data generated from these assays will provide valuable insights into the structure-activity relationship.

Hypothetical Signaling Pathway

signaling_pathway compound Methyl or Ethyl Ester Analog membrane Cell Membrane compound->membrane Membrane Permeation (Influenced by Lipophilicity) cox2 COX-2 Expression compound->cox2 Direct Inhibition? ros Reactive Oxygen Species (ROS) membrane->ros Scavenging nfkb NF-κB Pathway ros->nfkb Activation nfkb->cox2 Induction inflammation Inflammatory Response cox2->inflammation Prostaglandin Synthesis

Caption: A hypothetical pathway illustrating how the compounds might exert antioxidant and anti-inflammatory effects.

The ethyl ester, with its predicted higher lipophilicity, may exhibit greater potency in cell-based assays due to enhanced membrane permeability. Conversely, the methyl ester, with potentially higher aqueous solubility, might perform better in cell-free enzyme assays where membrane transport is not a factor.

By comparing the IC50 values across the different assays, a comprehensive picture of the biological activity profile of each analog will emerge. For instance, a compound that is a potent antioxidant and a strong inhibitor of COX-2 and 5-LOX, with low cytotoxicity, would be a promising candidate for further development as an anti-inflammatory agent.

V. Conclusion

While the existing literature does not provide a direct comparison of this compound and its ethyl ester analog, this guide offers a scientifically rigorous framework for conducting such an evaluation. By systematically assessing their physicochemical properties and screening them across a panel of relevant biological assays, researchers can elucidate the subtle yet significant impact of the ester functional group on biological activity. The resulting data will not only provide a clear comparison of these two specific molecules but also contribute to the broader understanding of structure-activity relationships in the design of novel therapeutic agents.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Rahman, M. M., et al. (2017). Review on in vivo and in vitro methods evaluation of antioxidant activity. Pharmacognosy Communications, 7(2), 57-65.
  • Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(1), 7.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.
  • National Center for Biotechnology Information. (2021, January 22). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg..
  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay.
  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric).
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit.
  • ResearchGate. (n.d.). COX-2 and 5-LOX inhibitory assay of the crude extract and different fractions of C. macrophylla.
  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
  • Universiti Kebangsaan Malaysia. (2019, November 25). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents.
  • PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • Journal of Pharmacognosy and Phytochemistry. (2015, February 1). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents.
  • National Center for Biotechnology Information. (2023, March 14). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents.
  • ResearchGate. (2025, August 6). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements.
  • ResearchGate. (n.d.). Examples of biologically active α‐hydroxy‐β‐ketoesters and amides.
  • ResearchGate. (2025, August 10). Lipophilicity in PK Design: Methyl, Ethyl, Futile.
  • XCHEMI. (n.d.). ETHYL 3-(4-HYDROXY-3-METHOXYPHENYL)-3-OXOPROPANOATE.
  • ResearchGate. (n.d.). Molecular structures of methyl and ethyl stearates.
  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate.
  • ResearchGate. (2025, July 1). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • The Good Scents Company. (n.d.). methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5.
  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters.
  • ResearchGate. (n.d.). Comparison of physical properties of ethyl esters with literature values.
  • PubMed. (2025, July 23). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Mechanism of Action.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis.
  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PubMed. (2007, May 17). Experimental and modeling study of C5H10O2 ethyl and methyl esters.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Novel Phenolic Compound

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a phenolic compound with a structure that suggests potential biological activity, including cytotoxic effects against cancer cells. Its chemical architecture, featuring a hydroxylated phenyl ring and a β-keto ester moiety, shares similarities with classes of compounds known for their anticancer properties, such as chalcones and other phenolic derivatives.[1][2] This guide provides a comparative framework for evaluating the cytotoxicity of this compound. Due to the limited publicly available cytotoxicity data for this specific compound, we will present a proposed in-depth comparative study. This will involve a selection of structurally related compounds for which cytotoxicity data is available, alongside detailed experimental protocols and an exploration of the underlying structure-activity relationships that may govern their cytotoxic potential.

Structural Analogs for Comparative Cytotoxicity Analysis

To contextualize the potential cytotoxicity of this compound, a comparative study against compounds with shared structural motifs is essential. The following compounds have been selected based on their structural relevance and the availability of published cytotoxicity data:

  • Methyl 3-(4-hydroxyphenyl)propanoate: This compound lacks the ketone group present in our primary molecule of interest, allowing for an assessment of the contribution of the β-keto group to cytotoxicity.[3]

  • Chalcone: As the parent compound of a class of well-studied cytotoxic agents, chalcone (1,3-diphenyl-2-propen-1-one) provides a benchmark for the cytotoxicity of α,β-unsaturated ketones.[4][5]

  • 4'-Hydroxychalcone: This derivative introduces a hydroxyl group on one of the phenyl rings, mirroring the substitution pattern of our target compound and allowing for evaluation of the hydroxyl group's influence on cytotoxicity.

  • Methyl p-hydroxybenzoate: A simpler phenolic ester, this compound will help to elucidate the cytotoxic contribution of the core hydroxyphenyl methyl ester moiety.[6][7]

Quantitative Comparison of Cytotoxicity (Hypothetical Data)

The following table presents hypothetical IC50 values for our compound of interest and its selected structural analogs against a panel of human cancer cell lines. These values are projected based on structure-activity relationship trends observed in the scientific literature for similar compounds.[8][9][10] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth by 50%.[11][12][13]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound 152530
Methyl 3-(4-hydroxyphenyl)propanoate>100>100>100
Chalcone101822
4'-Hydroxychalcone51215
Methyl p-hydroxybenzoate>100>100>100

Note: The IC50 values for this compound are hypothetical and serve as a basis for the proposed experimental investigation.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic effects of these compounds, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method.[5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, and HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells with compounds cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Discussion of Potential Mechanisms and Structure-Activity Relationships

The cytotoxic activity of phenolic compounds and chalcones is often attributed to their ability to induce oxidative stress and apoptosis.[9] The α,β-unsaturated ketone system in chalcones is a Michael acceptor, which can react with nucleophilic groups in biomolecules, such as glutathione and cysteine residues in proteins, leading to cellular dysfunction and apoptosis.

Structure-Activity Relationship (SAR) Insights:

  • The Role of the β-Keto Group: The presence of the ketone at the β-position in this compound is expected to be a key determinant of its cytotoxicity. The comparison with methyl 3-(4-hydroxyphenyl)propanoate, which lacks this group, will be crucial in confirming this hypothesis.

  • Influence of the Hydroxyl Group: The hydroxyl group on the phenyl ring can modulate the electronic properties of the molecule and its ability to participate in hydrogen bonding, which may influence its interaction with biological targets. Studies on hydroxychalcones have shown that the position and number of hydroxyl groups significantly impact cytotoxic activity.[10]

  • The Ester Moiety: The methyl ester group in the target compound and methyl p-hydroxybenzoate may influence the compound's lipophilicity and cell permeability. Comparative studies on parabens have shown that the length of the alkyl chain in the ester can affect cytotoxicity.[7]

Proposed Apoptotic Pathway Investigation

To further elucidate the mechanism of cell death induced by this compound, a series of apoptosis assays are recommended.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic cells (PI positive).

Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the caspase cascade in the apoptotic process.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate bax_bak Bax/Bak Activation compound->bax_bak Induces mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the cytotoxic evaluation of this compound. By comparing its activity with structurally related compounds, researchers can gain valuable insights into the structure-activity relationships that govern the cytotoxicity of this class of molecules. The proposed experimental protocols provide a clear roadmap for these investigations. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The findings from such studies will be instrumental in guiding the rational design of more potent and selective anticancer agents based on the 3-(4-hydroxyphenyl)-3-oxopropanoate scaffold.

References

  • Dehdashti, S., et al. (2014). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 13(1), 233–241.
  • Sakagami, H., et al. (2017). Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research, 37(3), 1213-1221.
  • Di Pietro, A., et al. (2016). New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. Molecular Pharmaceutics, 13(5), 1636-1648.
  • Mahapatra, D. K., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(6), 894.
  • Sakagami, H., et al. (2017). Quantitative Structure-Cytotoxicity Relationship of Chalcones. Anticancer Research, 37(3), 1213-1221.
  • ResearchGate. (n.d.). Cytotoxicity screening of selected chalcone derivatives against three different cancer cell lines.
  • Van der Watt, E., & Goosen, C. (1993). Ciliotoxicity of Methyl- And Propyl-P-Hydroxybenzoates: A Dose-Response and Surface-Response Study. Journal of Pharmacy and Pharmacology, 45(10), 925-927.
  • Rojas, J., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4434.
  • López-Sánchez, L. M., et al. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 27(15), 4983.
  • ResearchGate. (n.d.). Structure- anticancer activity relationship of chalcone compounds.
  • Van der Watt, E., & Goosen, C. (1994). Kinetic evaluation of the ciliotoxicity of methyl- and propyl-p-hydroxybenzoates using factorial experiments. Journal of Pharmacy and Pharmacology, 46(8), 663-665.
  • Nakagawa, Y., et al. (2000). Mechanism of P-Hydroxybenzoate Ester-Induced Mitochondrial Dysfunction and Cytotoxicity in Isolated Rat Hepatocytes. Japanese Journal of Pharmacology, 83(4), 337-346.
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
  • KTU ePubl. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties.
  • Teixeira, J., et al. (2021). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. Antioxidants, 10(11), 1836.
  • J-Stage. (2017). Effect of methyl p-hydroxybenzoate on the culture of mammalian cell.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • Wang, Y., et al. (2023). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Toxins, 15(11), 643.
  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Zhang, Y. Y., et al. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(1), 321-330.
  • Lee, J. Y., et al. (2021). p-Hydroxybenzoic Acid β-d-Glucosyl Ester and Cimidahurinine with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation. Antioxidants, 10(4), 579.
  • ResearchGate. (n.d.). Effects of hydroxybenzoic acid derivatives (50 μM) on (a) cytotoxicity,....
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
  • ResearchGate. (n.d.). The selected (4-hydroxyphenyl)amino)propanoic acid derivatives....
  • Banevičius, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2217.
  • ResearchGate. (n.d.). Graphical representation of calculated IC50 value for the compounds....
  • Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov.
  • Amanote Research. (n.d.). (PDF) Methyl 3-(4-Hydroxyphenyl)propionate - IUCrData.
  • Zhang, Y. Y., et al. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(1), 321-330.
  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Modified Phaeosphaeride Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Fungal Metabolite

In the relentless pursuit of novel therapeutic agents, natural products remain a cornerstone of drug discovery. Phaeosphaeride A (PPA), a metabolite isolated in 2006 from an endophytic fungus of the Phaeosphaeria genus, has emerged as a promising scaffold for anticancer drug development.[1][2] Initial studies revealed its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.[2][3][4] The aberrant activity of STAT3 is a hallmark of numerous malignancies, including breast, lung, prostate, and pancreatic cancers, making it a highly attractive therapeutic target.[3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) derived from the synthesis and biological evaluation of a diverse range of modified phaeosphaeride analogues. By dissecting the chemical modifications that enhance potency, selectivity, and mechanistic action, we aim to provide researchers, medicinal chemists, and drug development professionals with a robust framework for designing the next generation of phaeosphaeride-based therapeutics.

The Phaeosphaeride Scaffold: A Platform for Analogue Development

The core structure of Phaeosphaeride A is a complex, bicyclic system that presents both synthetic challenges and numerous opportunities for modification. The total synthesis of PPA has been a subject of significant research, with key strategies involving vinylogous aldol reactions and intramolecular oxy-Michael or hetero-Michael cyclizations to construct the characteristic dihydropyran ring.[1][4] These synthetic routes have paved the way for the creation of diverse chemical libraries, allowing for systematic exploration of the molecule's SAR.

The rationale behind analogue synthesis is to create derivatives that not only retain or enhance the parent compound's biological activity but also possess improved pharmacological properties, such as increased stability, better cell permeability, and enhanced selectivity for cancer cells over healthy cells.

General_Synthetic_Strategy cluster_0 Key Precursors cluster_1 Core Assembly cluster_2 Cyclization & Elaboration A Chiral Aldehyde (e.g., Acetonide-protected) C Vinylogous Aldol Reaction A->C B Vinyl Lithium Reagent B->C D Linear Carbon Backbone C->D Accesses carbon backbone E Deprotection D->E F Intramolecular Oxy-Michael Reaction E->F Initiates cyclization G Phaeosphaeride Bicyclic Core F->G Forms dihydropyran ring H Functional Group Modifications (R-group) G->H Diversification I Modified Phaeosphaeride Analogues H->I

Caption: General synthetic workflow for phaeosphaeride analogues.

Structure-Activity Relationship (SAR) Analysis for Anticancer Activity

Systematic modification of the PPA scaffold has yielded crucial insights into the structural features required for potent cytotoxicity. The primary determinants of activity appear to be the bicyclic core, the exomethylene group, and substitutions at key positions.

The Bicyclic Core and the α,β-Unsaturated Carbonyl Moiety

The integrity of the core bicyclic system and, most critically, the presence of an α,β-unsaturated carbonyl group are paramount for activity. Specifically, the exomethylene group at the C-3 position is thought to be essential.[5] This feature renders the molecule a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins like STAT3. This covalent interaction can lead to irreversible inhibition and potent biological effects. Studies where this exomethylene group was altered or removed generally resulted in a significant loss of anticancer potency.[5]

Impact of Hydroxy and Alkyl Groups

The native hydroxy groups and the n-pentyl alkyl chain also contribute to the molecule's activity.[1][5] While some modifications are tolerated, drastic changes can be detrimental. These groups likely play a role in the molecule's overall conformation and its ability to properly orient within the binding pocket of its target protein. The alkyl chain, in particular, may engage in hydrophobic interactions that stabilize the drug-target complex.

Amino-Derivatives: A Leap in Potency

A major breakthrough in enhancing the anticancer efficacy of PPA came from the introduction of various amino groups. By converting a hydroxyl or mesylate precursor, researchers have synthesized a series of amino-PPA derivatives that exhibit dramatically increased cytotoxicity across a wide range of cancer cell lines.[2][6][7]

For instance, certain amino-derivatives have shown IC50 values in the sub-micromolar range, representing a 50- to 160-fold increase in potency compared to the parent PPA.[2][6] Compound 6 from one study, a piperidinyl derivative, was found to be exceptionally potent against six different cancer cell lines, including HCT-116 (colon), PC-3 (prostate), and K562 (leukemia).[2][6][7] This highlights that introducing a basic nitrogen atom can profoundly improve the pharmacological profile, potentially by enhancing cell uptake or improving interactions with the biological target.

Quantitative Comparison of Phaeosphaeride Analogues

The following table summarizes the cytotoxic activity (IC50) of PPA and several key analogues against a panel of human cancer cell lines. This data provides a clear, quantitative comparison of how structural modifications impact anticancer efficacy.

CompoundModificationHCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)NCI-H929 (Myeloma) IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)A549 (Lung) IC50 (µM)Reference
Phaeosphaeride A (PPA) Parent Compound24.032.06.59.646 ± 5[2][6][8]
Compound 1 (2-hydroxyethyl)amino>50>501.35 ± 0.692.50N/A[2][6]
Compound 3 Acetyl derivativeN/AN/AN/AN/A49 ± 7[8]
Compound 6 4-hydroxypiperidin-1-yl0.47 0.20 0.23 0.55 N/A[2][6]
Compound 6 (Chloroacetyl) Chloroacetyl derivativeN/AN/AN/AN/A33 ± 7 [8]
Compound 7 4-methylpiperazin-1-yl1.65>502.002.90N/A[2][6]
Etoposide Reference Drug22.02.70.90.8N/A[2][6]

N/A: Data not available in the cited sources.

Mechanistic Insights: Beyond STAT3 to Broader Signaling Networks

While STAT3 was the initial target identified for PPA, subsequent research on its more potent analogues has revealed a more complex mechanism of action involving the modulation of other critical intracellular signaling pathways.[9][10]

Several potent amino-derivatives have been shown to modulate the JNK, ERK1/2, and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[9][10] These pathways are central regulators of cellular responses to stress, inflammation, and apoptosis.[11] The activation of these specific kinase cascades suggests that a primary mechanism of toxicity for these derivatives may be the induction of overwhelming oxidative stress within cancer cells, ultimately leading to their death.[9][10] Furthermore, the NF-κB pathway, a master regulator of inflammation and cell survival, is also implicated.[12][13] Dysregulation of NF-κB is a known driver of both inflammation and cancer, making it a valuable target.[12][14]

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor MAPK_cascade MAPK Cascade (JNK, p38, ERK) Receptor->MAPK_cascade IKK IKK Complex Receptor->IKK STAT3 STAT3 Receptor->STAT3 PPA Phaeosphaeride Analogues PPA->MAPK_cascade Modulates releases PPA->IKK Modulates releases PPA->STAT3 Inhibits releases ROS Oxidative Stress (ROS) PPA->ROS Induces releases Gene_Expression Gene Expression MAPK_cascade->Gene_Expression activates transcription factors releases IκB IκB IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates releases STAT3_nuc STAT3 STAT3->STAT3_nuc translocates releases NFkB_nuc->Gene_Expression releases STAT3_nuc->Gene_Expression releases Cell_Response Inflammation Proliferation Survival Gene_Expression->Cell_Response leads to releases

Sources

A Comparative Guide to the Antimicrobial Efficacy of Novel 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. This guide provides a comprehensive benchmark analysis of a promising new class of compounds: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into their antimicrobial efficacy, juxtaposing their performance against established clinical agents. We will explore the underlying science, from their proposed mechanism of action to a detailed examination of their structure-activity relationship, all supported by robust experimental data.

Introduction: A Novel Scaffold to Combat Multidrug Resistance

The global health landscape is increasingly threatened by the emergence of multidrug-resistant (MDR) pathogens, including the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and resilient fungal species like Candida auris. This crisis necessitates the development of innovative antimicrobial scaffolds that can circumvent existing resistance mechanisms. The 3-((4-hydroxyphenyl)amino)propanoic acid framework represents a strategic starting point, incorporating a phenolic group known for its diverse biological activities, including antimicrobial properties.[1] Recent research has focused on the synthesis and evaluation of a series of these derivatives, revealing potent, structure-dependent activity against a panel of clinically significant MDR bacterial and fungal pathogens.[2] This guide aims to critically evaluate and contextualize these findings to inform future drug discovery and development efforts.

Unraveling the Mechanism of Action: A Multi-pronged Attack

The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is believed to be multifaceted, primarily leveraging the chemical properties of the phenolic and propanoic acid moieties. While the precise signaling pathways are a subject of ongoing research, the current understanding points towards a combination of membrane disruption, metabolic interference, and induction of oxidative stress.[3][4]

Phenolic compounds are known to exert their antimicrobial effects through several mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the phenolic ring allows these compounds to intercalate into the bacterial cell membrane's lipid bilayer.[3][5] This disrupts membrane integrity, leading to increased permeability and the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[3][5][6]

  • Enzyme Inhibition: The hydroxyl group on the phenol ring can form hydrogen bonds with key microbial enzymes, leading to their inactivation.[7] This can disrupt critical metabolic pathways necessary for bacterial survival.

  • DNA and Protein Synthesis Interference: Some phenolic compounds can bind to bacterial DNA and interfere with its replication and transcription.[6] They can also denature cellular proteins, further compromising cellular function.[3]

The propanoic acid component may also contribute to the antimicrobial effect by lowering the intracellular pH of microbial cells, creating an unfavorable environment for growth and metabolic processes.[8] In fungi, propionic acid has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][9]

The following diagram illustrates the proposed antimicrobial mechanism of action:

Antimicrobial_Mechanism_of_Action cluster_0 Bacterial/Fungal Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability & Leakage of Contents DNA DNA/RNA Enzymes Essential Enzymes Mitochondria Mitochondria (Fungi) Novel_Compound 3-((4-hydroxyphenyl)amino) propanoic acid derivative Novel_Compound->Cell_Membrane Intercalation & Disruption Novel_Compound->DNA Binding & Interference Novel_Compound->Enzymes Inhibition Novel_Compound->Mitochondria Induction of ROS & Apoptosis

Caption: Proposed antimicrobial mechanism of action.

Comparative Antimicrobial Efficacy: A Head-to-Head Analysis

The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a panel of challenging multidrug-resistant pathogens, alongside the MICs of standard-of-care antibiotics. The data for the novel compounds is sourced from a comprehensive study by Kavaliauskas et al. (2024).[2]

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Compound/DrugMethicillin-Resistant S. aureus (MRSA) TCH-1516Vancomycin-Resistant E. faecalis (VRE) AR-0671Carbapenemase-producing E. coli AR-0001Multidrug-resistant P. aeruginosa AR-1114
Novel Derivative 14 10.5832
Novel Derivative 15 211664
Novel Derivative 16 8232>64
Vancomycin 1-2[10][11]>64[12]N/AN/A
Linezolid 2-4[13]2[14][15][16]N/AN/A
Ceftazidime-avibactam N/AN/A≤0.25 - >128[17][18][19]N/A
Polymyxin B N/AN/AN/A0.5 - >512[8][20][21][22]

Table 2: In Vitro Antifungal Activity against Candida auris (MIC in µg/mL)

Compound/DrugCandida auris (Multiple Strains)
Novel Derivative 14 8
Novel Derivative 15 16
Novel Derivative 16 8
Amphotericin B 0.25 - >4[23][24][25][26]
Fluconazole ≥32 (High Resistance)[25]

Interpretation of Results:

The data clearly demonstrates the potent and broad-spectrum activity of the novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, particularly compounds 14 , 15 , and 16 , which are hydrazone derivatives containing heterocyclic substituents.[2] Notably, these compounds exhibit impressive efficacy against Gram-positive bacteria, including MRSA and VRE, with MIC values comparable or superior to standard agents like vancomycin and linezolid.[2] Their activity against challenging Gram-negative pathogens, while more moderate, is still significant, especially considering the high levels of resistance often observed in these species.

Against the emerging fungal threat, Candida auris, the novel derivatives show promising activity, a crucial finding given the high rates of resistance to common antifungals like fluconazole.[2][25]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The antimicrobial efficacy of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is intrinsically linked to their chemical structure. Analysis of the broader series of synthesized compounds reveals key structural features that govern their activity:

  • The Hydrazone Linkage: The presence of a hydrazone moiety (-C=N-NH-) appears to be critical for potent, broad-spectrum activity. Derivatives 14-16 , which are all hydrazones, consistently outperform other analogues.[2]

  • Heterocyclic Substituents: The nature of the substituent attached to the hydrazone is a major determinant of potency. The incorporation of heterocyclic rings, as seen in the most active compounds, suggests that these groups may enhance binding to microbial targets or improve cell penetration.[2]

  • The Phenolic Hydroxyl Group: The free hydroxyl group on the phenyl ring is thought to be essential for activity, likely through its ability to form hydrogen bonds and participate in redox reactions that can lead to oxidative stress in microbial cells.[27] The position and number of hydroxyl groups on the aromatic ring are known to influence the antimicrobial and antioxidant properties of phenolic compounds.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to traverse the microbial cell membrane. A balance must be struck; while increased lipophilicity can enhance membrane interaction, excessive bulkiness may hinder it.[27]

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standardized methodologies for determining antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.

Workflow for Broth Microdilution MIC Testing:

MIC_Workflow Start Start Prep_Stock Prepare Stock Solution of Test Compound Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial/Fungal Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Purity Assessment of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and chemical research, the definitive assessment of an organic compound's purity is not merely a quality control checkpoint; it is the bedrock of scientific validity and product safety. The presence of even trace impurities can significantly alter a substance's biological activity, toxicity, and stability. Consequently, the choice of analytical methodology is a critical decision that reverberates through the entire research and development lifecycle.

This guide provides an in-depth comparison of two instrumental pillars of chromatographic analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not to declare a "winner," but to illuminate the distinct strengths and inherent limitations of each technique. We will explore the causality behind experimental choices and demonstrate how these methods can be used orthogonally to construct a comprehensive and trustworthy purity profile.

The Imperative of Orthogonal Methods

Before delving into the specifics of each technique, it is crucial to understand the principle of orthogonality in analytical chemistry. Orthogonal methods are techniques that measure the same attribute—in this case, purity—using fundamentally different separation or detection principles.[1] Relying on a single analytical method can create blind spots, where impurities with physicochemical properties similar to the main compound go undetected.

By employing two dissimilar methods like HPLC and GC-MS, we create a more robust analytical system. One method's weakness becomes the other's strength, providing independent confirmation and a more complete characterization of a compound's purity.[1][2] This approach is a cornerstone of method validation and is strongly encouraged by regulatory bodies to ensure that a primary analytical method remains specific and accurate over time.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a separation technique that has become indispensable for the purity analysis of a vast range of organic molecules, particularly those that are non-volatile or thermally sensitive.[3][4][5][6]

Principle of Separation

HPLC operates by injecting a liquid sample into a mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.[6] The separation is based on the differential partitioning of the analyte and its impurities between the liquid mobile phase and the solid stationary phase.[5] By modifying the mobile phase composition and the stationary phase chemistry (e.g., reversed-phase, normal-phase, ion-exchange), a high degree of separation selectivity can be achieved.

Core Strengths and Inherent Limitations of HPLC
StrengthsLimitations
Broad Applicability: Ideal for non-volatile, thermally unstable, polar, and high molecular weight compounds.[4][5][6]Complex Operation: Method development can be complex and time-consuming.[7][8]
High Resolution & Sensitivity: Capable of separating complex mixtures with high efficiency and detecting trace-level impurities.[7][9]Sample Preparation: May require extensive sample preparation, including filtration and dissolution in an appropriate solvent.[7]
Versatile Detection: Can be coupled with a variety of detectors (UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry) for broad applicability.[7]Limited for Very Large Molecules: Can be less effective for extremely large peptides or polymers, which may exhibit poor peak shape.[9]
Robust Quantitation: Known for its high reproducibility and precision, making it a reliable tool for quantitative analysis.[8][9]Potential for Co-elution: In highly complex mixtures, impurities may co-elute with the main peak, requiring orthogonal methods for detection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful hybrid technique that combines the superior separation capability of gas chromatography with the unparalleled identification power of mass spectrometry.[10] It is the definitive method for the analysis of compounds that are volatile and thermally stable.[11][12]

Principle of Separation and Detection

In GC-MS, a liquid or solid sample is vaporized in a heated inlet. A carrier gas (the mobile phase) then transports the vaporized analytes through a long, thin capillary column (the stationary phase).[13] Separation occurs based on the compounds' boiling points and their relative affinity for the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint" for definitive identification.

Core Strengths and Inherent Limitations of GC-MS
StrengthsLimitations
Exceptional Specificity: The mass spectrum provides definitive structural information, making it the gold standard for compound identification.[4][14]Analyte Constraints: Strictly limited to compounds that are volatile and thermally stable.[4][12] Non-volatile compounds cannot be analyzed without chemical derivatization.
High Separation Efficiency: Capillary GC columns offer extremely high resolution, separating even closely related isomers.[4]Thermal Decomposition: Thermally labile compounds can decompose in the high-temperature injector or column, leading to inaccurate results.[15]
Excellent Sensitivity: Capable of detecting and identifying trace quantities of volatile or semi-volatile impurities, often at parts-per-billion (ppb) levels.[13][16]Derivatization Adds Complexity: The need to derivatize non-volatile analytes adds time, potential for side reactions, and complexity to the sample preparation process.[14]
Fast Analysis: For simple mixtures, GC analysis times can be very rapid.[4]Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring more extensive sample cleanup.[17]

Head-to-Head Comparison: A Summary for Method Selection

The choice between HPLC and GC-MS is fundamentally driven by the properties of the analyte and the potential impurities of interest.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not required. Ideal for non-volatile compounds.[3]Essential. Analyte must be volatile or semi-volatile.[13]
Thermal Stability Not required. Ideal for thermally labile compounds.[4][5]Essential. Analyte must be stable at high temperatures.[4][12]
Molecular Weight Suitable for a wide range, from small molecules to large polymers and proteins.[5]Typically limited to smaller molecules (e.g., <1000 Da).[4]
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.[4]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, based on boiling point and polarity.[4]
Detection Primarily UV-Vis, PDA, Fluorescence, RI, MS. Good for quantification but often requires standards for identification.[4]Mass Spectrometry (MS). Provides definitive structural identification.[4]
Quantitative Accuracy Excellent, highly reproducible.Good, but can be affected by matrix effects and derivatization efficiency.
Key Applications Purity of APIs, stability studies, analysis of non-volatile impurities, proteins, and peptides.[4][5]Residual solvent analysis, purity of volatile raw materials, detection of volatile organic compounds (VOCs).[4][10]

Experimental Workflows: A Practical Case Study

To illustrate the practical application and cross-validation of these techniques, let us consider the purity assessment of a hypothetical organic compound, "Compound A," a semi-volatile solid with a primary non-volatile impurity ("Impurity NV") and a potential trace volatile contaminant ("Contaminant V").

Workflow 1: HPLC-UV Purity Assessment of Compound A

This method is designed to quantify Compound A and detect the non-volatile impurity, Impurity NV.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Compound A p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject Sample onto HPLC System p3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Chromatogram Peaks a3->d1 d2 Calculate Area % Purity d1->d2 d3 Identify Compound A & Impurity NV (based on retention time) d1->d3

Caption: HPLC-UV workflow for purity analysis.

Detailed Protocol: HPLC-UV

  • Sample Preparation: Accurately weigh approximately 10 mg of Compound A and dissolve it in 10 mL of a 50:50 acetonitrile/water diluent to create a 1 mg/mL solution. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of Compound A using the area percent method: (Area of Compound A Peak / Total Area of All Peaks) * 100. This analysis will quantify Impurity NV but will not detect the volatile Contaminant V.

Workflow 2: GC-MS Purity Assessment of Compound A

This orthogonal method is designed to detect the volatile Contaminant V, which would be missed by the HPLC-UV method.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing p1_gc Weigh Compound A p2_gc Dissolve in Volatile Solvent (e.g., Dichloromethane) p1_gc->p2_gc a1_gc Inject into Heated Inlet p2_gc->a1_gc a2_gc Vaporization & Separation in GC Column (Temp Program) a1_gc->a2_gc a3_gc Elution into Mass Spectrometer a2_gc->a3_gc a4_gc Ionization, Fragmentation & Detection a3_gc->a4_gc d1_gc Analyze Total Ion Chromatogram (TIC) a4_gc->d1_gc d2_gc Identify Peaks via Mass Spectra (Library Search) d1_gc->d2_gc d3_gc Confirm Presence of Contaminant V d2_gc->d3_gc

Caption: GC-MS workflow for volatile impurity analysis.

Detailed Protocol: GC-MS

  • Sample Preparation: Accurately weigh approximately 10 mg of Compound A and dissolve it in 1 mL of dichloromethane. Transfer to a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Hold at 50 °C for 2 min, then ramp to 300 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 550 m/z.

  • Data Analysis: Analyze the Total Ion Chromatogram (TIC). The main peak for Compound A will be observed. Any earlier eluting peaks, such as Contaminant V, can be identified by comparing their mass spectra to a reference library (e.g., NIST). The non-volatile Impurity NV will not be observed as it will not elute from the GC column.

Synthesizing the Data: A Self-Validating System

By performing both analyses, we establish a self-validating system for purity assessment:

  • HPLC-UV Result: Purity = 99.5% (with 0.5% attributed to Impurity NV).

  • GC-MS Result: Detects a trace peak corresponding to Contaminant V, identified via its mass spectrum.

The cross-validation reveals a more complete picture: The true purity of Compound A is affected by both the non-volatile impurity detected by HPLC and the volatile contaminant detected by GC-MS. Neither technique alone could provide this comprehensive profile. This demonstrates the profound value of using orthogonal methods to ensure the identity, purity, and safety of chemical compounds.

Regulatory Adherence and Method Validation

Any analytical procedure used for purity assessment in a regulated environment must be validated to ensure it is fit for its intended purpose.[18] According to the International Council for Harmonisation (ICH) guideline Q2(R2), this validation involves demonstrating parameters such as:

  • Specificity: The ability to assess the analyte in the presence of impurities.[19] Using an orthogonal method is a key strategy for demonstrating specificity.[18]

  • Linearity: A direct correlation between analyte concentration and the instrument's response.[19][20]

  • Accuracy: The closeness of the results to the true value.[19][21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is shown to be accurate, precise, and linear.[20][21]

Conclusion

The choice between HPLC and GC-MS for purity assessment is not a matter of superiority, but of suitability. The decision must be guided by the fundamental physicochemical properties of the compound .

  • HPLC is the undisputed choice for a vast array of organic compounds, especially those that are non-volatile or prone to thermal degradation. Its quantitative robustness makes it a cornerstone of quality control in the pharmaceutical industry.[4][6]

  • GC-MS offers unparalleled specificity for volatile compounds. Its ability to provide a definitive molecular fingerprint makes it essential for identifying trace volatile impurities and residual solvents that other methods would miss.[13][22]

Ultimately, for the most rigorous and defensible purity assessment, HPLC and GC-MS should not be viewed as competitors, but as powerful, complementary partners. Employing them orthogonally provides a cross-validating framework that illuminates the complete purity profile of an organic compound, ensuring scientific integrity and product quality.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from MtoZ Biolabs. (No valid URL available)
  • Quality Assistance. (2021, June 23). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing.
  • Cygnus Technologies. (n.d.). Orthogonal Methods.
  • Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • LPD Lab Services. (n.d.). High Performance Liquid Chromatography - HPLC.
  • ResearchGate. (2014, July 13). HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes?.
  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services.
  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Chromatography Online. (n.d.). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities.
  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?.
  • MONAD. (2024, September 19). Why Is Using GC-MS More Advantageous than GC-FID?.
  • Bartleby.com. (n.d.). Advantages And Disadvantages Of HPLC.
  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ACS Publications. (n.d.). Orthogonal Projection Approach Applied to Peak Purity Assessment.
  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography.
  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard?.
  • ACS Publications. (1986, December 15). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples.
  • In-Situ. (2023, June 10). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis.
  • ResolveMass. (2025, December 17). GC-MS vs. GC-MS/MS: When Do You Need Tandem Mass Spectrometry for Your Samples?.

Sources

A Comparative Analysis of Antioxidant Properties in 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the modulation of oxidative stress remains a cornerstone of drug discovery. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the development of potent antioxidants a critical endeavor. This guide provides a comprehensive comparative study of the antioxidant properties of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. As researchers, scientists, and drug development professionals, understanding the structure-activity relationships and the nuances of antioxidant evaluation is paramount. This document offers an in-depth analysis of experimental data, detailed protocols, and the causal reasoning behind the scientific methodologies.

The Scientific Imperative: Why 3-((4-hydroxyphenyl)amino)propanoic Acid Scaffolds?

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a compelling starting point for the design of novel antioxidants for several key reasons. The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[1][2] The propanoic acid moiety and the secondary amine provide avenues for a diverse range of chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for biological activity. A recent study has explored a series of these derivatives, revealing their potential as both anticancer and antioxidant agents.[3][4][5] This guide will delve into a comparative analysis of these derivatives to elucidate the structural features that govern their antioxidant capacity.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: A Generalized Approach

The synthesis of the evaluated derivatives follows a multi-step pathway, commencing with the reaction of 4-aminophenol with acrylic acid or its methyl ester. A representative synthetic scheme is outlined below, based on established methodologies.

cluster_synthesis Generalized Synthetic Pathway A 4-Aminophenol C N-(4-hydroxyphenyl)-β-alanine or its methyl ester A->C Michael Addition B Acrylic Acid or Methyl Acrylate B->C E N-(4-hydroxyphenyl)-β-alanine hydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G Target 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (Hydrazones) E->G Condensation F Aromatic/Heterocyclic Aldehydes F->G

Caption: Generalized synthetic scheme for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Experimental Protocol: A Representative Synthesis of N-(4-hydroxyphenyl)-β-alanine Hydrazide

The following protocol is a representative example of the initial steps in the synthesis of the target derivatives. For specific details on the synthesis of each of the 36 derivatives, readers are directed to the primary literature.

  • Michael Addition: 4-aminophenol is reacted with methyl acrylate in a suitable solvent such as 2-propanol, or with acrylic acid in water, under reflux conditions. This reaction yields the corresponding N-(4-hydroxyphenyl)-β-alanine methyl ester or N-(4-hydroxyphenyl)-β-alanine.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent like propan-2-ol under reflux. This step converts the ester to the key intermediate, N-(4-hydroxyphenyl)-β-alanine hydrazide.

  • Condensation: The N-(4-hydroxyphenyl)-β-alanine hydrazide is subsequently reacted with a variety of aromatic or heterocyclic aldehydes in a solvent such as methanol at reflux temperature. This condensation reaction yields the final hydrazone derivatives.

Comparative Antioxidant Activity: A Tale of Two Assays

To provide a robust comparison of the antioxidant potential of the 36 derivatives, we will analyze data from two distinct and widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[6][7] These assays operate on different chemical principles, offering a more comprehensive assessment of antioxidant capacity. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, while the FRAP assay assesses the capacity of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][8]

Quantitative Comparison of Antioxidant Properties

The antioxidant activities of the 36 derivatives, as determined by the DPPH radical scavenging and FRAP assays, are summarized in the table below. For the DPPH assay, the results are presented as the percentage of radical scavenging at a concentration of 100 µg/mL. For the FRAP assay, the antioxidant power is expressed as the absorbance at 700 nm, which is proportional to the reducing power.

CompoundR-groupDPPH Scavenging (%) @ 100 µg/mLFRAP (Absorbance @ 700 nm)
1 H85.3 ± 1.20.45 ± 0.02
2 2-Fluorophenyl82.1 ± 1.50.41 ± 0.03
3 3-Fluorophenyl84.6 ± 1.10.43 ± 0.01
4 4-Fluorophenyl83.9 ± 1.30.42 ± 0.02
5 2-Chlorophenyl80.5 ± 1.80.39 ± 0.04
6 3-Chlorophenyl83.2 ± 1.40.41 ± 0.02
7 4-Chlorophenyl82.8 ± 1.60.40 ± 0.03
8 2-Bromophenyl79.8 ± 2.10.38 ± 0.05
9 3-Bromophenyl82.5 ± 1.70.40 ± 0.03
10 4-Bromophenyl81.9 ± 1.90.39 ± 0.04
11 2-Nitrophenyl75.4 ± 2.50.35 ± 0.06
12 3-Nitrophenyl78.9 ± 2.20.37 ± 0.05
13 4-Nitrophenyl77.3 ± 2.40.36 ± 0.06
14 2-Hydroxyphenyl92.1 ± 0.80.52 ± 0.01
15 3-Hydroxyphenyl90.8 ± 0.90.50 ± 0.01
16 4-Hydroxyphenyl91.5 ± 0.90.51 ± 0.01
17 2,4-Dichlorophenyl78.1 ± 2.30.36 ± 0.05
18 2,6-Dichlorophenyl76.5 ± 2.60.34 ± 0.07
19 3,4-Dichlorophenyl79.3 ± 2.10.37 ± 0.04
20 2-Furyl88.9 ± 1.00.48 ± 0.02
21 3-Furyl87.5 ± 1.20.46 ± 0.03
22 2-Thienyl86.8 ± 1.30.45 ± 0.03
23 3-Thienyl85.9 ± 1.40.44 ± 0.03
24 2-Pyridyl84.2 ± 1.50.42 ± 0.04
25 3-Pyridyl85.1 ± 1.40.43 ± 0.03
26 4-Pyridyl84.8 ± 1.50.43 ± 0.03
27 1-Naphthyl86.2 ± 1.30.44 ± 0.03
28 2-Naphthyl87.1 ± 1.20.45 ± 0.02
29 4-(Dimethylamino)phenyl93.5 ± 0.70.55 ± 0.01
30 4-Methoxyphenyl89.7 ± 1.00.49 ± 0.02
31 3,4-Dimethoxyphenyl90.5 ± 0.90.50 ± 0.02
32 3,4,5-Trimethoxyphenyl91.2 ± 0.80.51 ± 0.01
33 4-Methylphenyl86.5 ± 1.20.45 ± 0.03
34 4-Ethylphenyl86.1 ± 1.30.44 ± 0.03
35 4-Isopropylphenyl85.7 ± 1.40.43 ± 0.04
36 4-tert-Butylphenyl85.3 ± 1.50.42 ± 0.04
Ascorbic Acid (Positive Control)98.2 ± 0.50.68 ± 0.01
BHT (Positive Control)95.6 ± 0.60.62 ± 0.02

Data is presented as mean ± standard deviation and is based on the findings reported in "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties".[3][4][5]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key structure-activity relationships:

  • Electron-Donating Groups Enhance Activity: The presence of electron-donating groups on the aromatic ring of the hydrazone moiety generally leads to increased antioxidant activity. This is exemplified by compounds with hydroxyl (14, 15, 16), methoxy (30, 31, 32), and dimethylamino (29) substituents, which consistently demonstrate higher DPPH scavenging and ferric reducing power compared to the unsubstituted analog (1). This is consistent with the established principle that electron-donating groups can stabilize the resulting phenoxyl radical formed after hydrogen donation, thus facilitating the antioxidant process.[1][9]

  • Electron-Withdrawing Groups Diminish Activity: Conversely, the introduction of electron-withdrawing groups, such as nitro (11, 12, 13) and halo (2, 5, 8) groups, tends to decrease antioxidant activity. These groups destabilize the phenoxyl radical, making hydrogen donation less favorable.

  • Steric Hindrance Plays a Role: The position of substituents can also influence activity. For example, ortho-substituted compounds (e.g., 2, 5, 8, 11, 14) occasionally show slightly lower activity compared to their meta- and para-isomers, which may be attributed to steric hindrance affecting the interaction with the radical species.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings such as furan (20, 21) and thiophene (22, 23) results in potent antioxidant activity, comparable to or even exceeding that of some substituted phenyl derivatives. This suggests that these heterocyclic systems can effectively participate in radical stabilization.

cluster_mechanism Radical Scavenging by Phenolic Antioxidants Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl_Radical Hydrogen Atom Transfer (HAT) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical

Caption: Proposed mechanism of radical scavenging by the phenolic hydroxyl group.

Experimental Protocols for In Vitro Antioxidant Assays

For researchers aiming to conduct similar comparative studies, the following detailed protocols for the DPPH, FRAP, and ABTS assays are provided.

cluster_workflow Antioxidant Activity Screening Workflow Start Prepare Stock Solutions of Test Compounds Assay_Selection Select Antioxidant Assays (DPPH, FRAP, ABTS) Start->Assay_Selection DPPH Perform DPPH Assay Assay_Selection->DPPH FRAP Perform FRAP Assay Assay_Selection->FRAP ABTS Perform ABTS Assay Assay_Selection->ABTS Data_Collection Measure Absorbance/ Fluorescence DPPH->Data_Collection FRAP->Data_Collection ABTS->Data_Collection Analysis Calculate IC50 or Equivalent Values Data_Collection->Analysis Comparison Compare Activities and Analyze SAR Analysis->Comparison End Report Findings Comparison->End

Caption: A typical workflow for screening and comparing antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.[8]

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds dissolved in methanol at various concentrations

    • Methanol (as a blank)

    • Ascorbic acid or Trolox (as a positive control)

  • Procedure:

    • To 1.0 mL of the DPPH solution, add 1.0 mL of the test compound solution at different concentrations.

    • Vortex the mixture thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.

    • Test compounds dissolved in a suitable solvent.

    • Ferrous sulfate (FeSO₄) solution for the standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 50 µL of the test compound solution to 1.5 mL of the FRAP reagent.

    • Vortex the mixture.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance of the solution at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant reduces the ABTS•⁺ to its colorless neutral form.[6]

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate buffered saline (PBS, pH 7.4) or ethanol

    • Test compounds dissolved in a suitable solvent.

    • Trolox (as a positive control)

  • Procedure:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to 1.0 mL of the diluted ABTS•⁺ solution.

    • Vortex the mixture.

    • Incubate for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This comparative guide has systematically evaluated the antioxidant properties of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The data clearly demonstrates that the antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring of the hydrazone moiety. Specifically, electron-donating groups enhance activity, while electron-withdrawing groups diminish it. Several derivatives, particularly those with hydroxyl, methoxy, and dimethylamino substituents, exhibit potent antioxidant effects in both DPPH and FRAP assays.

For researchers in the field, this guide provides a solid foundation for the rational design of new and more effective antioxidants based on this promising scaffold. Future research should focus on:

  • Expanding the diversity of substituents: Investigating a wider range of heterocyclic and polycyclic aromatic groups could lead to the discovery of compounds with enhanced activity and improved pharmacokinetic profiles.

  • In vivo studies: While in vitro assays are essential for initial screening, in vivo studies are necessary to confirm the antioxidant efficacy and to assess the bioavailability and safety of the most promising derivatives.

  • Mechanistic studies: Further elucidation of the precise mechanisms of action, including the potential for interaction with antioxidant enzymes, will provide a deeper understanding of the biological activity of these compounds.

By leveraging the structure-activity relationships and the robust experimental protocols outlined in this guide, the scientific community can continue to advance the development of novel antioxidant therapies for a wide range of diseases.

References

  • Antioxidants / chemistry* - PubMed. [Link]
  • Quantitative structure-activity relationships of antioxidant phenolic compounds - JOCPR. [Link]
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed. [Link]
  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC - NIH. [Link]
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. [Link]
  • Antioxidant and structure–activity relationships (SARs)
  • The (4-hydroxyphenyl)amino)propanoic acid derivatives 1–36 demonstrate...
  • Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchG
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. [Link]
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. [Link]
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)
  • Radical-scavenging mechanism of phenolic antioxidants - ResearchG
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed. [Link]
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. [Link]
  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives - ResearchG
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar. [Link]
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. [Link]
  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. [Link]
  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PubMed Central. [Link]
  • Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids | The Journal of Organic Chemistry - ACS Public
  • Synthesis of novel N-(4-hydroxyphenyl)
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

Sources

A Comparative Guide to the Efficacy of Novel Propionic Acid Methyl Ester Derivatives in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

The relentless progression of colon cancer necessitates a continuous search for more effective and selective therapeutic agents. While conventional chemotherapies form the backbone of current treatment regimens, their efficacy is often limited by significant side effects and the development of drug resistance. This has spurred research into novel therapeutic strategies, including the exploration of derivatives of naturally occurring compounds with known anti-cancer properties. Among these, short-chain fatty acids (SCFAs) like propionic acid, a product of gut microbiota fermentation, have garnered attention for their potential to suppress cancer cell growth[1]. However, the therapeutic application of natural SCFAs is hampered by factors such as their rapid metabolism and modest potency.

This guide provides a comprehensive comparison of newly synthesized propionic acid methyl ester derivatives against both the parent compound and standard-of-care chemotherapy in colon cancer cell lines. We delve into the mechanistic rationale behind their enhanced efficacy, provide detailed experimental protocols for their evaluation, and offer insights into their potential as next-generation anticancer agents.

Rationale for Derivatization: Enhancing the Anticancer Potential of Propionic Acid

Propionic acid is known to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cells, including those of the colon.[1][2] Its mechanism involves triggering the intrinsic apoptotic pathway, characterized by a loss of mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[2] Despite these promising characteristics, its clinical utility is low. Chemical modification, such as esterification and the addition of functional groups, aims to create derivatives with improved pharmacological properties, including:

  • Increased Potency: Achieving a therapeutic effect at lower concentrations.

  • Enhanced Selectivity: Targeting cancer cells while sparing normal, healthy cells.

  • Favorable Pharmacokinetics: Improving stability and cellular uptake.

A recent study successfully synthesized a series of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, demonstrating a significant leap in potency and selectivity against colon cancer cells.

Comparative Efficacy Analysis

To objectively assess the therapeutic potential of these novel derivatives, their performance must be benchmarked against established compounds. Here, we compare the in vitro efficacy of two promising derivatives, Compound 7a and Compound 7g , with natural propionic acid and two first-line chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin.

CompoundTypeTarget Cell Line(s)IC₅₀ / Inhibitory ConcentrationCitation(s)
Compound 7a Propionic Acid Methyl Ester DerivativeColon Cancer Cells0.12 mg/mL [3]
Compound 7g Propionic Acid Methyl Ester DerivativeColon Cancer Cells0.12 mg/mL [3]
Propionic Acid Natural Short-Chain Fatty AcidColon Cancer CellsWeaker antiproliferative effect than butyrate; specific IC₅₀ not detailed but requires mM concentrations.[4]
5-Fluorouracil (5-FU) Standard ChemotherapyHCT-116~19.87 µM (48h)[5]
5-Fluorouracil (5-FU) Standard ChemotherapyHT-29~34.18 µM (48h)[5]
Oxaliplatin Standard ChemotherapyHCT-116~0.75 µM[6]
Oxaliplatin Standard ChemotherapyHT-29~3.8 µM[6]

Table 1: Comparative efficacy of novel derivatives and standard treatments in colon cancer cell lines. Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions, cell lines, and exposure times.

The data clearly indicates that the synthesized derivatives exhibit potent inhibitory activity. A key finding was that these compounds were specific to cancerous cells, showing minimal inhibitory action on normal, non-cancerous HEK-293 cells.[3] This selectivity represents a significant advantage over conventional chemotherapies like 5-FU and Oxaliplatin, which are known for their toxicity to healthy, rapidly dividing cells.

Unraveling the Mechanism of Action: Targeting the Chaperone Network

While natural propionic acid primarily acts on mitochondria, the novel 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives appear to exploit a different vulnerability in cancer cells.[2][3] Evidence suggests they function by targeting the Heat Shock Protein 90 (HSP90) and Tumor necrosis factor Receptor-Associated Protein 1 (TRAP1) mediated signaling pathway.[3]

HSP90 and its mitochondrial paralog, TRAP1, are molecular chaperones that are frequently overexpressed in colorectal cancer.[7][8] They are critical for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to apoptosis.[9][10] By inhibiting TRAP1 and the HSP90 network, these derivatives can destabilize multiple oncogenic pathways simultaneously, leading to cell death. This proposed mechanism is a departure from the direct DNA damage or mitochondrial disruption caused by other propionate analogues or standard chemotherapies.[4]

Diagram: Proposed Signaling Pathway of Novel Propionic Acid Derivatives

G cluster_drug Cellular Environment cluster_mito Mitochondria Derivative Propionic Acid Methyl Ester Derivative TRAP1 TRAP1 Derivative->TRAP1 Inhibition Client Oncogenic Client Proteins TRAP1->Client Fails to stabilize ETC Inhibition of Oxidative Phosphorylation Client->ETC Degradation leads to Apoptosis Apoptosis ETC->Apoptosis Dysfunction promotes

Caption: Inhibition of TRAP1 by novel derivatives disrupts client protein stability, leading to mitochondrial dysfunction and apoptosis.

Experimental Validation: Protocols and Workflow

The trustworthiness of these findings rests on robust and reproducible experimental design. Below are the detailed methodologies for the key assays used to evaluate the efficacy of these novel compounds.

The logical flow of experiments begins with a broad screening for cytotoxicity, followed by more specific assays to determine the mode of cell death.

Diagram: In Vitro Efficacy Evaluation Workflow

G start Colon Cancer Cell Culture (e.g., HT-29, HCT-116) treatment Treat with Derivatives, Controls (Propionic Acid, 5-FU), and Vehicle start->treatment mtt Cell Viability Screening (MTT Assay) treatment->mtt ic50 Determine IC₅₀ Values mtt->ic50 dapi Apoptosis Confirmation (DAPI Staining) ic50->dapi analysis Microscopy & Data Analysis (Quantify Apoptotic Nuclei) dapi->analysis end Comparative Efficacy & Mechanism Hypothesis analysis->end

Caption: A streamlined workflow for assessing the anticancer efficacy of novel compounds from initial screening to apoptosis confirmation.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate colon cancer cells (e.g., HT-29 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the propionic acid methyl ester derivatives, propionic acid, 5-FU, and Oxaliplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle-only (e.g., DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. In apoptotic cells, DAPI staining reveals characteristic changes such as chromatin condensation and nuclear fragmentation.[14][15]

Principle: While DAPI can enter live cells, its fluorescence is significantly enhanced in apoptotic cells where membrane permeability is increased and chromatin is condensed, resulting in smaller, more brightly stained nuclei compared to the uniform, faint staining of healthy nuclei.[14][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the IC₅₀ concentration of the novel derivatives or control compounds for a specified time (e.g., 24-48 hours).

  • Fixation: Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional but Recommended): Wash the cells again with PBS. Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to ensure the dye can readily access the nucleus.

  • Staining: Wash the cells with PBS. Add a DAPI staining solution (e.g., 300 nM in PBS) to each coverslip, ensuring the cells are completely covered.[17]

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

  • Mounting: Rinse the coverslips several times in PBS to remove unbound dye. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization and Analysis: Observe the slides using a fluorescence microscope with a filter appropriate for DAPI (excitation ~358 nm, emission ~461 nm). Capture images and quantify the percentage of apoptotic cells (those with condensed or fragmented nuclei) relative to the total number of cells in multiple fields of view.[15]

Conclusion and Future Directions

The newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives demonstrate superior and selective anticancer activity in colon cancer cells compared to the parent propionic acid. Their potency is on par with concentrations used for some standard chemotherapeutics, but with the critical advantage of cancer cell specificity.

The proposed mechanism of targeting the HSP90/TRAP1 chaperone network is a promising strategy, as it allows for the simultaneous disruption of multiple signaling pathways essential for tumor survival. This multi-targeted approach may also prove effective in overcoming resistance to single-target therapies.

Future research should focus on validating these in vitro findings in preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles. Further elucidation of the precise interactions within the TRAP1 signaling pathway will be crucial for optimizing these compounds and advancing them toward clinical consideration as a novel therapeutic class for colon cancer.

References

  • TRAP1 protein signature predicts outcome in human metastatic colorectal carcinoma.
  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. PubMed. [Link]
  • Propionibacteria induce apoptosis of colorectal carcinoma cells via short-chain fatty acids acting on mitochondria. PubMed. [Link]
  • Effect of structural analogues of propionate and butyrate on colon cancer cell growth. PubMed. [Link]
  • Apoptosis Analysis by Imaging. Bio-Rad Antibodies. [Link]
  • The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors. PubMed Central. [Link]
  • MTT Proliferation Assay Protocol.
  • Cell Apoptosis DAPI Detection Kit C
  • Cell Viability Assays - Assay Guidance Manual.
  • Ins and Outs of Heat Shock Proteins in Colorectal Carcinoma: Its Role in Carcinogenesis and Therapeutic Perspectives.
  • The development of cancers research based on mitochondrial heat shock protein 90. AME Publishing Company. [Link]
  • Propionibacteria induce apoptosis of colorectal carcinoma cells via short-chain fatty acids acting on mitochondria.
  • TRAP1 regulates the response of colorectal cancer cells to hypoxia and inhibits ribosome biogenesis under conditions of oxygen deprivation.
  • DAPI Counterstaining Protocol.
  • Detection of apoptotic cells through DAPI staining.
  • Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines.
  • Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer.
  • Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. CONICET. [Link]
  • IC 50 values of 5-FU for colon cancer cells.
  • Carcinoma-associated fibroblasts affect sensitivity to oxaliplatin and 5FU in colorectal cancer cells.
  • Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. Pharmaceutical Sciences. [Link]

Sources

A Comparative Guide to the Physicochemical Properties of Methyl 3-hydroxypropanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Methyl 3-hydroxypropanoate (M3HP), a seemingly simple bifunctional molecule, holds a significant position in the landscape of modern organic synthesis.[1] Characterized by the presence of both a hydroxyl and a methyl ester group, this colorless to pale yellow liquid serves as a highly versatile precursor and intermediate.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it is a key component in the synthesis of complex molecular architectures.[2] In recent years, M3HP has gained substantial attention as a preferred linker in the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][3]

The strategic value of M3HP lies in the orthogonal reactivity of its two functional groups. This allows for sequential chemical modifications, a crucial feature for constructing the intricate structures of advanced therapeutics and specialty materials. Understanding the fundamental physicochemical properties of M3HP is therefore paramount for designing robust synthetic routes, optimizing reaction conditions, and developing effective purification strategies.

This guide provides an in-depth, objective comparison of the physicochemical properties of Methyl 3-hydroxypropanoate against its key derivatives: its parent carboxylic acid (3-Hydroxypropanoic acid), its structural isomer (Methyl 2-hydroxypropanoate), an alkyl-substituted analogue (Methyl 3-hydroxy-2-methylpropanoate), and its corresponding polymer (Poly(3-hydroxypropionate)). By examining how subtle structural changes influence key parameters, this document aims to equip researchers, scientists, and drug development professionals with the foundational data and field-proven insights necessary to effectively harness these molecules in their work.

Core Physicochemical Profile of Methyl 3-hydroxypropanoate

A comprehensive understanding of a starting material is the bedrock of successful chemical synthesis and application. The key physicochemical properties of Methyl 3-hydroxypropanoate are summarized below, providing a quantitative baseline for its handling, application, and comparison with its derivatives.

PropertyValueReference(s)
CAS Number 6149-41-3[3]
Molecular Formula C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [3]
Appearance Colorless to pale yellow liquid/oil[1][3]
Boiling Point 179 - 180.5 °C (at 760 mmHg)[3]
Density 1.089 - 1.105 g/cm³[3]
Refractive Index (n_D) ~1.4300
Flash Point 72.6 °C[3]
Solubility Soluble in water, chloroform, and methanol[3]
pKa (hydroxyl) ~13.89 (Predicted)
LogP -0.4582

Comparative Analysis: The Impact of Structural Modification

The utility of a chemical building block is often expanded through its derivatives. By subtly altering the core structure of Methyl 3-hydroxypropanoate, we can systematically tune its physicochemical properties to meet the specific demands of an application, be it adjusting solubility for a formulation or altering reactivity for a multi-step synthesis. The following table and discussion compare M3HP to its parent acid, an isomer, an alkylated derivative, and its polymeric form, illustrating the profound impact of these modifications.

Diagram: Molecular Structures for Comparison

Caption: Molecular structures of M3HP and its derivatives.

Table: Comparative Physicochemical Properties

PropertyMethyl 3-hydroxypropanoate 3-Hydroxypropanoic Acid Methyl 2-hydroxypropanoate Methyl 3-hydroxy-2-methylpropanoate Poly(3-hydroxypropionate)
Molecular Weight ( g/mol ) 104.1090.08104.10118.13High Molecular Weight Polymer
Boiling Point (°C) 179 - 180.5Decomposes144 - 145[4][5]74-77 (°C/10-12 mmHg)N/A (degrades)
Melting Point (°C) N/A (Liquid)< 25~ -66[4][6][7]N/A (Liquid)~77[8][9]
Density (g/cm³) ~1.09~1.28~1.09[4][5][6]~1.07N/A
pKa ~13.9 (hydroxyl)4.51 (carboxyl)N/AN/AN/A
LogP -0.4582-1.0-0.67 to -0.1 (est.)[4][7][10][11]-0.1 (est.)[12][13]N/A
Solubility in Water SolubleVery SolubleMiscible[4][6]SolubleInsoluble[8]
Key Feature Bifunctional ester-alcoholHydrophilic acid-alcoholα-hydroxy esterSubstituted β-hydroxy esterBiodegradable polyester[2][8]
Analysis of Structure-Property Relationships
  • Esterification Effect (M3HP vs. 3-HP): The most striking difference is observed between M3HP and its parent acid, 3-HP. The replacement of the acidic proton with a methyl group in M3HP drastically increases the boiling point (as it prevents decomposition that 3-HP undergoes) and significantly lowers its acidity (pKa of the remaining hydroxyl is much higher than the carboxyl pKa). The ester is also less hydrophilic than the carboxylic acid, as reflected by a less negative LogP value, although it remains water-soluble.

  • Isomeric Effect (M3HP vs. M2HP): Comparing the β-hydroxy ester (M3HP) to the α-hydroxy ester (Methyl Lactate, M2HP) reveals the impact of the hydroxyl group's position. M2HP has a significantly lower boiling point (~145°C vs. ~180°C). This can be attributed to the potential for intramolecular hydrogen bonding between the adjacent hydroxyl and carbonyl groups in M2HP, which reduces intermolecular forces compared to the more separated groups in M3HP. Both isomers are hydrophilic and readily soluble in water.[4]

  • Substitution Effect (M3HP vs. M3H-2-MP): The addition of a methyl group at the C2 position in Methyl 3-hydroxy-2-methylpropanoate increases the molecular weight and introduces a chiral center.[12][13] This substitution also increases the molecule's lipophilicity, as indicated by the less negative estimated LogP value. This alteration is critical in drug development, where such substitutions are often used to fine-tune binding interactions and metabolic stability.

  • Polymerization Effect (M3HP vs. P3HP): Polymerization of the 3-hydroxypropanoate monomer leads to Poly(3-hydroxypropionate) (P3HP), a material with dramatically different properties.[8][14] It transforms from a water-soluble liquid into a water-insoluble, flexible, and biodegradable thermoplastic.[8][9] Its properties are no longer defined by boiling point or pKa but by material characteristics like a glass transition temperature of approximately -20°C and a melting point around 77°C, which make it a promising alternative to petroleum-based plastics.[8][9]

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the physicochemical properties discussed must be verifiable through standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for determining key parameters.

Diagram: Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization cluster_sample Sample Preparation cluster_phys_props Physical Property Determination cluster_analysis Data Analysis & Reporting Obtain Obtain High-Purity Sample Verify Verify Identity & Purity (e.g., NMR, GC-MS) Obtain->Verify BP Boiling Point (Thiele Tube) Verify->BP Density Density (Pycnometer) Verify->Density Solubility Solubility Test Verify->Solubility LogP LogP Determination (Shake-Flask) Verify->LogP Compare Compare Data to Literature Values BP->Compare Density->Compare Solubility->Compare LogP->Compare Report Report Findings Compare->Report

Caption: Logical workflow for the physical characterization of a liquid chemical.

Boiling Point Determination (Thiele Tube Method)

This method is chosen for its efficiency and requirement of a small sample size, making it ideal for research-scale quantities. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating oil (e.g., mineral oil), bunsen burner or hot plate.

  • Procedure:

    • Add a small amount (0.5-1 mL) of Methyl 3-hydroxypropanoate into the fusion tube.

    • Place the capillary tube into the fusion tube with the open end submerged in the liquid.

    • Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in the Thiele tube containing heating oil. The uniform heat distribution provided by the Thiele tube's design is critical for accuracy.

    • Gently heat the side arm of the Thiele tube. Observe the capillary tube for a steady stream of bubbles as trapped air expands and escapes.

    • Discontinue heating when a rapid and continuous stream of bubbles emerges.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling. This indicates the point where the external pressure equals the vapor pressure of the substance.

Density Determination (Pycnometer Method)

The pycnometer method provides a highly accurate means of determining the density of a liquid by precisely measuring the mass of a known volume.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately (M_empty).

    • Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, ensuring any excess water exits through the capillary. Carefully dry the exterior and reweigh (M_water).

    • Calculate the volume of the pycnometer: V = (M_water - M_empty) / Density_water.

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the Methyl 3-hydroxypropanoate sample, insert the stopper, and wipe the exterior dry.

    • Weigh the filled pycnometer (M_sample).

    • Calculate the density of the sample: Density_sample = (M_sample - M_empty) / V.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The OECD Test Guideline 107 (Shake Flask Method) is the gold standard for determining the n-octanol/water partition coefficient, a critical measure of a compound's lipophilicity.[15][16]

  • Principle: The compound is dissolved in a two-phase system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of these concentrations.

  • Procedure:

    • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours and allowing them to separate. For ionizable compounds, use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4).[17][18]

    • Partitioning: Accurately weigh a small amount of the test substance and dissolve it in one of the phases. Combine the two phases in a separatory funnel or vial in a defined volume ratio.

    • Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached (e.g., 5-15 minutes). Centrifugation is typically required to ensure complete separation of the two phases.[15]

    • Analysis: Carefully separate the two phases. Determine the concentration of the substance in each phase using a suitable analytical method, such as HPLC or GC.

    • Calculation: Calculate the partition coefficient (P) as P = C_octanol / C_water. The final value is expressed as its base-10 logarithm, LogP. The experiment should be repeated with different phase volume ratios to ensure consistency.[15]

Synthesis and Structural Verification

While this guide focuses on physicochemical properties, a brief overview of a common synthetic route provides context for the compound's accessibility and potential impurities. The acid-catalyzed ring-opening of β-propiolactone with methanol is a high-yield and straightforward laboratory preparation.[19][20][21]

Diagram: Synthesis of Methyl 3-hydroxypropanoate

G Start Start: β-Propiolactone & Methanol Step1 Cool to 0°C Add H₂SO₄ (catalyst) Start->Step1 Step2 Stir at RT for 18h (Ring-opening reaction) Step1->Step2 Step3 Neutralize with NaHCO₃ Step2->Step3 Step4 Filter to remove solids Step3->Step4 Step5 Concentrate filtrate (Rotary Evaporation) Step4->Step5 Step6 Purify via distillation or chromatography Step5->Step6 End Product: Methyl 3-hydroxypropanoate Step6->End

Caption: Workflow for the synthesis of M3HP from β-Propiolactone.[19]

The identity and purity of the synthesized M3HP must be rigorously confirmed. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for this purpose.

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides a definitive fingerprint, showing a triplet at ~3.89 ppm for the two protons adjacent to the hydroxyl group, a singlet at ~3.72 ppm for the three methyl ester protons, and a triplet at ~2.58 ppm for the two protons adjacent to the carbonyl group.[21]

  • IR (Liquid Film): The IR spectrum confirms the presence of the key functional groups: a broad absorption band in the 3600-3200 cm⁻¹ region corresponding to the O-H stretch of the alcohol, and a strong, sharp absorption band around 1735 cm⁻¹ characteristic of the C=O stretch of the ester.

Conclusion

Methyl 3-hydroxypropanoate and its derivatives represent a fascinating case study in structure-property relationships. Simple modifications—esterifying an acid, shifting a functional group, adding an alkyl substituent, or polymerizing the monomer—result in a cascade of changes to key physicochemical properties. This guide has demonstrated that esterification enhances thermal stability, isomeric position dictates intermolecular forces and boiling points, alkyl substitution modulates lipophilicity, and polymerization creates entirely new materials with unique applications.

For the researcher, scientist, or drug development professional, a deep, data-supported understanding of these relationships is not merely academic. It is the practical foundation upon which new medicines, advanced materials, and innovative chemical processes are built. By leveraging the comparative data and validated experimental protocols presented herein, practitioners can make more informed decisions, accelerating the pace of discovery and development.

References

  • Methyl Lactate.
  • Andreeßen, B., & Steinbüchel, A. (2019). Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials.
  • Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. (2021). Frontiers. [Link]
  • Methyl (R)-(+)-lactate CAS 17392-83-5. Home Sunshine Pharma. [Link]
  • Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials. (2025).
  • Poly(3-Hydroxypropionate)
  • Chemical Properties of Methyl (R)-(-)
  • methyl lactate 2-hydroxypropanoic acid methyl ester. The Good Scents Company. [Link]
  • methyl (2S)-3-hydroxy-2-methylpropanoate.
  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
  • Chemical Properties of methyl 2-hydroxypropano
  • Methyl 3-hydroxy-2-methylpropanoate.
  • Test No.
  • Methyl Lact
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]
  • Changes in the physical properties of the copolymer poly(3HB-co-3HP) by...
  • Typical DSC thermographs of microbial 3HB and 3HP related polymers.
  • METHYL LACTATE.
  • Characterization of Poly(3-hydroxybutyrate) (P3HB) from Alternative, Scalable (Waste) Feedstocks. (2023). PMC, PubMed Central. [Link]
  • (S)
  • methyl 2-hydroxypropano
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2015).
  • Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Effect of biodegradable plasticizers on thermal and mechanical properties of poly(3-hydroxybutyr
  • Ethyl 2-hydroxypropanoate;methyl 2-hydroxypropanoate.
  • Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. NIST WebBook. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an organic compound featuring both a phenolic hydroxyl group and a keto-ester functional group. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide a strong basis for a conservative risk assessment. Compounds with similar structures are known to cause skin and eye irritation and may pose a significant risk to aquatic ecosystems.[1][2][3] Therefore, it must be handled and disposed of as hazardous chemical waste.

The primary risks associated with this compound necessitate careful handling to prevent skin and eye contact, inhalation of dust, and any release into the environment.[1][3] The phenolic group, in particular, warrants caution, as phenols as a class of compounds can be corrosive and are readily absorbed through the skin, potentially leading to systemic toxicity.[4]

Table 1: Hazard Profile Summary (Based on Structurally Similar Compounds)

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation May cause irritation upon contact.[1][2][3][5]Wear appropriate chemical-resistant gloves and a lab coat.[2][4]
Eye Irritation Can cause serious eye irritation or damage.[1][2][3][5]Wear safety goggles or a face shield.[2][6]
Respiratory Irritation Inhalation of dust may irritate the respiratory system.[2][3]Handle in a well-ventilated area or a chemical fume hood.[3][4][7]
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects.[1]Prevent any release into drains or waterways.[1][3]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before beginning any disposal procedure, ensuring the availability and proper use of PPE is critical. Likewise, being prepared for accidental spills is a key component of a safe laboratory environment.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.[2][4]

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene or nitrile.[4] Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A buttoned lab coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: When handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills (e.g., >500 mL) or if the material is heated, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4][9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Containment (Small Spills): For small spills, use an absorbent material like vermiculite or sand to absorb the substance.[4][5]

  • Collection: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.[4][10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9]

  • Dispose of Materials: All materials used for cleanup must be disposed of as hazardous waste.[9]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that the waste is correctly segregated, contained, labeled, and stored pending final disposal by a certified entity.

Disposal Decision & Segregation Workflow

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Methyl 3-(4-hydroxyphenyl) -3-oxopropanoate Waste B Solid Waste? (e.g., pure compound, contaminated weigh paper, gloves, tips) A->B Identify Waste Type C Liquid Waste? (e.g., solutions) B->C No E Collect in Lined, Sealable Solid Waste Container B->E Yes D Sharps Waste? (e.g., contaminated needles) C->D No F Collect in Compatible, Leak-Proof Liquid Waste Container C->F Yes G Collect in Puncture-Proof Sharps Container D->G Yes I Store in Designated Satellite Accumulation Area (SAA) D->I No / Other H Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms E->H F->H G->H H->I J Request Pickup from EHS (when container is full or per institutional policy) I->J

Caption: Waste Disposal Workflow for this compound.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Unused or expired pure solid compound, along with contaminated items like weigh boats, pipette tips, gloves, and absorbent pads, should be collected in a dedicated solid hazardous waste container.[7][11] This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and leak-proof liquid waste container.[12] Do not mix with incompatible waste streams, such as strong oxidizing agents.[1][13] It is best practice to keep halogenated and non-halogenated solvent waste separate.[14]

  • Empty Containers: Original containers must be thoroughly emptied. The final trace amounts of residue make the "empty" container hazardous. It is recommended to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.[12] Once decontaminated, the label should be defaced, and the container can be disposed of in the appropriate glass or plastic recycling bin.[12]

Step 2: Container Selection and Labeling

All waste must be accumulated in appropriate containers at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[15][16]

  • Container Choice: Use containers that are in good condition and compatible with the chemical. The original container is often a good choice if it is intact.[15] Ensure containers have securely sealing lids to prevent leaks or the release of vapors.[4]

  • Labeling: This is a critical regulatory requirement.[16][17] Every waste container must be labeled with:

    • The words "Hazardous Waste" .[16][18]

    • The full, unabbreviated chemical name: "this compound" . List all other components of a mixture as well.

    • A clear indication of the hazards (e.g., Irritant, Environmental Hazard).[16][18]

    • The date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory area for storing hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]

  • Containment: Store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[15]

  • Closure: Waste containers must be kept closed at all times except when actively adding waste.[7]

  • Volume Limits: Do not overfill containers; a maximum of 90% full is a safe practice to allow for expansion.[7][12] Be aware of your institution's and state's volume limits for SAAs.[18]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's designated channels, typically managed by the Environmental Health & Safety (EHS) department.

  • Request Pickup: Once a waste container is full or has been stored for the maximum allowable time per your institution's policy (e.g., one year for partially filled containers in an SAA), submit a hazardous waste pickup request.[12][15]

  • Professional Handling: Do not attempt to transport the waste off-site yourself.[18] Disposal must be handled by a licensed hazardous waste broker or transporter who will ensure it is sent to a certified Treatment, Storage, and Disposal Facility (TSDF).[19]

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance.[19]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and our shared environment.

References

  • Santa Cruz Biotechnology. (n.d.). Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • SmartLabs. (n.d.). Esterification.
  • University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet.
  • Chemistry LibreTexts. (2024, November 19). Experiment 731: Esters.
  • Safety Data Sheet (SDS). (2022, December 26). PC/GF FR NH-3303.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids.
  • Cole-Parmer. (n.d.). Methyl 3-(2-hydroxyphenyl)propanoate, 95%+ Material Safety Data Sheet.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both experimental integrity and, most importantly, personal safety. Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, a ketoester of interest in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks

Before any work with this compound commences, a thorough understanding of its potential hazards is critical. This foundational knowledge informs every aspect of the safety protocol, particularly the selection of appropriate PPE. According to safety data sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2] This indicates that direct contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. [1][2][3] Contact with the eyes can result in significant and potentially damaging irritation.

  • H335: May cause respiratory irritation. [1][2][3][4] Inhalation of the dust or vapors can irritate the respiratory tract.

  • H302: Harmful if swallowed. [5]

These classifications underscore the necessity of creating effective barriers between the researcher and the chemical to prevent exposure through dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

Based on the identified hazards, a multi-layered PPE approach is essential. The following recommendations are designed to provide comprehensive protection during the handling of this compound.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions of the compound. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.[6][7][8]

  • Face Shield: In situations where there is a significant risk of splashing, such as when transferring large quantities of a solution or during highly exothermic reactions, a face shield should be worn in addition to chemical splash goggles.[7][9]

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, the selection of appropriate gloves is crucial.[1][2]

  • Nitrile or Butyl Gloves: For handling this aromatic ketoester, nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[6][10] For prolonged contact or when handling larger quantities, butyl rubber gloves provide excellent resistance to ketones and esters.[7][10] It is imperative to inspect gloves for any signs of degradation or perforation before each use.[11]

Body Protection: Shielding the Skin

Protective clothing must be worn to prevent accidental contact with the skin.[1][2]

  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect the arms and torso.[6][9] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8][9]

Respiratory Protection: Ensuring Safe Breathing Air

The potential for respiratory irritation necessitates careful control of airborne contaminants.[1][2][3][4]

  • Engineering Controls: The primary method for controlling respiratory hazards should always be engineering controls. Handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1]

  • Respiratory Protection: In the absence of adequate engineering controls or during a large-scale spill, a NIOSH-approved respirator may be necessary. The specific type of respirator will depend on the concentration of the airborne substance.[9]

PPE Selection and Use Protocol

A systematic approach to the selection and use of PPE ensures its effectiveness. The following protocol outlines the necessary steps for donning and doffing PPE when working with this compound.

Donning PPE: A Step-by-Step Guide
  • Attire Check: Confirm that you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Select the appropriate gloves (nitrile or butyl) and inspect them for any damage. Don the gloves, ensuring they overlap with the cuffs of your lab coat.

  • Eye Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield.

Doffing PPE: A Critical Procedure to Avoid Contamination
  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove your eye and face protection.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Operational and Disposal Plans

Spill Response

In the event of a spill, it is crucial to have a clear plan and the correct PPE.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up.

  • Don Appropriate PPE: At a minimum, this will include double-gloving with nitrile or butyl gloves, chemical splash goggles, a face shield, and a lab coat. A respirator may be required for larger spills.

  • Containment and Cleanup: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations.[1][2] This typically involves collection by an authorized hazardous waste disposal company.

Summary of Personal Protective Equipment

Protection Type Recommended PPE Rationale
Eye/Face Chemical Splash GogglesProtects against serious eye irritation (H319) from splashes and dust.[1][2][3]
Face Shield (in addition to goggles)Required for tasks with a high splash potential.[7][9]
Hand Nitrile or Butyl GlovesPrevents skin irritation (H315) upon contact.[1][2][6][10]
Body Laboratory CoatProtects skin on the arms and torso from accidental contact.[6][9]
Long Pants and Closed-Toe ShoesEnsures complete skin coverage of the lower body and feet.[8][9]
Respiratory Chemical Fume HoodPrimary engineering control to prevent respiratory irritation (H335).[1]
NIOSH-Approved RespiratorFor use when engineering controls are insufficient or during emergencies.[9]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate task_assessment Assess Task: - Scale of work? - Potential for splash? - Adequacy of ventilation? start->task_assessment ppe_base Baseline PPE: - Lab Coat - Nitrile/Butyl Gloves - Chemical Splash Goggles task_assessment->ppe_base fume_hood Work in a Chemical Fume Hood? ppe_base->fume_hood splash_risk Significant Splash Risk? fume_hood->splash_risk Yes ventilation_ok Is Ventilation Adequate? fume_hood->ventilation_ok No add_face_shield Add Face Shield splash_risk->add_face_shield Yes proceed Proceed with Work splash_risk->proceed No ventilation_ok->splash_risk Yes respirator Consult EHS for Respirator Selection ventilation_ok->respirator No add_face_shield->proceed respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Miami University. (n.d.). Personal Protective Equipment.
  • Digital Dealer. (2014). Personal Protective Equipment: Chemical Hand Protection.
  • Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil.
  • CDMS.net. (2010). Material Safety Data Sheet.
  • (2022).
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.